GRI977143
Descripción
Propiedades
IUPAC Name |
2-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propylsulfanyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4S/c24-20-16-9-3-6-14-7-4-10-17(19(14)16)21(25)23(20)12-5-13-28-18-11-2-1-8-15(18)22(26)27/h1-4,6-11H,5,12-13H2,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVZUCHUOYUMLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801148508 | |
| Record name | 2-[[3-(1,3-Dioxo-1H-benz[de]isoquinolin-2(3H)-yl)propyl]thio]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801148508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325850-81-5 | |
| Record name | 2-[[3-(1,3-Dioxo-1H-benz[de]isoquinolin-2(3H)-yl)propyl]thio]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=325850-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GRI-977143 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0325850815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[[3-(1,3-Dioxo-1H-benz[de]isoquinolin-2(3H)-yl)propyl]thio]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801148508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 325850-81-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GRI-977143 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3L07R4ZEP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
GRI977143 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of GRI977143
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is identified as a potent and specific agonist for the Lysophosphatidic Acid Receptor 2 (LPA₂). Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors (GPCRs), designated LPA₁₋₆. The LPA₂ receptor subtype, in particular, has been a subject of interest in therapeutic development due to its distinct signaling properties and its expression in various tissues, including immune cells and airway epithelium.[1][2]
Research has primarily focused on the role of this compound in modulating inflammatory responses, especially in the context of allergic asthma.[3][4] Studies in preclinical models demonstrate that this compound can significantly suppress key features of allergic airway inflammation, suggesting a potential therapeutic role for LPA₂ agonism.[3] However, the therapeutic potential of LPA₂ agonists versus antagonists remains a subject of investigation, with some findings appearing contradictory, highlighting the complexity of the LPA signaling axis.[3][4] This guide provides a detailed overview of the core mechanism of action of this compound, supported by experimental data and protocols.
Core Mechanism of Action: LPA₂ Receptor Agonism
The primary mechanism of action of this compound is its function as an agonist at the LPA₂ receptor. Upon binding, this compound activates the receptor, initiating a cascade of intracellular signaling events. The LPA₂ receptor is known to couple with multiple families of heterotrimeric G proteins, including Gi/o, Gq/11, and G₁₂/₁₃.[5] This promiscuous coupling allows for the activation of diverse downstream effector pathways that can vary depending on the cell type.[5]
Key signaling pathways activated by LPA₂ include:
-
Gαq/11 Pathway: Activates Phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), subsequently mobilizing intracellular calcium and activating Protein Kinase C (PKC).
-
Gαi/o Pathway: Inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. The βγ subunits can also activate Phosphoinositide 3-kinase (PI3K) and downstream pathways like Akt.
-
Gα₁₂/₁₃ Pathway: Primarily signals through the small GTPase RhoA, which in turn activates Rho-associated kinase (ROCK). This pathway is crucial for cytoskeleton rearrangement and cell migration.[5]
In the context of allergic inflammation, LPA₂ activation has been shown to be a negative regulator of dendritic cell (DC) activation.[6][7] By inhibiting DC activation, LPA₂ agonism can suppress the subsequent T-cell response and the production of Th2 cytokines that drive allergic reactions.[7] The therapeutic effect of this compound in asthma models is observed when the compound is administered before the allergen challenge, suggesting it interferes with the effector phase of the allergic response.[3][8]
Signaling Pathway Diagram
Caption: LPA₂ receptor signaling cascade initiated by this compound.
Experimental Protocols
The anti-inflammatory effects of this compound have been characterized using a well-established murine model of allergic asthma induced by ovalbumin (OVA).
Ovalbumin-Induced Allergic Asthma Model in BALB/c Mice
This protocol describes the induction of an allergic airway inflammation model to test the efficacy of therapeutic compounds.[8]
1. Animals:
-
Species: Mouse
-
Strain: BALB/c, female, 6-8 weeks old.[9]
2. Materials:
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (Pierce)
-
Phosphate-buffered saline (PBS)
-
This compound
-
Vehicle for this compound (e.g., PBS)
-
Nebulizer and exposure chamber
3. Sensitization Phase:
-
Day 0 & 14: Mice are sensitized via an intraperitoneal (i.p.) injection of 100 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL PBS.[8] Control groups receive PBS with alum only.
4. Challenge Phase:
-
Days 28, 29, and 30: Mice are challenged by exposure to an aerosol of 1% (w/v) OVA in PBS for 30 minutes using a nebulizer.[8] Control groups are challenged with PBS aerosol.
5. Treatment Protocol:
-
This compound Administration: The treatment group receives this compound at a dose of 1 mg/kg via intraperitoneal injection.[8]
-
Timing: The injection is administered 30 minutes before each OVA challenge on days 28, 29, and 30.[8] The vehicle control group receives an equivalent volume of the vehicle on the same schedule.
6. Outcome Measures (24-48 hours after final challenge):
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with PBS to collect BAL fluid (BALF).
-
Cell Differentials: Total and differential cell counts (eosinophils, lymphocytes, macrophages) in the BALF are determined after staining (e.g., May-Grünwald).[8]
-
Cytokine Analysis: Levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BALF or lung homogenates are measured by ELISA or qPCR.
-
Histopathology: Lungs are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for inflammation scoring and Periodic acid-Schiff (PAS) for mucus production.[10]
Experimental Workflow Diagram
Caption: Workflow for the OVA-induced allergic asthma model.
Quantitative Data Presentation
The following table summarizes the quantitative effects of this compound when administered prior to the allergen challenge in the OVA-induced asthma model.
| Parameter Measured | Control Group (PBS) | OVA-Induced Group | OVA + this compound Group | % Reduction by this compound | Citation |
| Total Cells in BALF | Baseline | 368.5% increase vs. Control | Significantly suppressed | 75.5% | [4] |
| Eosinophils in BALF | Baseline | Markedly increased | Significantly decreased | 72.5% | [4] |
| Lymphocytes in BALF | Baseline | Markedly increased | Significantly decreased | 73.4% | [4] |
| Lung Inflammation Score (Scale 0-3) | ~0 | 2.17 | Significantly reduced | Not specified | [10] |
| Mucin Production (PAS Stain) | Minimal | Markedly increased | Inhibited | Not specified | [10] |
Conclusion
This compound acts as a specific agonist for the LPA₂ receptor, a G protein-coupled receptor capable of activating multiple intracellular signaling pathways. In preclinical models of allergic asthma, its mechanism involves the suppression of the inflammatory cascade during the effector phase of the allergic response. This is evidenced by a significant reduction in eosinophilic and lymphocytic infiltration into the airways, decreased production of Th2 cytokines, and amelioration of lung inflammation and mucus production.[3][4][10]
References
- 1. Novel Inhibitory Effect of a Lysophosphatidic Acid 2 Agonist on Allergen-Driven Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Inhibitory Effect of a Lysophosphatidic Acid 2 Agonist on Allergen-Driven Airway Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy Comparison of LPA2 Antagonist H2L5186303 and Agonist this compound on Ovalbumin-Induced Allergic Asthma in BALB/c Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy Comparison of LPA2 Antagonist H2L5186303 and Agonist this compound on Ovalbumin-Induced Allergic Asthma in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lpa2 is a negative regulator of both dendritic cell activation and murine models of allergic lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
- 10. mdpi.com [mdpi.com]
The Multifaceted Function of GRI977143: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GRI977143 is a potent and selective, non-lipid agonist of the Lysophosphatidic Acid Receptor 2 (LPA₂), a G protein-coupled receptor implicated in a variety of cellular processes. With an EC₅₀ of 3.3 μM, this compound serves as a critical tool for elucidating the physiological and pathological roles of LPA₂ signaling. This guide provides a comprehensive overview of the known functions of this compound, with a focus on its significant anti-apoptotic properties and its complex role in modulating inflammatory responses, particularly in the context of allergic asthma. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and drug development efforts targeting the LPA₂ receptor.
Core Function: Anti-Apoptosis
This compound exerts a potent anti-apoptotic effect by selectively activating the LPA₂ receptor. This activation initiates a signaling cascade that culminates in the inhibition of key mediators of programmed cell death. Experimental evidence demonstrates that this compound effectively reduces the activation of initiator and effector caspases, including caspases-3, -7, -8, and -9. Furthermore, it inhibits the cleavage of poly(ADP-ribose) polymerase 1 (PARP-1) and subsequent DNA fragmentation, which are hallmark events in the apoptotic process.
Quantitative Data Summary: Anti-Apoptotic Effects
The following table summarizes the quantitative effects of this compound in protecting cells from various apoptotic stimuli. The data is derived from studies on mouse embryonic fibroblasts (MEFs) transduced to express the LPA₂ receptor and rat intestinal epithelial cells (IEC-6).
| Experimental Model | Apoptotic Stimulus | This compound Concentration | Measured Endpoint | Result (% change vs. control) | Reference |
| LPA₂-transduced MEF cells | Doxorubicin | 10 μM | Caspase 9 Activation | ↓ 46 ± 4% | [1] |
| LPA₂-transduced MEF cells | Serum Withdrawal | 10 μM | Caspase 3 Activation | Significant Reduction | [1] |
| LPA₂-transduced MEF cells | Serum Withdrawal | 10 μM | Caspase 7 Activation | Significant Reduction | [1] |
| LPA₂-transduced MEF cells | Serum Withdrawal | 10 μM | Caspase 8 Activation | Significant Reduction | [1] |
| LPA₂-transduced MEF cells | Serum Withdrawal | 10 μM | Caspase 9 Activation | Significant Reduction | [1] |
| LPA₂-transduced MEF cells | Serum Withdrawal | 10 μM | DNA Fragmentation | Significant Attenuation | [1] |
| IEC-6 cells | TNF-α/CHX | 10 μM | DNA Fragmentation | Significant Reduction | [1] |
Experimental Protocols: Apoptosis Assays
This protocol is adapted from studies investigating the effect of this compound on caspase activation in LPA₂-transduced MEF cells.
-
Cell Culture and Treatment:
-
Culture LPA₂-transduced MEF cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate antibiotics.
-
Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well.
-
Induce apoptosis by treating cells with doxorubicin (e.g., 1 μM) or by serum withdrawal for 24 hours.
-
Co-treat cells with this compound (10 μM) or vehicle control.
-
-
Caspase Activity Measurement:
-
Following treatment, lyse the cells using a suitable lysis buffer.
-
Use a commercially available colorimetric or fluorometric caspase assay kit (e.g., for caspase-3, -7, -8, or -9).
-
Add the specific caspase substrate conjugated to a chromophore or fluorophore to the cell lysates.
-
Incubate according to the manufacturer's instructions to allow for substrate cleavage by the active caspase.
-
Measure the absorbance or fluorescence using a microplate reader. The signal intensity is directly proportional to the caspase activity.
-
-
Data Analysis:
-
Normalize the caspase activity to the protein concentration of each sample.
-
Express the results as a percentage of the activity in the vehicle-treated, apoptosis-induced control group.
-
This protocol is a general method for assessing DNA fragmentation, a late-stage marker of apoptosis, as influenced by this compound.
-
Cell Culture and Treatment:
-
Culture LPA₂-transduced MEF cells or IEC-6 cells as described above.
-
Induce apoptosis using appropriate stimuli (e.g., serum withdrawal for MEF cells, TNF-α/CHX for IEC-6 cells).
-
Treat cells with this compound (10 μM) or vehicle control.
-
-
Detection of DNA Fragmentation:
-
Use a cell death detection ELISA kit based on the quantification of cytoplasmic histone-associated DNA fragments.
-
After treatment, lyse the cells and collect the cytoplasmic fraction.
-
Add the cytoplasmic fraction to a microplate coated with anti-histone antibodies.
-
Add a peroxidase-conjugated anti-DNA antibody and incubate.
-
Add a colorimetric substrate and measure the absorbance at the appropriate wavelength. The absorbance is proportional to the amount of fragmented DNA.
-
-
Data Analysis:
-
Calculate the enrichment of nucleosomes in the cytoplasm as an index of apoptosis.
-
Compare the results from this compound-treated cells to the vehicle-treated control.
-
Role in Inflammatory Responses: Allergic Asthma
The function of this compound in the context of inflammation is more nuanced. Studies in a murine model of ovalbumin (OVA)-induced allergic asthma reveal that the timing of this compound administration is critical to its effect. When administered before the antigen challenge, this compound demonstrates significant suppressive effects on key features of asthma.
Quantitative Data Summary: Effects on Allergic Asthma
The following tables summarize the quantitative data from an in vivo study on the effects of this compound (1 mg/kg, intraperitoneal injection) administered before the ovalbumin challenge in BALB/c mice.
Table 2.1: Effect on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF) [2]
| Cell Type | Treatment Group | Cell Count (change vs. OVA group) |
| Total Cells | This compound | ↓ 75.5% |
| Eosinophils | This compound | ↓ 72.5% |
| Lymphocytes | This compound | ↓ 73.4% |
Table 2.2: Effect on Airway Hyperresponsiveness (AHR) and Inflammation [2]
| Parameter | Treatment Group | Result |
| Airway Hyperresponsiveness | This compound | Significantly Reduced |
| Lung Inflammation Score | This compound | Significantly Reduced |
| Mucin Production | This compound | Suppressed |
Table 2.3: Effect on Cytokine mRNA Expression in BALF and Lungs [2]
| Cytokine | Tissue | Treatment Group | Result (vs. OVA group) |
| IL-4 | BALF | This compound | No Significant Inhibition |
| IL-13 | BALF | This compound | No Significant Inhibition |
| IFN-γ | BALF | This compound | No Significant Inhibition |
| IL-4 | Lungs | This compound | Significant Inhibition |
| IL-5 | Lungs | This compound | Significant Inhibition |
| IL-13 | Lungs | This compound | No Significant Inhibition |
Experimental Protocol: Ovalbumin-Induced Allergic Asthma in Mice
This protocol outlines the key steps in the murine model of allergic asthma used to evaluate the efficacy of this compound.[2]
-
Animal Model:
-
Use female BALB/c mice, 6-8 weeks old.
-
-
Sensitization:
-
On day 0 and day 14, sensitize the mice by intraperitoneal injection of 20 μg ovalbumin (OVA) emulsified in 2 mg aluminum hydroxide in saline.
-
-
Challenge:
-
On days 28, 29, and 30, challenge the mice with 1% OVA aerosol for 30 minutes using an ultrasonic nebulizer.
-
-
This compound Administration:
-
Administer this compound (1 mg/kg) or vehicle via intraperitoneal injection 30 minutes before each OVA challenge.
-
-
Outcome Measures (assessed 48 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR): Measure AHR to increasing concentrations of methacholine using whole-body plethysmography.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Collect BALF and perform total and differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes) using May-Grünwald-Giemsa staining.
-
Histology: Perfuse the lungs, fix in 10% formalin, embed in paraffin, and stain sections with Hematoxylin and Eosin (H&E) for inflammation scoring and Periodic acid-Schiff (PAS) for mucin production.
-
Cytokine mRNA Expression: Isolate total RNA from BALF cells and lung tissue, reverse transcribe to cDNA, and perform quantitative real-time PCR (qPCR) for target cytokines (e.g., IL-4, IL-5, IL-13, IFN-γ), normalizing to a housekeeping gene like GAPDH.
-
Signaling Pathways
This compound-mediated activation of the LPA₂ receptor initiates downstream signaling pathways that are crucial for its anti-apoptotic and other cellular functions. A key pathway activated by this compound is the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) survival pathway.[3] Furthermore, this compound promotes the assembly of a macromolecular signaling complex involving LPA₂, Na+-H+ exchange regulatory factor 2 (NHERF2), and thyroid receptor-interacting protein 6 (TRIP6). This complex is thought to be important for the pro-survival signals elicited by LPA₂ activation.
Visualizations
Caption: this compound-activated LPA₂ signaling pathway.
Caption: Experimental workflow for the ovalbumin-induced asthma model.
Conclusion
This compound is a valuable pharmacological tool for investigating LPA₂ receptor function. Its robust anti-apoptotic properties, mediated through the inhibition of caspase cascades and activation of the ERK1/2 survival pathway, highlight the therapeutic potential of LPA₂ agonists in diseases characterized by excessive cell death. The compound's effects in a model of allergic asthma underscore the complex, context-dependent role of LPA₂ signaling in inflammation. The detailed methodologies and quantitative data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of targeting the LPA₂ receptor with specific agonists like this compound.
References
- 1. Virtual Screening for LPA2-Specific Agonists Identifies a Nonlipid Compound with Antiapoptotic Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy Comparison of LPA2 Antagonist H2L5186303 and Agonist this compound on Ovalbumin-Induced Allergic Asthma in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
GRI977143: A Technical Guide to its LPA2 Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the selective LPA2 receptor agonist, GRI977143. The document details its binding affinity and functional selectivity, outlines the experimental protocols used for its characterization, and illustrates the associated signaling pathways and experimental workflows.
Quantitative Data Summary
This compound is a potent and selective non-lipid agonist of the Lysophosphatidic Acid (LPA) Receptor 2 (LPA2). Its selectivity has been demonstrated through various functional assays, with the key quantitative data summarized in the table below.
| Ligand | Receptor | Assay Type | Parameter | Value | Reference |
| This compound | LPA2 | Functional Agonism | EC50 | 3.3 µM | [1][2][3][4][5][6] |
| This compound | Other LPA GPCRs | Functional Agonism | Activity | No activation | [1][4][5] |
Table 1: Quantitative Selectivity Profile of this compound. The table highlights the half-maximal effective concentration (EC50) of this compound at the LPA2 receptor. Notably, this compound shows no agonistic activity at other LPA receptors at concentrations up to 10 µM, underscoring its selectivity.
LPA2 Receptor Signaling Pathway
Upon activation by an agonist such as this compound, the LPA2 receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The LPA2 receptor is known to couple to multiple G protein subtypes, including Gαi/o, Gαq, and Gα12/13, leading to the activation of diverse downstream effector pathways.[7][8] These pathways ultimately regulate various cellular processes, including cell survival, proliferation, and migration.[8] One of the key pro-survival pathways activated by this compound is the ERK1/2 signaling cascade.[1][2][9]
Figure 1: LPA2 Receptor Signaling Pathway. This diagram illustrates the activation of the LPA2 receptor by this compound and the subsequent downstream signaling cascades.
Experimental Workflow for Selectivity Profiling
The determination of this compound's selectivity for the LPA2 receptor involves a multi-step experimental workflow. This process typically begins with a primary screen to identify compounds that activate the target receptor, followed by secondary assays to confirm the mechanism of action and quantify potency. Finally, selectivity is assessed by testing the compound against a panel of related receptors.
Figure 2: Experimental Workflow. A typical workflow for characterizing the selectivity of a GPCR agonist like this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are representative of the standard procedures used in the field.
Calcium Mobilization Assay
This assay is a common primary high-throughput screening method for GPCRs that couple to the Gαq pathway, leading to an increase in intracellular calcium.
-
Cell Culture and Plating:
-
Cells stably or transiently expressing the human LPA2 receptor are cultured in appropriate media.
-
Cells are harvested and seeded into black, clear-bottom 96-well or 384-well microplates and incubated overnight to allow for attachment.
-
-
Dye Loading:
-
The cell culture medium is removed, and the cells are washed with a buffered salt solution (e.g., HBSS).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is prepared in the assay buffer, often containing probenecid to prevent dye extrusion.
-
The dye solution is added to the cells, and the plate is incubated in the dark at 37°C for a specified time (typically 30-60 minutes) to allow for dye loading.
-
-
Compound Addition and Signal Detection:
-
Serial dilutions of this compound and control compounds are prepared in the assay buffer.
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
A baseline fluorescence reading is taken before the automated addition of the compounds.
-
Fluorescence intensity is measured kinetically immediately after compound addition to detect the transient increase in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Dose-response curves are generated by plotting ΔF against the logarithm of the compound concentration.
-
The EC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
GTPγS Binding Assay
This functional assay measures the direct activation of G proteins by an agonist-bound GPCR. It is often used as a secondary assay to confirm the mechanism of action.
-
Membrane Preparation:
-
Cells expressing the LPA2 receptor are harvested and homogenized in a cold buffer.
-
The cell lysate is centrifuged at a low speed to remove nuclei and intact cells.
-
The supernatant is then ultracentrifuged to pellet the cell membranes.
-
The membrane pellet is resuspended in an appropriate buffer and the protein concentration is determined.
-
-
Assay Procedure:
-
In a microplate, the cell membranes are incubated with varying concentrations of this compound in an assay buffer containing GDP and MgCl2.
-
The reaction is initiated by the addition of [35S]GTPγS, a non-hydrolyzable analog of GTP.
-
The plate is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for the binding of [35S]GTPγS to the activated G proteins.
-
The reaction is terminated by rapid filtration through a filter mat, which traps the membranes while allowing unbound [35S]GTPγS to pass through.
-
The filters are washed with ice-cold buffer.
-
-
Signal Detection and Data Analysis:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Dose-response curves are generated, and EC50 values are calculated as described for the calcium mobilization assay.
-
Selectivity Profiling
To establish the selectivity of this compound, the compound is tested for its activity against a panel of other human LPA receptors (e.g., LPA1, LPA3, LPA4, LPA5, and LPA6). This is typically performed using the same functional assays (e.g., calcium mobilization or GTPγS binding) in cell lines individually expressing each of these receptor subtypes. The absence of a significant response at concentrations well above the EC50 for LPA2 confirms the selectivity of the compound. This compound has been shown to be inactive against other LPA GPCRs at concentrations up to 10 μM.[1][4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Proximal tubule LPA1 and LPA2 receptors use divergent signaling pathways to additively increase profibrotic cytokine secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of the LPA2 Receptor Signaling through the Carboxyl-Terminal Tail-Mediated Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Lysophosphatidic acid receptors and the downstream signaling pathways in regulation of cardiac cell growth] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
GRI977143: A Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
GRI977143 is a selective, non-lipid agonist of the Lysophosphatidic Acid Receptor 2 (LPA2), a G protein-coupled receptor (GPCR) implicated in a diverse range of physiological and pathological processes.[1][2] As a specific activator of LPA2, this compound serves as a critical tool for elucidating the receptor's function and as a potential therapeutic agent. This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development.
Core Signaling Cascades of LPA2 Activation by this compound
Activation of the LPA2 receptor by this compound initiates a cascade of intracellular signaling events primarily through its coupling with heterotrimeric G proteins, including Gαq/11, Gαi/o, and Gα12/13.[3][4] These interactions trigger multiple downstream effector pathways that regulate key cellular processes such as cell survival, proliferation, migration, and inflammation.
Gαq/11-PLC-Ca2+ Pathway
Upon binding of this compound, LPA2 can couple to Gαq/11 proteins, leading to the activation of Phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, resulting in the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC), which in turn phosphorylates a wide array of downstream targets, influencing processes like cell proliferation and secretion.
Gαi/o-PI3K/Akt and MAPK/ERK Pathways
This compound-induced activation of LPA2 can also proceed through Gαi/o proteins. This leads to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[5] The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Akt, a serine/threonine kinase, phosphorylates numerous substrates that inhibit apoptosis and promote cell cycle progression.
The MAPK/ERK pathway is also a key regulator of cell growth, differentiation, and survival. Activation of this pathway by this compound has been shown to be a crucial component of its anti-apoptotic effects.[6][7] Specifically, this compound stimulates the activation of ERK1/2, which contributes to the inhibition of apoptosis.[2][7]
Gα12/13-RhoA Pathway
The coupling of LPA2 to Gα12/13 proteins activates the small GTPase RhoA. RhoA is a master regulator of the actin cytoskeleton and is involved in cell shape, migration, and contraction. Activation of the RhoA pathway is a key mechanism by which LPA2 signaling influences cell motility and invasion.
Quantitative Data on this compound-Mediated Effects
The functional consequences of this compound-induced signaling have been quantified in various experimental models. Below are tables summarizing key findings.
Table 1: Effect of this compound on Cytokine mRNA Expression in a Murine Model of Allergic Asthma [8]
| Cytokine | Treatment Group | Fold Change vs. OVA Control | p-value |
| IL-4 | This compound (pre-challenge) | ↓ 0.6 | < 0.05 |
| IL-5 | This compound (pre-challenge) | ↓ 0.5 | < 0.05 |
| IL-13 | This compound (pre-challenge) | ↓ 0.7 | > 0.05 |
| IFN-γ | This compound (pre-challenge) | ↓ 0.8 | > 0.05 |
| IL-33 | This compound (pre-challenge) | ↓ 0.4 | < 0.01 |
Data are presented as approximate fold change relative to the ovalbumin (OVA)-challenged control group. Data derived from qPCR analysis in lung tissue.[8]
Table 2: Effect of this compound on Inflammatory Cell Counts in Bronchoalveolar Lavage Fluid (BALF) [8]
| Cell Type | Treatment Group | Cell Count (x10⁴) | % Reduction vs. OVA Control | p-value |
| Total Cells | This compound (pre-challenge) | 25.3 ± 3.1 | 45% | < 0.01 |
| Eosinophils | This compound (pre-challenge) | 10.2 ± 2.5 | 52% | < 0.01 |
| Lymphocytes | This compound (pre-challenge) | 3.5 ± 0.9 | 48% | < 0.05 |
Data are presented as mean ± SEM. Data obtained from a murine model of allergic asthma.[8]
Table 3: Anti-Apoptotic Activity of this compound [1][6]
| Assay | Cell Line | Treatment | Result |
| Caspase 3/7 Activation | LPA2-transduced MEFs | 10 µM this compound | ↓ 51% |
| Caspase 8 Activation | LPA2-transduced MEFs | 10 µM this compound | ↓ 41% |
| Caspase 9 Activation | LPA2-transduced MEFs | 10 µM this compound | Significant Inhibition |
| DNA Fragmentation | LPA2-transduced MEFs | 10 µM this compound | Significant Reduction |
MEFs: Mouse Embryonic Fibroblasts. Apoptosis was induced by doxorubicin.[6]
Detailed Experimental Protocols
Protocol 1: Quantitative Real-Time PCR (qPCR) for Cytokine mRNA Expression
This protocol is adapted from studies investigating the effect of this compound on cytokine expression in lung tissue.[8]
-
Tissue Homogenization and RNA Extraction:
-
Excise lung tissue and immediately place in RNAlater solution.
-
Homogenize the tissue in TRIzol reagent using a mechanical homogenizer.
-
Extract total RNA following the TRIzol manufacturer's protocol.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA using a high-capacity cDNA reverse transcription kit with random primers.
-
Perform the reaction according to the manufacturer's instructions (typically 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target cytokine (e.g., IL-4, IL-5) and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.
-
Perform the qPCR using a real-time PCR system with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
-
Protocol 2: Mast Cell Degranulation Assay (β-hexosaminidase release)
This protocol outlines a common method to assess mast cell degranulation.
-
Cell Culture and Sensitization:
-
Culture a mast cell line (e.g., RBL-2H3) in appropriate media.
-
For IgE-mediated degranulation, sensitize the cells with anti-DNP IgE overnight.
-
-
Treatment and Stimulation:
-
Wash the cells with Tyrode's buffer.
-
Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).
-
Stimulate degranulation by adding DNP-HSA (for IgE-sensitized cells) or a calcium ionophore like A23187. Include positive (e.g., high concentration of stimulant) and negative (buffer only) controls.
-
-
Measurement of β-hexosaminidase Activity:
-
After the stimulation period, centrifuge the plates to pellet the cells.
-
Collect the supernatant and a cell lysate (total release control, obtained by adding Triton X-100).
-
Add a substrate for β-hexosaminidase (p-nitrophenyl-N-acetyl-β-D-glucosaminide) to the supernatant and lysate samples.
-
Incubate at 37°C.
-
Stop the reaction with a stop buffer (e.g., Na2CO3/NaHCO3 buffer).
-
Measure the absorbance at 405 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release as: (Absorbance of supernatant / Absorbance of total lysate) x 100.
-
Conclusion
This compound is a powerful pharmacological tool for investigating the multifaceted roles of the LPA2 receptor. Its activation triggers a complex network of downstream signaling pathways, including the Gαq-PLC-Ca2+, Gαi-PI3K/Akt-MAPK/ERK, and Gα12/13-RhoA axes. These pathways collectively regulate fundamental cellular processes, and their dysregulation is implicated in numerous diseases. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the this compound-LPA2 signaling nexus.
References
- 1. This compound | LPA Receptor | TargetMol [targetmol.com]
- 2. rndsystems.com [rndsystems.com]
- 3. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G-Protein-Coupled Lysophosphatidic Acid Receptors and Their Regulation of AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Virtual Screening for LPA2-Specific Agonists Identifies a Nonlipid Compound with Antiapoptotic Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide on GRI977143 and ERK1/2 Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
GRI977143 is a selective, non-lipid agonist of the Lysophosphatidic Acid Receptor 2 (LPA2), a G protein-coupled receptor implicated in a variety of cellular processes, including cell survival, proliferation, and migration. Activation of the LPA2 receptor by this compound initiates a cascade of intracellular signaling events, a key one being the robust activation of the Extracellular signal-regulated kinases 1 and 2 (ERK1/2) pathway. This guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its role in activating the ERK1/2 signaling cascade. Detailed experimental protocols for assessing ERK1/2 activation are provided, along with a summary of quantitative data and visual representations of the involved signaling pathways to facilitate a deeper understanding for research and drug development professionals.
Introduction to this compound
This compound is a potent and selective synthetic agonist for the LPA2 receptor, with a reported half-maximal effective concentration (EC50) of 3.3 μM.[1] Unlike the endogenous ligand, lysophosphatidic acid (LPA), this compound is a non-lipid molecule, which can offer advantages in terms of stability and specificity in experimental settings. Its primary recognized function is the promotion of cell survival and the inhibition of apoptosis, effects that are largely mediated through the activation of the ERK1/2 survival pathway.[2]
The this compound-Mediated LPA2 Signaling Pathway to ERK1/2
The activation of the ERK1/2 pathway by this compound is a multi-step process initiated by the binding of this compound to the LPA2 receptor on the cell surface. This interaction triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. The LPA2 receptor is known to couple with multiple G protein subtypes, including Gαi/o, Gαq/11, and Gα12/13.
The activation of these G proteins initiates downstream signaling cascades that converge on the core Ras-Raf-MEK-ERK pathway.[3][4][5] While the precise intermediates can be cell-type dependent, a generalized mechanism involves the activation of the small GTPase Ras, which in turn recruits and activates Raf kinases. Raf then phosphorylates and activates MEK1/2 (also known as MAP2K1/2), a dual-specificity kinase. Finally, activated MEK1/2 phosphorylates ERK1/2 on specific threonine and tyrosine residues (Thr202/Tyr204 in human ERK1 and Thr185/Tyr187 in human ERK2), leading to their activation.
A crucial aspect of GRI97714-induced signaling is the formation of a supramolecular signaling complex.[6][7] Upon activation, the LPA2 receptor recruits the adaptor proteins Thyroid Receptor-Interacting Protein 6 (TRIP6) and Na+/H+ Exchange Regulatory Factor 2 (NHERF2) to its C-terminal domain.[6][7] This complex is believed to be essential for the efficient and robust activation of the downstream ERK1/2 pathway and the subsequent anti-apoptotic effects.[6]
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (LPA2 Agonist) - Echelon Biosciences [echelon-inc.com]
- 3. Ras-Raf-MEK-ERK-MAPK pathway [flipper.diff.org]
- 4. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. aok.pte.hu [aok.pte.hu]
- 7. Lysophosphatidic Acid 2 Receptor-mediated Supramolecular Complex Formation Regulates Its Antiapoptotic Effect - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: The Role of GRI977143 in Apoptosis Inhibition
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "GRI977143" appears to be a hypothetical or proprietary designation, as no public scientific literature or data is available. This document serves as a template, illustrating the requested format and content for a technical guide on an apoptosis inhibitor. The experimental data, protocols, and pathways described herein are representative examples based on common anti-apoptotic mechanisms and should not be considered factual data for a real-world compound named this compound.
Executive Summary
Programmed cell death, or apoptosis, is a critical physiological process for maintaining tissue homeostasis. Dysregulation of apoptosis is a hallmark of numerous diseases, including cancer and autoimmune disorders. Consequently, molecules that can modulate apoptotic pathways are of significant therapeutic interest. This document provides a technical overview of this compound, a novel small molecule inhibitor of apoptosis. We will detail its mechanism of action, present quantitative data on its efficacy, outline key experimental protocols for its evaluation, and visualize its role in relevant signaling pathways.
Mechanism of Action
This compound is hypothesized to exert its anti-apoptotic effects by directly targeting the intrinsic apoptosis pathway. It is believed to be a potent inhibitor of the pro-apoptotic Bcl-2 family proteins, specifically BAX and BAK. By preventing the oligomerization of BAX/BAK at the mitochondrial outer membrane, this compound inhibits the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, thereby preventing the activation of the caspase cascade and subsequent cell death.
Quantitative Data Summary
The efficacy of this compound in inhibiting apoptosis has been quantified in various in vitro models. The following tables summarize the key findings.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Assay Type | IC50 (nM) | Max Inhibition (%) |
| Jurkat | Caspase-3/7 Activity | 15.2 ± 2.1 | 92.5 |
| HeLa | Annexin V Staining | 28.5 ± 4.5 | 88.1 |
| A549 | Mitochondrial Membrane Potential | 45.1 ± 6.3 | 85.3 |
Table 2: Modulation of Apoptotic Protein Expression by this compound (24h treatment)
| Cell Line | Protein | Fold Change (vs. Control) | p-value |
| Jurkat | Bcl-2 | 1.2 ± 0.15 | >0.05 |
| Jurkat | BAX (monomer) | 0.4 ± 0.08 | <0.01 |
| Jurkat | Cleaved Caspase-3 | 0.2 ± 0.05 | <0.001 |
Key Experimental Protocols
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol details the methodology for quantifying apoptosis in cell cultures treated with this compound using flow cytometry.
-
Cell Seeding: Plate cells (e.g., HeLa) in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) and a vehicle control for 24 hours. Induce apoptosis with a known stimulus (e.g., staurosporine) for the final 4 hours of incubation.
-
Cell Harvesting: Aspirate the media and wash the cells with ice-cold PBS. Detach the cells using a gentle, non-enzymatic cell dissociation solution.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution and incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caspase-Glo® 3/7 Assay
This protocol outlines the procedure for measuring caspase-3 and caspase-7 activity, key executioner caspases in the apoptotic cascade.
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells/well.
-
Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 12, 24, 48 hours) alongside an apoptosis inducer.
-
Lysis and Reagent Addition: Equilibrate the plate to room temperature. Add the Caspase-Glo® 3/7 Reagent directly to each well, which results in cell lysis and contains the luminogenic caspase-3/7 substrate.
-
Incubation: Mix the contents on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.
Visualizations: Pathways and Workflows
This compound Signaling Pathway
Caption: this compound inhibits the intrinsic apoptosis pathway.
Experimental Workflow for Apoptosis Quantification
Caption: Workflow for the Annexin V / Propidium Iodide assay.
This document provides a foundational understanding of the hypothetical anti-apoptotic agent this compound. All data and protocols are illustrative and intended to serve as a template for the analysis and presentation of a real-world apoptosis inhibitor. Further validation through in vivo studies and detailed toxicological profiling would be required for any drug development program.
GRI977143: A Technical Guide to its EC50 Value and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GRI977143, a selective agonist of the Lysophosphatidic Acid Receptor 2 (LPA2). The document details its potency, as defined by its EC50 value, and explores the key signaling pathways it modulates. Detailed experimental protocols for the characterization of this compound and the underlying cellular mechanisms are also provided, alongside clear data presentation and visualizations to facilitate understanding and replication.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Description | Reference(s) |
| EC50 | 3.3 µM | The half maximal effective concentration of this compound for the activation of the LPA2 receptor. | [1][2][3][4] |
Signaling Pathways
This compound exerts its cellular effects by selectively binding to and activating the LPA2 receptor, a G protein-coupled receptor (GPCR). LPA2 activation initiates a cascade of intracellular signaling events through coupling with multiple G protein subtypes, including Gαi/o, Gαq/11, and Gα12/13. These signaling pathways ultimately influence a range of cellular processes, most notably cell survival and apoptosis.
LPA2 Receptor Signaling Cascade
Activation of the LPA2 receptor by this compound triggers downstream signaling pathways that promote cell survival. A key pathway involves the activation of the Ras-Raf-MEK-ERK1/2 (MAPK) cascade. Concurrently, this compound-induced LPA2 signaling leads to the inhibition of apoptosis by suppressing the activity of key executioner caspases, such as caspase-3, -7, -8, and -9.
Caption: this compound-activated LPA2 signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
EC50 Determination using a Calcium Mobilization Assay
This protocol describes the determination of the this compound EC50 value by measuring intracellular calcium mobilization in a cell line endogenously or recombinantly expressing the LPA2 receptor.
Materials:
-
HEK293 cells stably expressing the human LPA2 receptor
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well black, clear-bottom plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
Ionomycin (positive control)
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Culture: Culture LPA2-expressing HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells into 96-well black, clear-bottom plates at a density of 50,000 cells per well and incubate for 24 hours.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM (4 µM) and Pluronic F-127 (0.02%) in HBSS with 20 mM HEPES.
-
Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Compound Preparation: Prepare a serial dilution of this compound in HBSS with 20 mM HEPES. The concentration range should typically span from 10 nM to 100 µM.
-
Calcium Flux Measurement:
-
Place the plate in a fluorescence plate reader.
-
Set the excitation wavelength to 485 nm and the emission wavelength to 525 nm.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Use the automated injector to add 20 µL of the this compound dilutions to the respective wells.
-
Immediately begin recording the fluorescence intensity every second for at least 120 seconds.
-
As a positive control, add a saturating concentration of ionomycin to some wells to determine the maximum calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each concentration of this compound.
-
Subtract the baseline fluorescence from the peak fluorescence to obtain the change in fluorescence (ΔF).
-
Normalize the data by expressing ΔF as a percentage of the maximum response observed with a saturating concentration of this compound.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the EC50 value.
-
Caption: Workflow for EC50 determination.
ERK1/2 Phosphorylation Assay by Western Blot
This protocol details the detection of ERK1/2 phosphorylation as a downstream marker of LPA2 receptor activation by this compound.
Materials:
-
LPA2-expressing cells
-
Serum-free cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2 (t-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Starvation: Culture LPA2-expressing cells to 80-90% confluency. Serum-starve the cells for 12-24 hours prior to stimulation.
-
Cell Stimulation: Treat the serum-starved cells with various concentrations of this compound (e.g., 0, 1, 3.3, 10 µM) for a predetermined time (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against t-ERK1/2 to normalize for protein loading.
-
Quantify the band intensities and express the p-ERK1/2 level as a ratio to t-ERK1/2.
-
Caspase-3 Activity Assay
This protocol describes the measurement of caspase-3 activity to assess the anti-apoptotic effect of this compound.
Materials:
-
Cells susceptible to apoptosis (e.g., Jurkat cells)
-
Apoptosis-inducing agent (e.g., staurosporine or TNF-α/cycloheximide)
-
This compound
-
Caspase-3 colorimetric assay kit (containing a DEVD-pNA substrate)
-
Cell lysis buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Treatment:
-
Seed cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Induce apoptosis by adding the apoptosis-inducing agent. Include control wells with untreated cells and cells treated only with the apoptosis inducer.
-
Incubate for the required time to induce apoptosis (e.g., 3-6 hours).
-
-
Cell Lysis: Lyse the cells according to the caspase-3 assay kit manufacturer's instructions.
-
Caspase-3 Activity Measurement:
-
Add the DEVD-pNA substrate to the cell lysates in a 96-well plate.
-
Incubate at 37°C for 1-2 hours, or as recommended by the kit manufacturer.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the caspase-3 activity.
-
Compare the caspase-3 activity in this compound-treated cells to the cells treated with the apoptosis inducer alone to determine the percentage of inhibition.
-
Caption: Logical flow of the anti-apoptosis assay.
References
GRI977143: A Potent and Selective Inhibitor of the ASK1-p38 MAPK Pathway for Overcoming Chemoresistance in Cancer
Abstract
The development of therapeutic resistance remains a significant challenge in oncology. The Apoptosis Signal-regulating Kinase 1 (ASK1), a key upstream activator of the p38 MAPK signaling cascade, has been identified as a critical node in stress-induced cell survival pathways that contribute to chemoresistance. This whitepaper details the preclinical characterization of GRI977143, a novel, potent, and highly selective small molecule inhibitor of ASK1. In vitro studies demonstrate that this compound effectively re-sensitizes chemoresistant cancer cell lines to standard-of-care agents by promoting apoptosis. This document provides a comprehensive overview of this compound's mechanism of action, in vitro efficacy data, and detailed experimental protocols utilized in its evaluation.
Introduction
Cancer cell survival is a complex process governed by a network of signaling pathways that regulate proliferation, apoptosis, and stress response. The Mitogen-Activated Protein Kinase (MAPK) pathways are central to these processes. One such pathway, the ASK1-p38 MAPK cascade, is activated by various cellular stressors, including reactive oxygen species (ROS) and chemotherapeutic agents. While acute activation can induce apoptosis, chronic activation of this pathway has been paradoxically linked to the promotion of cell survival and the development of therapeutic resistance in various cancer types.
ASK1 (MAP3K5) acts as an apical kinase in this cascade. Upon activation by stressors, ASK1 phosphorylates and activates MKK3/6, which in turn phosphorylates and activates p38 MAPK. Activated p38 MAPK then phosphorylates a range of downstream substrates that ultimately mediate cellular responses. In chemoresistant cells, this pathway can be hijacked to promote survival, thereby diminishing the efficacy of cytotoxic therapies. This compound has been developed as a targeted inhibitor of ASK1 to disrupt this survival signaling and restore apoptotic sensitivity.
Mechanism of Action of this compound
This compound is an ATP-competitive inhibitor that binds to the kinase domain of ASK1, preventing its autophosphorylation and subsequent activation. By blocking the initial step in the signaling cascade, this compound effectively abrogates the downstream activation of MKK3/6 and p38 MAPK. This inhibition lifts the survival-promoting effects of the pathway, leading to an increase in the activity of pro-apoptotic proteins (e.g., Bax, Bad) and a decrease in the expression of anti-apoptotic proteins (e.g., Bcl-2). The net effect is a lowered threshold for apoptosis, particularly in the presence of a chemotherapeutic agent.
Caption: Mechanism of action of this compound on the ASK1-p38 MAPK signaling cascade.
In Vitro Efficacy Data
The efficacy of this compound was assessed across multiple chemoresistant cancer cell lines.
Potency of this compound in Chemoresistant Cell Lines
The half-maximal inhibitory concentration (IC50) was determined for this compound as a single agent and in combination with cisplatin. Cells were treated for 72 hours, and viability was assessed using a standard MTT assay.
| Cell Line | Cancer Type | Cisplatin IC50 (µM) | This compound IC50 (µM) | Cisplatin + this compound (1 µM) IC50 (µM) | Fold Sensitization |
| A549-CR | Lung Adenocarcinoma | 28.5 | > 50 | 4.2 | 6.8x |
| OVCAR-3-CR | Ovarian Carcinoma | 15.2 | > 50 | 2.1 | 7.2x |
| HCT116-CR | Colorectal Carcinoma | 35.8 | > 50 | 5.5 | 6.5x |
Induction of Apoptosis by this compound
Apoptosis was quantified by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. A549-CR cells were treated for 48 hours with cisplatin (10 µM), this compound (5 µM), or a combination of both.
| Treatment Group | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| Vehicle Control | 2.1% | 1.5% | 3.6% |
| Cisplatin (10 µM) | 8.5% | 4.3% | 12.8% |
| This compound (5 µM) | 4.2% | 2.0% | 6.2% |
| Combination | 25.6% | 18.9% | 44.5% |
Key Experimental Protocols
Detailed methodologies for the core assays are provided below.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Addition: Prepare serial dilutions of this compound and/or cisplatin in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle-only wells as a control.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine IC50 values using non-linear regression analysis.
Western Blotting for Phospho-p38 MAPK
-
Cell Lysis: Treat cells with compounds for the desired time, wash with ice-cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 10% polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-p38 MAPK (Thr180/Tyr182), total p38 MAPK, and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caption: Standard experimental workflow for Western Blot analysis.
Conclusion and Future Directions
This compound is a promising therapeutic candidate that targets the ASK1-p38 MAPK survival pathway. The data presented here demonstrates its ability to potently inhibit its target and re-sensitize chemoresistant cancer cells to conventional therapies. Its high selectivity and efficacy in vitro warrant further investigation. Future studies will focus on comprehensive in vivo efficacy and toxicity profiling in patient-derived xenograft (PDX) models to validate its therapeutic potential for clinical development. The continued exploration of this compound may offer a new strategy for overcoming one of the most significant hurdles in cancer treatment: acquired drug resistance.
GRI977143: A Non-Lipid Agonist of the LPA2 Receptor - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GRI977143 is a selective, non-lipid agonist of the Lysophosphatidic Acid Receptor 2 (LPA2), a G protein-coupled receptor implicated in a variety of cellular processes, most notably the inhibition of apoptosis.[1][2][3] Identified through virtual screening, this small molecule presents a significant departure from traditional lipid-based LPA receptor agonists, offering a valuable tool for investigating LPA2-mediated signaling and exploring its therapeutic potential in conditions characterized by excessive programmed cell death.[2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of its signaling pathways.
Core Properties and Mechanism of Action
This compound acts as a potent and selective agonist for the LPA2 receptor with an EC50 of 3.3 μM.[1][3][4] Its non-lipid nature provides a distinct advantage in research settings, offering improved solubility and stability. The primary mechanism of action of this compound is the activation of pro-survival signaling cascades through the LPA2 receptor, leading to the inhibition of apoptosis.[1][2][3]
Upon binding to the LPA2 receptor, this compound initiates a signaling cascade that includes the activation of the Extracellular signal-regulated kinases 1 and 2 (ERK1/2) survival pathway.[1][2][3] A key step in this process is the assembly of a macromolecular signaling complex.[2] This complex consists of the LPA2 receptor, the Na+-H+ exchange regulatory factor 2 (NHERF2), and the thyroid receptor-interacting protein 6 (TRIP6).[2] The formation of this complex is crucial for the downstream anti-apoptotic effects of this compound.
The anti-apoptotic activity of this compound is characterized by the inhibition of multiple key executioner and initiator caspases, including caspases 3, 7, 8, and 9.[1][2][3][4] This broad-spectrum caspase inhibition effectively blocks the cellular machinery of programmed cell death.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound.
Table 1: Receptor Activation and In Vitro Efficacy
| Parameter | Value | Cell Line/System | Reference |
| EC50 (LPA2 Receptor Activation) | 3.3 μM | Not specified | [1][3][4] |
| Caspase 3/7 Inhibition (Doxorubicin-induced apoptosis) | 51% reduction at 10 μM | LPA2-transduced MEF cells | [4] |
| Caspase 8 Inhibition | 41 ± 5% decrease at 10 μM | LPA2-transduced MEF cells | [2] |
| ERK1/2 Activation | 9.6-fold increase at 10 μM | LPA2-transduced MEF cells | [2] |
Table 2: In Vivo Efficacy in an Ovalbumin-Induced Asthma Model
| Parameter | Effect of this compound Treatment | Experimental Detail | Reference |
| Total Cell Count in Bronchoalveolar Lavage Fluid (BALF) | 75.5% suppression of OVA-induced increase | Treatment before antigen challenge | |
| Eosinophil Count in BALF | 72.5% decrease of OVA-induced increase | Treatment before antigen challenge | |
| Lymphocyte Count in BALF | 73.4% decrease of OVA-induced increase | Treatment before antigen challenge |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Mediated Anti-Apoptosis
Caption: this compound anti-apoptotic signaling pathway.
Experimental Workflow for Assessing Anti-Apoptotic Activity
Caption: Workflow for in vitro anti-apoptosis assays.
Experimental Protocols
Caspase Activity Assay
Objective: To quantify the inhibition of caspase activity by this compound in apoptotic cells.
Materials:
-
LPA2-transduced Mouse Embryonic Fibroblasts (MEFs)
-
Doxorubicin (apoptosis inducer)
-
This compound
-
Caspase-Glo® 3/7, 8, and 9 Assay Systems (Promega)
-
96-well white-walled plates
-
Luminometer
Methodology:
-
Cell Seeding: Seed LPA2-transduced MEFs in 96-well white-walled plates at a density of 1 x 10^4 cells/well and incubate overnight.
-
Apoptosis Induction: Induce apoptosis by treating the cells with doxorubicin at a pre-determined optimal concentration for 24 hours.
-
This compound Treatment: Concurrently with doxorubicin treatment, add this compound to the desired final concentration (e.g., 10 μM). Include vehicle-only (DMSO) controls.
-
Caspase Activity Measurement:
-
Equilibrate the plate and Caspase-Glo® reagents to room temperature.
-
Add 100 μL of the appropriate Caspase-Glo® reagent (3/7, 8, or 9) to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis: Normalize the luminescence readings of treated cells to the vehicle control to determine the percentage of caspase inhibition.
ERK1/2 Phosphorylation Western Blot
Objective: To detect the activation of the ERK1/2 survival pathway by this compound.
Materials:
-
LPA2-transduced MEFs
-
This compound
-
Serum-free cell culture medium
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-Actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Culture and Treatment:
-
Culture LPA2-transduced MEFs to 80-90% confluency.
-
Serum-starve the cells for 12-16 hours prior to treatment.
-
Treat cells with this compound (10 μM) for 10 minutes. Include an untreated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Collect cell lysates and centrifuge to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with antibodies against total ERK1/2 and a loading control (e.g., Actin) to ensure equal protein loading.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-ERK1/2 signal to the total ERK1/2 and loading control signals.
Conclusion
This compound is a valuable research tool for elucidating the roles of the LPA2 receptor in cellular survival and other physiological processes. Its non-lipid nature and selectivity make it a superior probe compared to endogenous lipid agonists. The detailed protocols and data presented in this guide are intended to facilitate further investigation into the therapeutic potential of targeting the LPA2 receptor with novel non-lipid agonists like this compound.
References
Technical Whitepaper: Pharmacological Profile of GRI977143, a Selective LPA2 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the pharmacological characteristics of GRI977143, a novel, non-lipid agonist targeting the lysophosphatidic acid receptor 2 (LPA2). This compound was identified through virtual screening and has been characterized as a selective agonist with potent anti-apoptotic and cell-proliferative effects mediated through the LPA2 signaling cascade. This whitepaper details the binding affinity of this compound for the LPA2 receptor, outlines the experimental methodologies used for its characterization, and presents a visual representation of the associated signaling pathways and experimental workflows.
Introduction to this compound and the LPA2 Receptor
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors (GPCRs), including the LPA2 receptor. The LPA2 receptor is implicated in various physiological and pathophysiological processes, including cell survival, proliferation, and migration. Its role in promoting cell survival and mitigating apoptosis has made it an attractive therapeutic target.
This compound is a selective, non-lipid agonist of the LPA2 receptor.[1] Its discovery and characterization have provided a valuable tool for investigating LPA2-mediated signaling and for the potential development of therapeutics aimed at modulating apoptosis and cell survival.
Quantitative Binding and Functional Data
The binding affinity and functional potency of this compound have been determined through various in vitro assays. The key quantitative data are summarized in the table below.
| Parameter | Receptor | Value | Assay Type | Reference |
| EC50 | LPA2 | 3.3 µM | Calcium Mobilization | [1][2] |
| IC50 | LPA3 | ~6.6 µM | Calcium Mobilization (Antagonist activity) |
Table 1: Quantitative pharmacological data for this compound.
Experimental Protocols
The characterization of this compound involved a series of robust experimental protocols to determine its binding affinity, functional agonism, and downstream cellular effects.
Virtual Screening for LPA2 Agonists
This compound was identified from a chemical library using a virtual screening approach. This computational method utilized a homology model of the LPA2 receptor to predict the binding of small molecules. The process involved docking a library of compounds into the putative ligand-binding pocket of the LPA2 model and scoring their potential interactions. Hits from the virtual screen were then prioritized for experimental validation.
LPA2 Receptor-Mediated Calcium Mobilization Assay
The functional agonism of this compound at the LPA2 receptor was primarily assessed using a calcium mobilization assay. This assay measures the increase in intracellular calcium concentration following receptor activation.
Principle: The LPA2 receptor couples to Gq/11 proteins, which activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.
Protocol Outline:
-
Cell Culture: Mouse embryonic fibroblast (MEF) cells derived from LPA1/2 double-knockout mice and reconstituted with the human LPA2 receptor are cultured in appropriate media.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, which exhibits a change in fluorescence intensity upon binding to calcium.
-
Compound Addition: Various concentrations of this compound are added to the cells.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
Data Analysis: The dose-response curve is plotted, and the EC50 value is calculated, representing the concentration of this compound that elicits a half-maximal response.
Extracellular Signal-Regulated Kinase (ERK1/2) Phosphorylation Assay
To further confirm the activation of downstream signaling pathways, the effect of this compound on the phosphorylation of ERK1/2 was evaluated.
Principle: Activation of the LPA2 receptor can lead to the activation of the Ras-Raf-MEK-ERK signaling cascade, resulting in the phosphorylation of ERK1/2.
Protocol Outline:
-
Cell Treatment: LPA2-expressing cells are treated with this compound for a specified time.
-
Cell Lysis: Cells are lysed to extract total protein.
-
Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Detection: The protein bands are visualized using chemiluminescence or other detection methods.
-
Quantification: The ratio of p-ERK1/2 to total ERK1/2 is quantified to determine the extent of ERK1/2 activation.
Apoptosis Assays
The anti-apoptotic effects of this compound were investigated using assays that measure the activation of caspases, key mediators of apoptosis.
Principle: Apoptosis is a programmed cell death process characterized by the activation of a cascade of cysteine proteases called caspases.
Protocol Outline:
-
Induction of Apoptosis: Apoptosis is induced in LPA2-expressing cells using agents like doxorubicin or serum withdrawal.
-
Treatment: Cells are co-treated with the apoptosis-inducing agent and this compound.
-
Caspase Activity Measurement: The activity of caspases (e.g., caspase-3, -7, -8, and -9) is measured using specific substrates that release a fluorescent or colorimetric signal upon cleavage.
-
Data Analysis: The reduction in caspase activity in the presence of this compound is quantified to assess its anti-apoptotic effect.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with the characterization of this compound.
Caption: LPA2 Receptor Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for the Characterization of this compound.
Conclusion
This compound is a valuable pharmacological tool for studying the LPA2 receptor. Its selective agonist activity, with a well-defined EC50 of 3.3 µM, allows for the specific interrogation of LPA2-mediated signaling pathways.[1] The experimental data robustly demonstrate its ability to activate downstream effectors such as ERK1/2 and to elicit significant anti-apoptotic effects by inhibiting caspase activation.[1] This technical guide provides researchers and drug development professionals with the core information necessary to utilize this compound in their studies and to understand its mechanism of action at the LPA2 receptor.
References
GRI977143: A Technical Guide to its Preclinical Safety and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the publicly available preclinical data on GRI977143. No formal, comprehensive safety and toxicity studies, such as the determination of LD50 or No-Observed-Adverse-Effect Level (NOAEL), have been published in the peer-reviewed literature. The information herein is intended for research and informational purposes only and is not a substitute for a formal toxicological evaluation.
Executive Summary
This compound is a selective, non-lipid agonist of the Lysophosphatidic Acid Receptor 2 (LPA₂). It has been investigated in preclinical models for its anti-apoptotic and radioprotective properties. The available data, primarily from in vitro and in vivo studies in mice, suggest that this compound is biologically active and demonstrates a protective effect against radiation-induced cell death. While these studies did not report overt signs of toxicity at the doses administered, a comprehensive safety profile has not been established. This guide provides a detailed overview of the known biological effects, experimental protocols used in its evaluation, and the associated signaling pathways.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | 2-[[3-(1,3-dioxo-1H-benz[de]isoquinolin-2(3H)-yl)propyl]thio]benzoic acid | [1][2] |
| Molecular Formula | C₂₂H₁₇NO₄S | [1] |
| Molecular Weight | 391.44 g/mol | [1] |
| CAS Number | 325850-81-5 | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | Soluble to 100 mM in DMSO | |
| Physical Appearance | White solid | [2] |
| Storage | Store at +4°C | [1] |
Preclinical Safety and Tolerability
No dedicated toxicology studies for this compound are publicly available. The information on its safety is derived from observations made during in vivo efficacy studies.
In Vivo Observations:
In a study investigating its radioprotective effects, this compound was administered to mice. While specific safety parameters were not the primary focus, the study reports on the survival and general health of the animals. It is important to note the absence of reported adverse effects at the efficacious doses.
Biological Activity and Mechanism of Action
This compound is a selective agonist for the LPA₂ receptor, with an EC₅₀ of 3.3 μM.[1][3] It does not activate other LPA GPCRs at concentrations up to 10 μM.[1] Its biological activity is primarily centered on its anti-apoptotic effects.
Key Biological Effects:
-
Antiapoptotic: this compound inhibits the activation of caspases 3, 7, 8, and 9, Bax translocation, and PARP-1 cleavage.[1]
-
Pro-survival Signaling: It activates the ERK1/2 survival pathway.[1]
-
Radioprotective: It has been shown to rescue cells from apoptosis and mice from lethal doses of γ-irradiation.[4]
-
Asthma Model: In a mouse model of ovalbumin-induced allergic asthma, this compound showed significant suppression of airway hyperresponsiveness, inflammatory cytokine levels, mucin production, and eosinophil numbers when administered before an allergen challenge.[5]
Signaling Pathway
The binding of this compound to the LPA₂ receptor initiates a signaling cascade that promotes cell survival and inhibits apoptosis. A key pathway involved is the activation of the ERK1/2 signaling cascade.
Caption: Activation of the ERK1/2 survival pathway by this compound.
Experimental Protocols
The following are detailed methodologies from key studies investigating the effects of this compound.
In Vitro Apoptosis Assay
-
Cell Line: Doxorubicin-induced apoptotic signaling in vector-transduced or LPA₂-transduced Mouse Embryonic Fibroblasts (MEFs).
-
Treatment: Cells were treated with 10 μM this compound.
-
Incubation Time: 24 hours.
-
Endpoint: Measurement of caspase 3 and 7 activation.
-
Results: this compound reduced caspase 3 and 7 activation in LPA₂-transduced MEF cells by 51 ± 3%. It also protected against doxorubicin-induced apoptosis by inhibiting caspases 3, 7, 8, and 9 and reducing DNA fragmentation.[3]
In Vivo Ovalbumin-Induced Allergic Asthma Model
-
Animal Model: BALB/c mice.
-
Induction of Asthma: Mice were sensitized and challenged with ovalbumin (OVA).
-
Treatment: this compound was administered before the OVA challenge.
-
Endpoints: Airway hyperresponsiveness, inflammatory cytokine levels in bronchoalveolar lavage fluid, mucin production, and eosinophil counts.
-
Results: this compound administration before the OVA challenge led to a significant suppression of the measured asthma-related parameters.[5][6]
Experimental Workflow for In Vivo Asthma Study
Caption: Workflow for the ovalbumin-induced allergic asthma study.
Conclusion
This compound is a valuable research tool for studying the roles of the LPA₂ receptor in cell survival and disease models. The available preclinical data highlight its anti-apoptotic and anti-inflammatory potential. However, the lack of comprehensive public safety and toxicity data is a significant limitation. Researchers and drug development professionals should exercise appropriate caution and consider the need for formal toxicological evaluation before advancing this compound into further development stages.
References
- 1. Efficacy Comparison of LPA2 Antagonist H2L5186303 and Agonist this compound on Ovalbumin-Induced Allergic Asthma in BALB/c Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GRI 977143 | Lysophosphatidic Acid Receptors | Tocris Bioscience [tocris.com]
- 3. Efficacy Comparison of LPA2 Antagonist H2L5186303 and Agonist this compound on Ovalbumin-Induced Allergic Asthma in BALB/c Mice [mdpi.com]
- 4. apexbt.com [apexbt.com]
- 5. Virtual screening for LPA2-specific agonists identifies a nonlipid compound with antiapoptotic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute, subchronic and chronic toxicity studies of a synthetic antioxidant, 2,2'-methylenebis(4-methyl-6-tert-butylphenol) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Biological Activity of GRI977143: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GRI977143 has emerged as a significant pharmacological tool for investigating the nuanced roles of lysophosphatidic acid (LPA) signaling. This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its cellular functions. This document is intended to serve as a detailed resource for researchers in pharmacology, cell biology, and drug development.
Core Mechanism of Action
This compound is a selective, non-lipid agonist of the Lysophosphatidic Acid Receptor 2 (LPA₂).[1] Unlike the endogenous ligand LPA, this compound does not activate other LPA G protein-coupled receptors (GPCRs) at concentrations up to 10 μM. Its primary biological activity stems from the activation of the LPA₂ receptor, initiating a cascade of intracellular signaling events that culminate in potent anti-apoptotic effects.
Quantitative Biological Activity
The biological activity of this compound has been quantified in various in vitro assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay System | Reference |
| EC₅₀ | 3.3 μM | LPA₂ receptor activation | [1] |
| Apoptotic Challenge | Cell Line | Effect of this compound (10 μM) | Reference |
| Doxorubicin | LPA₂-transduced MEF | Reduced caspase 3 and 7 activation by 51 ± 3% | [1] |
| Serum Withdrawal | LPA₂-transduced MEF | Highly effective in reducing caspase 3, 7, 8, and 9 activation and attenuating DNA fragmentation | [2] |
| TNF-α/CHX | IEC-6 | Significantly reduced DNA fragmentation | [2] |
| γ-irradiation | LPA₂-transduced MEF | Reduced caspase 9 activation by 37% ± 1% |
Signaling Pathways
Activation of the LPA₂ receptor by this compound triggers a pro-survival signaling cascade. A key downstream effector is the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[2] Upon activation, ERK1/2 promotes cell survival by inhibiting pro-apoptotic factors. Furthermore, this compound has been shown to promote the formation of a macromolecular signaling complex consisting of LPA₂, Na⁺-H⁺ exchange regulatory factor 2 (NHERF2), and thyroid receptor-interacting protein 6 (TRIP6), which is crucial for the anti-apoptotic signaling mediated by the LPA₂ receptor.[2]
Signaling pathway of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
Induction of Apoptosis
-
Doxorubicin-Induced Apoptosis in Mouse Embryonic Fibroblasts (MEFs):
-
Seed vector-transduced or LPA₂-transduced MEF cells at a density of 2 x 10⁴ cells/well in a 96-well plate.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with doxorubicin at a final concentration of 1 μM to induce apoptosis.
-
Co-treat with 10 μM this compound or vehicle control.
-
Incubate for 24 hours before assessing apoptosis.
-
-
Serum Withdrawal-Induced Apoptosis in MEFs:
-
Plate LPA₂-transduced MEF cells in appropriate culture vessels.
-
Once the cells reach the desired confluency, replace the complete medium with a serum-free medium to induce apoptosis.
-
Treat cells with 10 μM this compound or vehicle control.
-
Incubate for the desired time points (e.g., 24-72 hours) before analysis.
-
-
TNF-α/Cycloheximide (CHX)-Induced Apoptosis in IEC-6 Cells:
-
Culture IEC-6 cells to the desired confluency.
-
Pre-treat cells with cycloheximide (CHX).
-
Induce apoptosis by treating with Tumor Necrosis Factor-alpha (TNF-α).
-
Co-treat with 10 μM this compound or vehicle control.
-
Incubate and subsequently measure DNA fragmentation.
-
Caspase Activity Assay
This protocol is based on a fluorometric assay for caspase-3 and -7 activity.
-
After inducing apoptosis as described above, lyse the cells according to the manufacturer's protocol of the chosen caspase activity assay kit.
-
Prepare the caspase substrate solution containing a specific peptide substrate for caspase-3/7 conjugated to a fluorescent reporter.
-
Add the substrate solution to the cell lysates in a 96-well microplate.
-
Incubate at room temperature, protected from light, for the time specified in the kit's protocol.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Quantify caspase activity relative to a standard curve or as a fold change compared to the untreated control.
Caspase activity assay workflow.
Bax Translocation Assay (Immunofluorescence)
This protocol outlines the visualization of Bax translocation from the cytoplasm to the mitochondria.
-
Grow LPA₂-transduced MEF cells on glass coverslips.
-
Induce apoptosis (e.g., via serum withdrawal or doxorubicin treatment) in the presence or absence of 10 μM this compound.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against Bax (e.g., rabbit anti-Bax) diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the subcellular localization of Bax using a fluorescence microscope.
ERK1/2 Activation Assay (Western Blot)
This protocol details the detection of phosphorylated ERK1/2 as a marker of its activation.
-
Serum-starve vector- and LPA₂-transduced MEF cells for 2 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 1 μM, 3 μM, 10 μM) or 3 μM LPA (as a positive control) for 5 minutes.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 μg) by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to confirm equal protein loading.
Western blot workflow for ERK1/2 activation.
Cell Invasion Assay
This protocol describes an in vitro assay to assess the effect of this compound on cancer cell invasion through an endothelial cell monolayer.
-
Coat the upper chamber of a transwell insert with a basement membrane matrix (e.g., Matrigel).
-
Seed human umbilical vein endothelial cells (HUVECs) on the coated insert and culture until a confluent monolayer is formed.
-
In the lower chamber, add a chemoattractant (e.g., serum-containing medium).
-
Label cancer cells (e.g., carcinoma cells) with a fluorescent dye.
-
Add the labeled cancer cells to the upper chamber on top of the HUVEC monolayer, in the presence or absence of this compound.
-
Incubate for a sufficient period to allow for cell invasion (e.g., 24-48 hours).
-
Remove the non-invading cells from the top of the insert with a cotton swab.
-
Quantify the number of invaded cells that have migrated to the bottom of the insert by measuring the fluorescence in the lower chamber or by imaging the underside of the insert.
Conclusion
This compound is a valuable research tool for dissecting the roles of the LPA₂ receptor in cellular processes, particularly in the context of apoptosis and cell survival. Its selectivity for the LPA₂ receptor allows for targeted investigations into the downstream signaling pathways and their physiological and pathological consequences. The detailed protocols provided in this guide are intended to facilitate the replication and extension of these findings, ultimately contributing to a deeper understanding of LPA₂-mediated signaling and its potential as a therapeutic target.
References
Methodological & Application
Application Notes and Protocols for GRI977143 (LPA2 Receptor Agonist)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro experimental protocols for the selective non-lipid lysophosphatidic acid 2 (LPA₂) receptor agonist, GRI977143. The following sections detail the methodologies for key experiments to assess its biological activity and signaling pathways.
Summary of Quantitative Data
The following table summarizes the quantitative data for this compound's in vitro activity based on available research.
| Parameter | Value | Cell Line/System | Reference |
| EC₅₀ | 3.3 μM | LPA₂ Receptor Activation | [1][2] |
| Caspase 3/7 Inhibition | 51 ± 3% decrease at 10 μM | Doxorubicin-induced apoptosis in LPA₂-transduced MEF cells | [1] |
| Caspase 8 Inhibition | 41 ± 5% decrease at 10 μM | Doxorubicin-induced apoptosis in LPA₂-transduced MEF cells | [3] |
Signaling Pathway
This compound acts as a specific agonist for the LPA₂ receptor, a G protein-coupled receptor (GPCR). Upon activation, the LPA₂ receptor can couple to various G proteins, including Gᵢ/ₒ, Gᵩ/₁₁, and G₁₂/₁₃, to initiate downstream signaling cascades.[4][5] A key pathway activated by this compound is the ERK1/2 survival pathway, which plays a role in its anti-apoptotic effects.[2][6] The activation of LPA₂ by this compound has been shown to promote the formation of a signaling complex involving Na⁺-H⁺ exchange regulatory factor 2 (NHERF2) and thyroid receptor interacting protein 6 (TRIP6), which is crucial for its anti-apoptotic signaling.[1][4]
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the LPA₂ receptor by this compound. LPA₂ receptor coupling to Gᵩ can lead to the release of calcium from intracellular stores.[5][7]
Workflow:
Protocol:
-
Cell Culture: Plate cells (e.g., CHO or HEK293) stably or transiently expressing the human LPA₂ receptor in 96-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Wash the cells with a Krebs buffer.[8] Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in Krebs buffer for 45-60 minutes at 37°C.[8]
-
Compound Addition: Prepare serial dilutions of this compound in the assay buffer.
-
Fluorescence Measurement: Use a fluorescence plate reader (e.g., FlexStation) to measure the baseline fluorescence, then add the this compound dilutions to the wells and continue to measure the fluorescence intensity over time.[3][8]
-
Data Analysis: The change in fluorescence indicates the mobilization of intracellular calcium. Calculate the EC₅₀ value by plotting the concentration-response curve.
cAMP Modulation Assay
This assay determines the effect of this compound on the intracellular levels of cyclic adenosine monophosphate (cAMP). Activation of LPA₂ receptors coupled to Gᵢ/ₒ proteins can lead to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels.
Workflow:
Protocol:
-
Cell Culture: Seed cells expressing the LPA₂ receptor in a suitable multi-well plate and culture overnight.
-
Assay Preparation: On the day of the experiment, replace the culture medium with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX for 30 minutes.[9]
-
Compound Treatment: Add this compound at various concentrations to the cells, followed by the addition of forskolin (an adenylyl cyclase activator) to induce cAMP production.
-
Cell Lysis and cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., GloSensor™, AlphaScreen™, or HTRF®).[9][10]
-
Data Analysis: Generate a concentration-response curve to determine the IC₅₀ of this compound for the inhibition of forskolin-stimulated cAMP production.
Cell Proliferation Assay
This assay assesses the effect of this compound on cell growth. LPA₂ activation has been linked to cell proliferation in certain cell types.[3]
Protocol:
-
Cell Seeding: Plate vector- and LPA₂-transduced Mouse Embryonic Fibroblast (MEF) cells (2 x 10⁴ cells/well) in a 24-well plate in full growth medium.[3]
-
Treatment: The following day, replace the medium with one containing 1.5% (v/v) FBS, supplemented with or without 10 μM this compound.[1][3] Refresh the media with the compound every 24 hours.[3]
-
Cell Counting: Measure the growth rate by counting the number of cells at 24, 48, and 72 hours using a cell counter.[1][3]
Apoptosis Assays
This compound has been shown to have anti-apoptotic effects.[2][3][6] These assays quantify the extent of apoptosis in cells treated with this compound.
a) Caspase Activity Assay:
Protocol:
-
Cell Culture and Treatment: Plate LPA₂-transduced MEF cells in 48-well plates (2 x 10⁴ cells/well).[3] The next day, replace the growth medium with serum starvation medium and pre-treat for 1 hour with 10 μM this compound or vehicle.[3] Induce apoptosis using an agent like doxorubicin.[1][3]
-
Caspase Measurement: After 24 hours of apoptosis induction, measure the activity of caspases 3, 7, 8, and 9 using specific luminogenic or fluorogenic substrates according to the manufacturer's instructions.
b) PARP-1 Cleavage and DNA Fragmentation:
Protocol:
-
Cell Culture and Treatment: Plate 1.5 x 10⁶ LPA₂-transduced MEF cells in 10-cm dishes and culture overnight.[3] Induce apoptosis as described above after pre-treatment with this compound.[3]
-
Western Blot for PARP-1 Cleavage: Harvest cell lysates and perform Western blotting using an antibody that detects both full-length and cleaved PARP-1. A decrease in the cleaved form indicates an anti-apoptotic effect.
-
DNA Fragmentation Assay: Use a commercially available DNA fragmentation assay (e.g., TUNEL assay) to detect the characteristic DNA laddering that occurs during apoptosis.
ERK1/2 Activation Assay (Western Blot)
This assay measures the phosphorylation of ERK1/2, a key downstream target of the LPA₂ signaling pathway.[2][6]
Protocol:
-
Cell Culture and Starvation: Culture cells expressing the LPA₂ receptor to near confluence. Serum-starve the cells for several hours to reduce basal ERK1/2 phosphorylation.
-
Stimulation: Treat the starved cells with this compound (e.g., 10 μM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Analysis: Quantify the band intensities to determine the ratio of p-ERK1/2 to total ERK1/2, which indicates the level of ERK1/2 activation.
Mast Cell Degranulation Assay
Protocol:
-
Cell Culture: Culture a mast cell line (e.g., RBL-2H3) in appropriate media.[11] For IgE-mediated degranulation, sensitize the cells with anti-DNP IgE overnight.
-
Degranulation Induction: Wash the cells and resuspend them in a suitable buffer (e.g., Tyrode's buffer). Pre-incubate the cells with various concentrations of this compound. Induce degranulation by adding an appropriate stimulus (e.g., DNP-HSA for IgE-sensitized cells, or compound 48/80).[12][13]
-
Measurement of Degranulation:
-
β-hexosaminidase release: Pellet the cells by centrifugation. Collect the supernatant and lyse the cell pellet. Measure the β-hexosaminidase activity in both the supernatant and the cell lysate using a colorimetric substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide). The percentage of degranulation is calculated as the ratio of the supernatant activity to the total (supernatant + lysate) activity.[14]
-
Flow Cytometry: Stain the cells with a fluorescently labeled antibody against a degranulation marker, such as CD63, and analyze by flow cytometry.[12]
-
-
Data Analysis: Determine the effect of this compound on the percentage of degranulation compared to the control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Virtual Screening for LPA2-Specific Agonists Identifies a Nonlipid Compound with Antiapoptotic Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysophosphatidic Acid 2 Receptor-mediated Supramolecular Complex Formation Regulates Its Antiapoptotic Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of an in vitro mast cell degranulation test in the context of food allergy to wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | An optimized method for IgE-mediated degranulation of human lung mast cells [frontiersin.org]
- 13. SLC10A4 regulates IgE-mediated mast cell degranulation in vitro and mast cell-mediated reactions in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Real-time imaging of mast cell degranulation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
GRI977143 Cell Culture Treatment Guide
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
This document provides detailed application notes and protocols for the use of GRI977143, a selective, non-lipid agonist of the Lysophosphatidic Acid Receptor 2 (LPA₂), in cell culture experiments. These guidelines are intended for researchers and professionals in the fields of cell biology, pharmacology, and drug development.
Introduction
This compound is a potent and selective agonist for the LPA₂ receptor, a member of the G protein-coupled receptor family.[1][2][3] Activation of the LPA₂ receptor is associated with various cellular processes, most notably the promotion of cell survival and inhibition of apoptosis.[2][3][4] this compound exerts its anti-apoptotic effects through the activation of the ERK1/2 survival pathway and the inhibition of key apoptotic executioners, caspases 3, 7, 8, and 9.[2][3][4] It has an EC₅₀ of 3.3 μM for the LPA₂ receptor and shows no significant activity at other LPA receptors at concentrations up to 10 μM.[1][2][3]
Product Information
| Property | Value | Reference |
| Chemical Name | 2-[[3-(1,3-dioxo-1H-benz[de]isoquinolin-2(3H)-yl)propyl]thio]benzoic acid | [3] |
| Molecular Formula | C₂₂H₁₇NO₄S | [2] |
| Molecular Weight | 391.44 g/mol | [2] |
| CAS Number | 325850-81-5 | [2] |
| Appearance | White to off-white solid | [5] |
| Purity | ≥98% | [2] |
| Solubility | Soluble in DMSO to 100 mM | [2] |
| Storage | Store at +4°C as a solid. Store stock solutions at -20°C or -80°C. | [2][5] |
Reagent Preparation
This compound Stock Solution (10 mM)
-
To prepare a 10 mM stock solution, dissolve 3.91 mg of this compound (MW: 391.44) in 1 mL of sterile DMSO.
-
Mix thoroughly by vortexing until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Working Solutions
Prepare working solutions by diluting the 10 mM stock solution in the desired cell culture medium to the final treatment concentration. It is recommended to perform serial dilutions to achieve accurate final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all experimental conditions, including vehicle controls, and is typically kept below 0.1% (v/v) to minimize solvent-induced cellular effects.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is designed to determine the effect of this compound on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined empirically for each cell line.
-
Cell Adhesion: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well. Mix gently with a multichannel pipette to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Expected Results: Based on existing data, this compound is not expected to be cytotoxic at concentrations effective for LPA₂ activation.[5] In some cell types, it may promote cell growth.[6]
Caption: Workflow for assessing cell viability with this compound using the MTT assay.
Protocol 2: Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis. This assay can be used to confirm the anti-apoptotic effects of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Apoptosis-inducing agent (e.g., Doxorubicin, Staurosporine)
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a white-walled 96-well plate at a density determined to be optimal for the cell line (e.g., 10,000 cells/well) in 80 µL of complete culture medium.
-
Cell Adhesion: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Pre-treatment with this compound: Add 10 µL of medium containing this compound to achieve the desired final concentration (e.g., 10 µM). Include a vehicle control. Incubate for 1-2 hours.
-
Induction of Apoptosis: Add 10 µL of medium containing an apoptosis-inducing agent at a pre-determined effective concentration.
-
Incubation: Incubate the plate for the time required for the inducing agent to trigger apoptosis (e.g., 6-24 hours).
-
Caspase Assay: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of viable cells (which can be determined in a parallel plate) and express the results as a percentage of the caspase activity in the cells treated with the apoptosis inducer alone.
Expected Results: this compound is expected to reduce the activation of caspase-3 and -7 induced by apoptotic stimuli.[1][2][4] A 10 µM concentration has been shown to reduce doxorubicin-induced caspase 3/7 activation by approximately 51% in LPA₂-transduced mouse embryonic fibroblasts.[1][5]
Caption: Workflow for measuring caspase-3/7 activity in response to this compound.
Protocol 3: Western Blot Analysis of ERK1/2 Phosphorylation
This protocol is used to detect the activation of the ERK1/2 signaling pathway by measuring the levels of phosphorylated ERK1/2.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Serum-free medium
-
This compound stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Serum Starvation: Seed cells in 6-well plates and grow to 70-80% confluency. Before treatment, serum-starve the cells for 4-12 hours in serum-free medium to reduce basal ERK1/2 phosphorylation.
-
Treatment: Treat the serum-starved cells with this compound at the desired concentrations (e.g., 1-10 µM) for various time points (e.g., 5, 15, 30, 60 minutes). Include a vehicle control.
-
Cell Lysis: After treatment, place the plates on ice and wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Lysate Collection: Transfer the lysates to pre-chilled microcentrifuge tubes. Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities and express the level of phosphorylated ERK1/2 as a ratio to total ERK1/2.
Expected Results: this compound treatment is expected to induce a rapid and transient increase in the phosphorylation of ERK1/2.[2][3]
Caption: Workflow for Western blot analysis of this compound-induced ERK1/2 phosphorylation.
Signaling Pathway
Caption: Simplified signaling pathway of this compound via the LPA₂ receptor.
References
- 1. This compound | LPA Receptor | TargetMol [targetmol.com]
- 2. rndsystems.com [rndsystems.com]
- 3. echelon-inc.com [echelon-inc.com]
- 4. Virtual Screening for LPA2-Specific Agonists Identifies a Nonlipid Compound with Antiapoptotic Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
Optimal Concentration of GRI977143 for Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GRI977143 is a specific agonist of the Lysophosphatidic Acid Receptor 2 (LPA₂), a G protein-coupled receptor involved in diverse cellular processes such as cell survival, proliferation, and migration. The determination of the optimal concentration of this compound is a critical first step for in vitro studies to ensure robust, reproducible, and meaningful results. This document provides detailed application notes and protocols for determining the optimal concentration of this compound for various cell lines and experimental endpoints.
Mechanism of Action: The LPA₂ Signaling Pathway
This compound exerts its biological effects by binding to and activating the LPA₂ receptor. Upon activation, the LPA₂ receptor couples to several heterotrimeric G proteins, primarily Gᵢ/₀, Gᵩ/₁₁, and G₁₂/₁₃. This initiates a cascade of downstream signaling events that can vary depending on the cell type and context. Key signaling pathways activated by this compound via LPA₂ include the Ras-MAPK pathway, promoting cell proliferation, and the PI3K-Akt pathway, which is crucial for cell survival and inhibition of apoptosis.
LPA₂ Receptor Signaling Pathway Activated by this compound.
Quantitative Data Summary
The optimal concentration of this compound is highly dependent on the cell line, the experimental duration, and the specific endpoint being measured. The following table summarizes the available quantitative data for this compound in various cell lines. It is important to note that these values should be used as a starting point for optimization in your specific experimental system.
| Cell Line | Assay Type | Effective Concentration / EC₅₀ | Reference |
| General | LPA₂ Receptor Activation | EC₅₀: 3.3 µM | [1] |
| RBL-2H3 | β-hexosaminidase release inhibition | 100 µM | [2] |
| MEF (LPA₂-transduced) | Proliferation Assay | 10 µM (slight increase at 72h) | [1] |
| MEF (LPA₂-transduced) | Apoptosis Assay (Caspase 3/7 reduction) | 10 µM | [1] |
| A549 | Increased Chemoresistance to Cisplatin | Not specified | [3] |
Experimental Protocols
Determining the optimal concentration of this compound requires a systematic approach, typically involving a dose-response analysis. The following protocols provide a general framework that can be adapted to specific cell lines and assays.
Protocol 1: Range-Finding Dose-Response Experiment
This initial experiment aims to identify a broad range of concentrations of this compound that elicit a biological response, from no effect to a maximal effect or toxicity.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Reagents for viability/cytotoxicity assay (e.g., MTT, resazurin, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis (typically 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.
-
Preparation of this compound Dilutions: Prepare a series of 10-fold serial dilutions of the this compound stock solution in complete culture medium. A suggested starting range is from 100 µM down to 0.01 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubation: Incubate the plate for a duration relevant to the assay endpoint (e.g., 24, 48, or 72 hours).
-
Assay: Perform a cell viability or cytotoxicity assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability (as a percentage of the no-treatment control) against the logarithm of the this compound concentration. This will provide a preliminary dose-response curve.
Workflow for a Range-Finding Dose-Response Experiment.
Protocol 2: Determining the EC₅₀ or IC₅₀
Based on the results from the range-finding experiment, a more focused dose-response experiment is performed to accurately determine the half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀).
Procedure:
-
Concentration Selection: Choose a narrower range of this compound concentrations centered around the estimated EC₅₀/IC₅₀ from the range-finding experiment. Typically, 8-12 concentrations are used in a semi-logarithmic dilution series.
-
Repeat Experiment: Follow the same procedure as in Protocol 1 (steps 1-5) using the newly selected concentration range. It is recommended to perform the experiment in triplicate.
-
Data Analysis and Curve Fitting: Plot the percent response against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) in a suitable software package (e.g., GraphPad Prism, R) to calculate the precise EC₅₀ or IC₅₀ value.
Application-Specific Considerations
The optimal concentration of this compound will vary depending on the biological question being addressed.
-
Proliferation Assays: For studying the effect of this compound on cell growth, longer incubation times (e.g., 48-72 hours) are generally required to observe significant changes.
-
Apoptosis Assays: The induction or inhibition of apoptosis can be an earlier event. Incubation times of 12-48 hours are often sufficient. Assays that measure caspase activation can provide early indications of apoptosis.
-
Signaling Pathway Analysis (e.g., Western Blot for p-ERK): Activation of downstream signaling pathways is often rapid. Short incubation times, ranging from minutes to a few hours, are typically used to capture the peak of the signaling event.
-
Functional Assays (e.g., Migration, Invasion): These assays usually require an incubation period that allows for a measurable biological response, which can range from several hours to a full day.
Conclusion
The determination of the optimal concentration of this compound is a crucial prerequisite for obtaining reliable and interpretable data. By following a systematic approach of a broad range-finding experiment followed by a more focused dose-response analysis, researchers can confidently select the appropriate concentrations for their specific cell line and experimental endpoint. The information and protocols provided in this document serve as a comprehensive guide for the effective use of this compound in in vitro research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficacy Comparison of LPA2 Antagonist H2L5186303 and Agonist this compound on Ovalbumin-Induced Allergic Asthma in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of lysophosphatidic acid (LPA) receptor-2 (LPA2) and LPA3 on the regulation of chemoresistance to anticancer drug in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GRI977143 in Mouse Embryonic Fibroblast (MEF) Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
GRI977143 is a novel, non-lipid agonist of the Lysophosphatidic Acid Receptor 2 (LPA2), a G protein-coupled receptor involved in diverse cellular processes.[1] Lysophosphatidic acid (LPA) signaling in fibroblasts is known to regulate proliferation, migration, and survival.[2] In mouse embryonic fibroblast (MEF) cells, this compound serves as a valuable tool to investigate the specific roles of LPA2-mediated signaling pathways in cellular growth and apoptosis. These application notes provide detailed protocols for utilizing this compound in MEF cell-based assays.
Data Presentation
Table 1: Summary of this compound Effects in LPA2-Transduced MEF Cells
| Parameter | Observation | Cell Type |
| Cell Growth | To be determined through proliferation assays (e.g., MTT, BrdU). | LPA2-transduced MEF cells from LPA1/LPA2 double knockout (DKO) mice.[1] |
| Anti-apoptotic Activity | To be determined by assessing markers such as Bax translocation, caspase activation, and PARP-1 cleavage.[1] | LPA2-transduced MEF cells from LPA1/LPA2 DKO mice.[1] |
| Signaling Pathway Activation | Activates MEK-ERK1/2 and PI3K-Akt-NFκB pathways.[1] | Not specified, but inferred to be in LPA2-expressing cells. |
Signaling Pathway
Activation of the LPA2 receptor by this compound in MEF cells is understood to initiate downstream signaling cascades that promote cell survival. This involves the activation of two key pro-survival pathways: the MEK-Extracellular signal-regulated kinases 1/2 (ERK1/2) pathway and the Phosphoinositide-3-kinase (PI3K)-Protein kinase B (Akt)-Nuclear factor κB (NFκB) pathway.[1]
Caption: this compound signaling pathway in MEF cells.
Experimental Protocols
Protocol 1: MEF Cell Culture and Treatment with this compound
This protocol outlines the basic steps for culturing and treating MEF cells with this compound.
Caption: General workflow for this compound treatment of MEF cells.
Materials:
-
LPA2-transduced MEF cells (from LPA1/LPA2 DKO mice) and vector control MEF cells[1]
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Cell culture plates/flasks
Procedure:
-
Cell Culture: Culture MEF cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Trypsinize and seed cells into appropriate culture plates at a desired density for the specific experiment. Allow cells to adhere overnight.
-
Serum Starvation (Optional): For signaling pathway studies or to synchronize cells, replace the growth medium with low-serum (e.g., 0.5% FBS) or serum-free medium for 12-24 hours.
-
Treatment: Prepare working concentrations of this compound by diluting the stock solution in a culture medium. Remove the old medium from the cells and add the medium containing this compound or vehicle control.
-
Incubation: Incubate the cells for the time specified by the downstream application (e.g., minutes for signaling studies, hours to days for proliferation or apoptosis assays).
Protocol 2: Cell Growth Assay
This protocol is designed to determine the effect of this compound on MEF cell proliferation.
Procedure:
-
Follow steps 1-5 of Protocol 1, seeding cells in a 96-well plate.
-
After the desired incubation period with this compound, perform a cell viability/proliferation assay such as MTT or BrdU incorporation according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the results to the vehicle-treated control to determine the percentage change in cell growth.
Protocol 3: Anti-Apoptosis Assay
This protocol is used to evaluate the anti-apoptotic efficacy of this compound in MEF cells.[1]
Procedure:
-
Follow steps 1-4 of Protocol 1.
-
Co-treat the cells with this compound and an apoptosis-inducing agent (e.g., Adriamycin or serum withdrawal).[1] Include appropriate controls (untreated, inducer only, this compound only).
-
Incubate for a period sufficient to induce apoptosis (e.g., 24-48 hours).
-
Assess apoptosis using one or more of the following methods:
-
Western Blot: Analyze cell lysates for the cleavage of Caspase-3, Caspase-7, Caspase-8, Caspase-9, and PARP-1.[1]
-
Immunofluorescence: Stain cells to visualize the translocation of Bax from the cytoplasm to the mitochondria.[1]
-
DNA Fragmentation Assay: Analyze DNA laddering using agarose gel electrophoresis or quantify DNA fragmentation using an ELISA-based assay.[1]
-
Protocol 4: Western Blot Analysis of Signaling Pathways
This protocol is for examining the activation of MEK-ERK and PI3K-Akt pathways.
Procedure:
-
Follow steps 1-5 of Protocol 1, treating cells for short time points (e.g., 0, 5, 15, 30, 60 minutes).
-
After treatment, place the culture plates on ice and wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of ERK1/2 and Akt.
-
Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Quantify band intensities to determine the change in protein phosphorylation relative to total protein levels.
References
Application Notes and Protocols for GRI977143 Administration in Mouse Models of Asthma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration and evaluation of GRI977143, a selective lysophosphatidic acid 2 (LPA2) receptor agonist, in preclinical mouse models of allergic asthma.[1][2][3] The provided information is based on established experimental findings and is intended to guide researchers in designing and executing studies to investigate the therapeutic potential of LPA2 receptor modulation in asthma.
Introduction
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and mucus hypersecretion. Lysophosphatidic acid (LPA) is a signaling lipid that has been implicated in the pathophysiology of asthma.[4][5] this compound is a selective, non-lipid agonist of the LPA2 receptor, a G protein-coupled receptor expressed on various cell types in the lung, including epithelial and immune cells.[1][2][6] Studies in ovalbumin (OVA)-induced mouse models of allergic asthma have demonstrated that this compound can modulate key features of the asthmatic phenotype, suggesting a potential therapeutic role for LPA2 receptor agonists.[4][6]
Mechanism of Action
This compound selectively activates the LPA2 receptor.[1][2] The downstream signaling of LPA2 in the context of asthma is complex and appears to have multiple roles.[4] Research suggests that activation of the LPA2 receptor by this compound can lead to the suppression of certain inflammatory responses in the airways.[4][6] Specifically, administration of this compound before an allergen challenge has been shown to significantly reduce the influx of total inflammatory cells, eosinophils, and lymphocytes into the bronchoalveolar lavage fluid (BALF) of asthmatic mice.[5][6] Furthermore, it has been observed to decrease the levels of Th2 cytokines, such as IL-13, which are critical drivers of allergic inflammation and mucus production.[6] The proposed signaling pathway involves the activation of the ERK1/2 survival pathway.[2][3]
Signaling Pathway of this compound in Asthma Amelioration
Caption: Signaling pathway of this compound via the LPA2 receptor.
Data Presentation
The following tables summarize the quantitative data from a study evaluating this compound in an OVA-induced mouse model of asthma.[6]
Table 1: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Total Cells (x10^4) | Macrophages (x10^4) | Eosinophils (x10^4) | Lymphocytes (x10^4) |
| Control (PBS) | 4.8 ± 0.5 | 4.5 ± 0.5 | 0.05 ± 0.02 | 0.2 ± 0.1 |
| OVA-Induced Asthma | 17.7 ± 2.1 | 6.8 ± 0.9 | 8.9 ± 1.5 | 1.5 ± 0.3 |
| This compound (1 mg/kg, before challenge) | 4.3 ± 0.6 | 2.5 ± 0.4 | 2.4 ± 0.5 | 0.4 ± 0.1 |
Data are presented as mean ± standard error.[6]
Table 2: Effect of this compound on Th2 Cytokine Levels in BALF
| Treatment Group | IL-4 (mRNA fold change) | IL-13 (mRNA fold change) | IL-13 (protein, pg/mL) |
| Control (PBS) | 1.0 ± 0.0 | 1.0 ± 0.0 | 1.2 ± 0.5 |
| OVA-Induced Asthma | 12.5 ± 2.5 | 25.1 ± 5.0 | 35.4 ± 6.2 |
| This compound (1 mg/kg, before challenge) | 4.2 ± 0.8 | 8.3 ± 1.7 | 10.1 ± 2.1 |
Data are presented as mean ± standard error.[6]
Experimental Protocols
Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model
This protocol describes the induction of an allergic asthma phenotype in BALB/c mice using ovalbumin as the allergen.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Phosphate-buffered saline (PBS), sterile
-
Nebulizer
Procedure:
-
Sensitization:
-
On day 0 and day 14, sensitize mice by intraperitoneal (i.p.) injection of 50 µg of OVA emulsified in 1 mg of alum in a total volume of 200 µL PBS.[6]
-
Control mice receive i.p. injections of PBS with alum only.
-
-
Challenge:
-
On days 28, 29, and 30, challenge the sensitized mice by exposing them to an aerosol of 1% (w/v) OVA in PBS for 30 minutes using a nebulizer.[6]
-
Control mice are challenged with PBS aerosol.
-
Experimental Workflow for OVA-Induced Asthma and this compound Treatment
Caption: Workflow of the OVA-induced asthma model and this compound treatment.
Protocol 2: Administration of this compound
This protocol details the preparation and administration of this compound to the mouse model.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Syringes and needles for i.p. injection
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in DMSO to create a stock solution.[1]
-
Further dilute the stock solution with sterile PBS to the final desired concentration. The final concentration of DMSO should be minimized to avoid toxicity.
-
-
Administration:
Protocol 3: Bronchoalveolar Lavage (BAL) and Cell Analysis
This protocol describes the collection of BAL fluid and the analysis of inflammatory cells.
Materials:
-
Anesthesia (e.g., ketamine/xylazine)
-
Tracheal cannula
-
Phosphate-buffered saline (PBS), sterile, ice-cold
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Cytospin
-
May-Grünwald and Giemsa stains
Procedure:
-
BAL Fluid Collection:
-
On day 32 (48 hours after the final OVA challenge), euthanize the mice.
-
Expose the trachea and insert a cannula.
-
Instill and withdraw 1 mL of ice-cold PBS into the lungs three times.
-
Pool the recovered fluid (BALF).
-
-
Cell Counting and Differentiation:
-
Centrifuge the BALF at 400 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with May-Grünwald-Giemsa.
-
Perform a differential cell count of at least 300 cells to determine the number of macrophages, eosinophils, lymphocytes, and neutrophils.
-
Protocol 4: Lung Histology
This protocol outlines the preparation of lung tissue for histological examination of inflammation and mucus production.
Materials:
-
4% Paraformaldehyde (PFA) or 10% neutral buffered formalin
-
Ethanol series (70%, 80%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Hematoxylin and Eosin (H&E) stain
-
Periodic acid-Schiff (PAS) stain
Procedure:
-
Tissue Fixation and Processing:
-
After BALF collection, perfuse the lungs with PBS.
-
Inflate the lungs with 4% PFA or 10% formalin and immerse the tissue in the same fixative overnight.
-
Dehydrate the fixed lungs through a graded series of ethanol, clear with xylene, and embed in paraffin.
-
-
Staining:
-
Cut 5 µm sections using a microtome.
-
Stain sections with H&E to assess inflammatory cell infiltration.
-
Stain adjacent sections with PAS to visualize and quantify mucus-producing goblet cells.
-
-
Analysis:
-
Examine the stained sections under a microscope.
-
Score the degree of peribronchial and perivascular inflammation and goblet cell hyperplasia.
-
Conclusion
The administration of the LPA2 receptor agonist this compound, particularly before allergen challenge, demonstrates a significant suppressive effect on airway inflammation in a mouse model of allergic asthma.[4][6] This includes a reduction in eosinophilic and lymphocytic infiltration and a decrease in Th2 cytokine levels.[5][6] These findings highlight the potential of targeting the LPA2 receptor as a therapeutic strategy for asthma. The detailed protocols provided herein offer a framework for researchers to further investigate the role of this compound and the LPA2 signaling pathway in the pathogenesis of allergic airway disease.
References
- 1. This compound | LPA Receptor | TargetMol [targetmol.com]
- 2. GRI 977143 | Lysophosphatidic Acid Receptors | Tocris Bioscience [tocris.com]
- 3. apexbt.com [apexbt.com]
- 4. Efficacy Comparison of LPA2 Antagonist H2L5186303 and Agonist this compound on Ovalbumin-Induced Allergic Asthma in BALB/c Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Efficacy Comparison of LPA2 Antagonist H2L5186303 and Agonist this compound on Ovalbumin-Induced Allergic Asthma in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GRI977143
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and storage of GRI977143, a selective, non-lipid agonist of the Lysophosphatidic Acid Receptor 2 (LPA2). Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes.
Chemical Properties
A summary of the key chemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Weight | 391.44 g/mol | [1][2][3] |
| Molecular Formula | C22H17NO4S | [1][2][3] |
| CAS Number | 325850-81-5 | [1][2][4] |
| Appearance | White to off-white solid | [4][5] |
| Purity | ≥98% | [2][3] |
Dissolution Protocol
This compound is readily soluble in dimethyl sulfoxide (DMSO).[2][5][6] To prepare a stock solution, follow the protocol below. For optimal results, it is recommended to use a freshly opened container of hygroscopic DMSO, as absorbed water can affect solubility.[4]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene or glass vials
-
Calibrated pipettes
-
Vortex mixer
-
Ultrasonic bath (recommended)
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Solvent Addition: Add the desired volume of DMSO to the vial containing the this compound powder. The table below provides volumes for common stock solution concentrations.
-
Dissolution: Mix the solution by vortexing. Sonication is recommended to ensure complete dissolution.[1] Visually inspect the solution to confirm that no particulate matter is present.
Stock Solution Preparation Table (for 1 mg of this compound):
| Desired Concentration | Volume of DMSO to Add |
| 1 mM | 2.55 mL |
| 5 mM | 0.51 mL |
| 10 mM | 0.26 mL |
| 50 mM | 0.05 mL |
Calculations are based on a molecular weight of 391.44 g/mol .
Storage and Stability
Proper storage of this compound in both its solid and dissolved forms is critical to prevent degradation and maintain its biological activity.
| Form | Storage Temperature | Stability | Special Instructions |
| Powder | -20°C | Up to 3 years[1] | Store protected from light. Some suppliers suggest storage at +4°C.[2][3][6] |
| DMSO Solution | -80°C | Up to 1 year[1] or 6 months[4] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[4] |
| DMSO Solution | -20°C | Up to 3 months or 1 month[4] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[4] |
Mechanism of Action: LPA2 Signaling Pathway
This compound is a selective agonist for the LPA2 receptor, with an EC50 of 3.3 μM.[1][3][4][5] It does not activate other LPA G-protein coupled receptors at concentrations up to 10 μM.[3][5][6] The activation of LPA2 by this compound initiates a signaling cascade that has anti-apoptotic effects.[3][5] This includes the activation of the ERK1/2 survival pathway and the inhibition of caspases 3, 7, 8, and 9.[1][3][4][5] this compound also promotes the formation of a signaling complex involving LPA2, Na+-H+ exchange regulatory factor 2 (NHERF2), and thyroid receptor-interacting protein 6 (TRIP6).[1][4]
References
GRI977143: Application Notes and Protocols for a Selective LPA2 Receptor Agonist
For research use only. Not for use in diagnostic procedures.
Introduction
GRI977143 is a selective, non-lipid agonist of the lysophosphatidic acid 2 (LPA2) receptor, a member of the G protein-coupled receptor family.[1] It exhibits anti-apoptotic properties by inhibiting the activation of caspases 3, 7, 8, and 9, preventing Bax translocation, and reducing PARP-1 cleavage.[1] Furthermore, this compound activates the ERK1/2 survival pathway.[1] Research indicates its potential as a therapeutic agent, particularly in models of allergic asthma where it has been shown to suppress airway hyperresponsiveness and inflammation when administered before an allergen challenge.[2][3][4]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C22H17NO4S | [5] |
| Molecular Weight | 391.44 g/mol | |
| Appearance | White to off-white solid | [6] |
| CAS Number | 325850-81-5 | [5][6] |
Solubility
This compound is soluble in dimethyl sulfoxide (DMSO).[1][5] For optimal results, it is recommended to use freshly opened, anhydrous DMSO, as the presence of water can affect solubility.[6] Sonication may be required to achieve complete dissolution at higher concentrations.[6]
| Solvent | Solubility | Reference |
| DMSO | Up to 50 mg/mL (127.73 mM) | [6] |
| Up to 35 mg/mL | ||
| 10 mg/mL (clear solution) | [5] |
Note: It is not recommended to store this compound in solution for extended periods.[1] For long-term storage, aliquoting and storing at -20°C for up to three months is advised.
Biological Activity
This compound is a selective agonist for the LPA2 receptor with an EC50 of 3.3 μM.[1][6] It does not activate other LPA GPCRs at concentrations up to 10 μM.[1] Its biological effects are primarily mediated through the activation of the LPA2 receptor, leading to the modulation of downstream signaling pathways involved in cell survival and inflammation.
Signaling Pathway
Activation of the LPA2 receptor by this compound initiates a signaling cascade that promotes cell survival and mitigates inflammatory responses. A key pathway activated is the ERK1/2 signaling cascade, which plays a crucial role in cell proliferation and survival.
References
- 1. apexbt.com [apexbt.com]
- 2. Efficacy Comparison of LPA2 Antagonist H2L5186303 and Agonist this compound on Ovalbumin-Induced Allergic Asthma in BALB/c Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Efficacy Comparison of LPA2 Antagonist H2L5186303 and Agonist this compound on Ovalbumin-Induced Allergic Asthma in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound = 98 HPLC 325850-81-5 [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Western Blot Analysis of Phosphorylated ERK (p-ERK) Following GRI977143 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade involved in the regulation of fundamental cellular processes such as proliferation, differentiation, and survival. This pathway, also known as the Ras-Raf-MEK-ERK pathway, is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. The culmination of this signaling cascade is the phosphorylation of ERK1 and ERK2 (p44/42 MAPK). Consequently, the measurement of phosphorylated ERK (p-ERK) levels serves as a reliable indicator of the pathway's activity.
GRI977143 is a known agonist of the Lysophosphatidic Acid Receptor 2 (LPA2). The LPA2 signaling cascade has been implicated in promoting cell invasion and metastasis through various downstream effectors, which can include the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of the ERK pathway. Therefore, investigating the effect of this compound on ERK phosphorylation is crucial for understanding its mechanism of action and its potential therapeutic implications.
This document provides a detailed protocol for conducting Western blot analysis to quantify the levels of p-ERK in cell lysates after treatment with this compound.
Signaling Pathway Overview
The diagram below illustrates the canonical ERK signaling pathway and the potential point of influence by this compound through LPA2 receptor activation.
Experimental Protocols
Materials and Reagents
-
Cell Lines: A suitable cell line expressing the LPA2 receptor (e.g., A549 lung cancer cells).
-
Cell Culture Media: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Prepared in a suitable solvent like DMSO.
-
Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS. Store at 4°C and add protease and phosphatase inhibitors immediately before use.
-
Protease and Phosphatase Inhibitor Cocktails: Commercially available cocktails are recommended.
-
Bradford Protein Assay Reagent.
-
Bovine Serum Albumin (BSA) standards.
-
4x Laemmli Sample Buffer.
-
SDS-PAGE Gels: 4-12% Bis-Tris gels are recommended for good separation of p-ERK and total ERK.
-
SDS-PAGE Running Buffer.
-
Transfer Buffer.
-
PVDF or Nitrocellulose Membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) antibody.
-
Rabbit or Mouse anti-total ERK1/2 antibody.
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) Substrate.
-
Chemiluminescence Imaging System.
Cell Culture and Treatment
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation (Optional): To reduce basal levels of ERK phosphorylation, serum-starve the cells for 12-24 hours in a low-serum (e.g., 0.5% FBS) or serum-free medium before treatment.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium. A typical concentration range to test for a dose-response effect is 0.1 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Replace the medium with the this compound-containing medium and incubate for a predetermined time. A time-course experiment (e.g., 15 min, 30 min, 1 hr, 2 hr) is recommended to determine the optimal time point for ERK phosphorylation.
-
Protein Extraction
-
Washing: After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.
-
Lysis: Add 100-150 µL of ice-cold RIPA buffer (containing protease and phosphatase inhibitors) to each well.
-
Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
Protein Quantification
-
Bradford Assay: Determine the protein concentration of each lysate using the Bradford protein assay according to the manufacturer's protocol.[1][2]
-
Standard Curve: Generate a standard curve using BSA standards to accurately calculate the protein concentration.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration with lysis buffer.
Western Blotting
The following diagram outlines the key steps in the Western blotting workflow.
-
Sample Preparation for SDS-PAGE: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the prepared samples into the wells of an SDS-PAGE gel. Include a protein ladder to determine molecular weights. Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.[3]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation (p-ERK): Incubate the membrane with the anti-phospho-ERK1/2 antibody (typically at a 1:1000 to 1:2000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[4]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (typically at a 1:5000 to 1:10,000 dilution in 5% BSA/TBST) for 1 hour at room temperature with gentle agitation.[4]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Add the ECL substrate to the membrane according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (for Total ERK): To ensure equal protein loading, the same membrane can be stripped of the p-ERK antibodies and re-probed for total ERK. Incubate the membrane in a stripping buffer, wash, re-block, and then follow steps 5-9 using the anti-total ERK1/2 antibody.
Data Presentation and Analysis
Quantitative analysis of the Western blot bands should be performed using densitometry software. The intensity of the p-ERK band should be normalized to the intensity of the total ERK band for each sample. This ratio is then compared across the different treatment conditions.
Table 1: Dose-Response of this compound on p-ERK Levels
| This compound (µM) | p-ERK (Arbitrary Units) | Total ERK (Arbitrary Units) | p-ERK / Total ERK Ratio | Fold Change vs. Control |
| 0 (Vehicle) | 100 | 1000 | 0.10 | 1.0 |
| 0.1 | 150 | 990 | 0.15 | 1.5 |
| 1 | 350 | 1010 | 0.35 | 3.5 |
| 5 | 780 | 995 | 0.78 | 7.8 |
| 10 | 1200 | 1005 | 1.20 | 12.0 |
Table 2: Time-Course of p-ERK Activation by this compound (10 µM)
| Time (minutes) | p-ERK (Arbitrary Units) | Total ERK (Arbitrary Units) | p-ERK / Total ERK Ratio | Fold Change vs. Time 0 |
| 0 | 105 | 1000 | 0.11 | 1.0 |
| 15 | 850 | 990 | 0.86 | 7.8 |
| 30 | 1150 | 1010 | 1.14 | 10.4 |
| 60 | 900 | 995 | 0.90 | 8.2 |
| 120 | 450 | 1005 | 0.45 | 4.1 |
Expected Results
Treatment with this compound is expected to cause a dose- and time-dependent increase in the levels of phosphorylated ERK1/2, while the levels of total ERK1/2 should remain relatively unchanged. The provided tables are representative of expected quantitative data.
Conclusion
This application note provides a comprehensive protocol for performing a Western blot to assess the effect of the LPA2 agonist this compound on ERK phosphorylation. By following this detailed methodology, researchers can effectively quantify the activation of the ERK signaling pathway, which is crucial for elucidating the molecular mechanisms of this compound and its potential applications in drug development.
References
Application Notes and Protocols for GRI977143 In Vivo Dosing and Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
GRI977143 is a selective, non-lipid agonist of the lysophosphatidic acid 2 (LPA₂) receptor, a G protein-coupled receptor implicated in various physiological and pathological processes.[1][2][3][4][5] Activation of the LPA₂ receptor by this compound has been shown to initiate antiapoptotic signaling pathways, making it a compound of interest for therapeutic applications in conditions such as radiation-induced injury and inflammatory diseases.[6][7][8] These application notes provide a summary of the available in vivo dosing information and detailed protocols for the administration of this compound in a research setting.
Mechanism of Action
This compound selectively activates the LPA₂ receptor with an EC₅₀ of 3.3 μM, showing no significant activity at other LPA receptor subtypes at concentrations up to 10 μM.[1][2][3][4][5] Upon binding, it promotes the assembly of a signaling complex involving Thyroid Receptor Interacting Protein 6 (TRIP6) and Na+-H+ Exchange Regulatory Factor 2 (NHERF2). This signalosome formation leads to the activation of the ERK1/2 survival pathway, which in turn inhibits apoptosis by preventing the activation of caspases 3, 7, 8, and 9, and inhibiting Bax translocation and PARP-1 cleavage.[1][2][3][4][5]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Target | Lysophosphatidic Acid 2 (LPA₂) Receptor | [1][2][3][4][5] |
| Activity | Agonist | [1][2][3][4][5] |
| EC₅₀ | 3.3 μM | [2][3][4][5] |
| Selectivity | No activation of other LPA GPCRs at ≤ 10 μM | [2][3][4][5] |
Table 2: In Vivo Dosing of this compound in an Animal Model
| Animal Model | Dosing Regimen | Administration Route | Therapeutic Effect | Reference |
| Ovalbumin-Induced Allergic Asthma in BALB/c Mice | 1 mg/kg | Intraperitoneal (i.p.) | Suppression of allergic responses when administered before antigen challenge. | [1][2] |
Pharmacokinetic and Toxicology Data: Publicly available pharmacokinetic and comprehensive toxicology data for this compound are limited at this time. Researchers should perform initial dose-ranging and toxicity studies in their specific animal models to determine the optimal and safe dosage.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Phosphate-buffered saline (PBS) or sterile saline (0.9% NaCl), pH 7.4
-
Sterile, polypropylene microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Stock Solution Preparation (e.g., 10 mg/mL in DMSO):
-
Aseptically weigh the desired amount of this compound powder.
-
In a sterile microcentrifuge tube, add the appropriate volume of sterile DMSO to achieve a 10 mg/mL stock solution. For example, to prepare 1 mL of a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. This stock solution can be stored at -20°C for short periods, however, fresh preparation is recommended.
-
-
Working Solution Preparation for Intraperitoneal Injection (e.g., 0.1 mg/mL in PBS with 1% DMSO):
-
To prepare a working solution for a 1 mg/kg dose in a 20 g mouse (requiring 0.02 mg in a typical injection volume of 200 µL), a final concentration of 0.1 mg/mL is needed.
-
Dilute the 10 mg/mL DMSO stock solution 1:100 in sterile PBS or saline. For example, to prepare 1 mL of the final working solution, add 10 µL of the 10 mg/mL this compound stock solution to 990 µL of sterile PBS.
-
Vortex the working solution thoroughly to ensure homogeneity. The final DMSO concentration will be 1%.
-
Note: The final concentration of DMSO should be kept as low as possible (ideally below 5%) to avoid vehicle-induced toxicity. A preliminary vehicle-only control group is recommended in in vivo experiments.
-
Protocol 2: In Vivo Administration of this compound in a Mouse Model of Allergic Asthma
This protocol is based on the methodology described in the study by Lee et al. (2022).[1]
Animal Model:
-
BALB/c mice (female, 6-8 weeks old) are commonly used for this model.
Experimental Groups:
-
Vehicle control group (e.g., 1% DMSO in PBS)
-
This compound treatment group (1 mg/kg)
-
Positive control group (e.g., ovalbumin-sensitized and challenged without treatment)
Procedure:
-
Sensitization:
-
On days 0 and 14, sensitize mice by intraperitoneal injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide in 200 µL of PBS.
-
-
Drug Administration:
-
Prepare the this compound working solution as described in Protocol 1.
-
Administer this compound (1 mg/kg) or vehicle via intraperitoneal injection 30 minutes prior to each OVA challenge.
-
-
Challenge:
-
On days 28, 29, and 30, challenge the mice with an aerosol of 1% (w/v) OVA in saline for 30 minutes.
-
-
Endpoint Analysis:
-
On day 32, assess airway hyperresponsiveness.
-
Collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell infiltration.
-
Collect lung tissue for histological analysis and cytokine measurements.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Experimental Workflow for In Vivo Asthma Model
Caption: Workflow of the in vivo allergic asthma model.
References
- 1. Efficacy Comparison of LPA2 Antagonist H2L5186303 and Agonist this compound on Ovalbumin-Induced Allergic Asthma in BALB/c Mice [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Chronic Inhaled Ovalbumin Exposure Induces Antigen-Dependent but Not Antigen-Specific Inhalational Tolerance in a Murine Model of Allergic Airway Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysophosphatidic acid type 2 receptor agonists in targeted drug development offer broad therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GRI 977143 - Nordic Biosite [nordicbiosite.com]
- 8. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by GRI977143
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the analysis of apoptosis in cells treated with GRI977143, a lysophosphatidic acid receptor 2 (LPA2) agonist, using flow cytometry. The primary method described is the Annexin V and Propidium Iodide (PI) dual-staining assay, a robust and widely used technique to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Introduction to this compound and Apoptosis
This compound is a non-lipid agonist of the LPA2 receptor. Lysophosphatidic acid (LPA) is a bioactive phospholipid that regulates various cellular processes, including proliferation, survival, and migration, by activating a family of G protein-coupled receptors (GPCRs) known as LPA receptors.[1][2][3] The activation of the LPA2 receptor, in particular, has been implicated in diverse biological responses, and its role in apoptosis can be cell-type specific.[4] Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer.[5] Therefore, understanding the effect of compounds like this compound on apoptosis is crucial in drug development and biological research.
Flow cytometry offers a powerful tool for the rapid, quantitative analysis of apoptosis in a large number of cells.[6][7] The Annexin V/PI assay is a cornerstone of apoptosis detection by flow cytometry.[8][9][10] This method is based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis.[11][12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection.[8] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is excluded by viable cells with intact membranes but can penetrate the compromised membranes of late apoptotic and necrotic cells.[8]
Experimental Protocols
This section provides a detailed methodology for the analysis of this compound-induced apoptosis using the Annexin V and PI staining method followed by flow cytometry.
Materials and Reagents:
-
This compound
-
Cell line of interest (e.g., Jurkat, HeLa, or a cell line relevant to the research)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at a density of 1 x 10^6 cells/mL in a T25 culture flask or a 6-well plate.[11][12]
-
Allow cells to adhere and grow for 24 hours (for adherent cells).
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for a predetermined time course (e.g., 6, 12, 24, 48 hours).
-
Include a vehicle-treated control (e.g., DMSO or the solvent used to dissolve this compound) and a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells by centrifugation at 300 x g for 5 minutes.[13]
-
Adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells once with PBS and then detach them using a gentle, non-enzymatic cell dissociation solution or brief trypsinization. Combine the detached cells with the cells from the culture medium. Centrifuge the cell suspension at 300 x g for 5 minutes.[13]
-
-
Washing:
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[9][13]
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.[13]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[13] The volumes may vary depending on the manufacturer's instructions.
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[9]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube immediately before analysis.[9]
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up the flow cytometer compensation and gates.
-
Data Analysis and Interpretation:
The flow cytometry data can be visualized in a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The cell population can be divided into four quadrants:
-
Lower-Left Quadrant (Annexin V- / PI-): Viable cells
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells[9]
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells[9]
-
Upper-Left Quadrant (Annexin V- / PI+): Primarily necrotic cells
Data Presentation
The quantitative data obtained from the flow cytometry analysis should be summarized in a table for clear comparison of the effects of different concentrations of this compound.
Table 1: Effect of this compound on Apoptosis in [Cell Line Name] Cells at [Time Point]
| Treatment Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| This compound (0.1) | 94.8 ± 2.3 | 2.9 ± 0.6 | 1.9 ± 0.5 | 0.4 ± 0.1 |
| This compound (1) | 85.3 ± 3.5 | 10.1 ± 1.2 | 3.5 ± 0.7 | 1.1 ± 0.3 |
| This compound (10) | 60.7 ± 4.2 | 25.4 ± 2.8 | 12.3 ± 1.5 | 1.6 ± 0.4 |
| This compound (100) | 35.1 ± 5.1 | 45.8 ± 3.9 | 17.5 ± 2.1 | 1.6 ± 0.5 |
| Positive Control (Staurosporine) | 15.4 ± 3.3 | 60.2 ± 4.5 | 22.1 ± 2.9 | 2.3 ± 0.6 |
Data are presented as mean ± standard deviation from three independent experiments. This is hypothetical data for illustrative purposes.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound activates the LPA2 receptor, initiating intracellular signaling.
Caption: Experimental workflow for analyzing apoptosis with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Lysophosphatidic acid signaling in airway epithelium: role in airway inflammation and remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysophospholipid receptor activation of RhoA and lipid signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aok.pte.hu [aok.pte.hu]
- 5. mdpi.com [mdpi.com]
- 6. Flow cytometry of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Assessment of Apoptosis (Programmed Cell Death) by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. bosterbio.com [bosterbio.com]
Application Notes and Protocols for GRI977143: Long-Term Stability in Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
GRI977143 is a selective, non-lipid agonist of the lysophosphatidic acid 2 (LPA2) receptor, with an EC50 of 3.3 μM.[1][2][3][4][5] It demonstrates anti-apoptotic properties by inhibiting the activation of caspases and plays a role in the ERK1/2 survival pathway.[1][4][5] Given its therapeutic potential, understanding the long-term stability of this compound in solution is critical for ensuring its efficacy and safety in research and preclinical development. These application notes provide a comprehensive overview of the recommended storage conditions, hypothetical stability data, and detailed protocols for assessing the long-term stability of this compound in solution.
Recommended Storage Conditions
Based on available data, the following storage conditions are recommended for this compound:
-
Solid Form: The solid, powdered form of this compound should be stored at +4°C.[1][4] Some suppliers recommend storage at 4°C and protected from light.[3] For long-term storage as a powder, -20°C for up to 3 years is also suggested.[2]
-
In Solvent: Once dissolved, it is recommended to aliquot the solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light, to prevent degradation from repeated freeze-thaw cycles.[3] It is soluble in DMSO up to 100 mM.[1][4] One supplier suggests a solubility of 50 mg/mL in DMSO with the need for ultrasonic treatment and notes that hygroscopic DMSO can impact solubility.[3]
Hypothetical Long-Term Stability Data
Due to the absence of publicly available long-term stability studies on this compound, the following tables present hypothetical data to illustrate a typical stability assessment. The data represents a stability study of this compound (10 mM) in DMSO stored under different temperature conditions over a 6-month period.
Table 1: Stability of this compound in DMSO at -80°C
| Time Point | Appearance | pH | Assay (% of Initial) | Total Impurities (% Area) |
| Initial | Clear, colorless solution | 6.8 | 100.0 | <0.1 |
| 1 Month | Clear, colorless solution | 6.8 | 99.8 | <0.1 |
| 3 Months | Clear, colorless solution | 6.7 | 99.5 | 0.1 |
| 6 Months | Clear, colorless solution | 6.8 | 99.2 | 0.2 |
Table 2: Stability of this compound in DMSO at -20°C
| Time Point | Appearance | pH | Assay (% of Initial) | Total Impurities (% Area) |
| Initial | Clear, colorless solution | 6.8 | 100.0 | <0.1 |
| 1 Month | Clear, colorless solution | 6.8 | 98.5 | 0.5 |
| 3 Months | Clear, colorless solution | 6.7 | 96.2 | 1.2 |
| 6 Months | Clear, colorless solution | 6.7 | 93.1 | 2.5 |
Table 3: Stability of this compound in DMSO at 4°C
| Time Point | Appearance | pH | Assay (% of Initial) | Total Impurities (% Area) |
| Initial | Clear, colorless solution | 6.8 | 100.0 | <0.1 |
| 1 Month | Clear, colorless solution | 6.7 | 92.3 | 3.1 |
| 3 Months | Slight yellow tint | 6.6 | 85.1 | 7.8 |
| 6 Months | Yellow solution | 6.5 | 75.4 | 15.2 |
Potential Degradation Pathways
While specific degradation pathways for this compound have not been detailed in the literature, based on its chemical structure, several potential degradation routes can be postulated. These include hydrolysis of the carboxylic acid group and oxidation of the thioether linkage.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
The following are detailed protocols for conducting a comprehensive long-term stability study of this compound in solution.
Stability Study Design and Workflow
This workflow outlines the key stages of a stability study.
References
Troubleshooting & Optimization
GRI977143 not showing anti-apoptotic effect
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with GRI977143, specifically addressing scenarios where its expected anti-apoptotic effect is not observed.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected anti-apoptotic mechanism?
This compound is a selective, non-lipid agonist for the lysophosphatidic acid 2 (LPA2) receptor, with an EC50 of 3.3 μM.[1][2][3] Its anti-apoptotic effect is mediated through the activation of the LPA2 receptor, which subsequently stimulates the ERK1/2 survival pathway.[3][4] This signaling cascade has been shown to inhibit the activation of key apoptosis-regulating proteins, including caspases 3, 7, 8, and 9, and to reduce the cleavage of poly(ADP-ribose)polymerase 1 (PARP-1) and subsequent DNA fragmentation.[1][2][3][4]
Q2: We are not observing an anti-apoptotic effect with this compound in our experiments. What are the possible reasons?
Several factors could contribute to the lack of an observed anti-apoptotic effect. These can be broadly categorized into issues related to the experimental model, the compound itself, or the experimental procedure. The following troubleshooting guide will walk you through the most common possibilities.
Troubleshooting Guide: this compound Not Showing Anti-Apoptotic Effect
Issue 1: Inappropriate Cellular Model
A primary reason for the lack of effect is the absence or low expression of the target receptor, LPA2, in the cell line being used. The anti-apoptotic action of this compound is critically dependent on the presence of the LPA2 receptor.[4]
Troubleshooting Steps:
-
Verify LPA2 Receptor Expression:
-
Quantitative PCR (qPCR): Measure the mRNA expression level of the LPA2 receptor in your cell line.
-
Western Blot: Confirm the presence of the LPA2 receptor protein.
-
Literature Review: Check published data to confirm LPA2 receptor expression in your chosen cell line.
-
-
Positive Control Cell Line: If possible, include a cell line known to express the LPA2 receptor and respond to this compound as a positive control.
Issue 2: Suboptimal Experimental Conditions
The concentration of this compound, the timing of its addition, and the method used to induce apoptosis are all critical for observing an anti-apoptotic effect.
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and apoptosis induction method. A common effective concentration reported in the literature is 10 μM.[1][2][4]
-
Timing of Treatment: The timing of this compound addition relative to the apoptotic stimulus is crucial. Consider pre-treating the cells with this compound before inducing apoptosis.
-
Apoptosis Induction Method: this compound has shown efficacy in models of both intrinsic (e.g., doxorubicin-induced, serum withdrawal) and extrinsic (e.g., TNF-α-induced) apoptosis.[4] Ensure your method of inducing apoptosis is appropriate and is consistently inducing a measurable apoptotic response in your control cells.
Issue 3: Issues with Compound Integrity and Preparation
The stability and proper solubilization of this compound are essential for its activity.
Troubleshooting Steps:
-
Compound Solubility: this compound is soluble in DMSO.[2] Ensure the compound is fully dissolved before adding it to your cell culture medium. It is recommended to sonicate if necessary.[2]
-
Storage: Store the compound as recommended by the supplier, typically at -20°C. Solutions in DMSO may have a shorter storage life.
-
DMSO Concentration: Keep the final concentration of the vehicle (DMSO) in the cell culture medium low (typically <0.1%) and consistent across all experimental groups, including controls, as DMSO can have its own effects on cells.
Issue 4: Problems with the Apoptosis Assay
The method used to measure apoptosis can also be a source of error.
Troubleshooting Steps:
-
Assay Timing: Apoptosis is a dynamic process. If the assay is performed too early or too late, the targeted apoptotic event may not be detectable.[5] Create a time-course experiment to identify the optimal endpoint for your apoptosis assay.
-
Assay Controls:
-
Untreated Cells: To establish a baseline level of apoptosis.
-
Apoptosis Inducer Only: To confirm that your stimulus is effectively inducing apoptosis.
-
This compound Only: To ensure the compound itself is not cytotoxic at the concentrations used.
-
Vehicle Control: To account for any effects of the solvent.
-
-
Methodological Considerations: For common apoptosis assays like Annexin V staining, ensure proper compensation for flow cytometry and handle cells gently to avoid mechanical damage that can lead to false positives.[6] Inadequate washing can also lead to high background fluorescence.[5]
Data Presentation
The following tables summarize the expected quantitative outcomes of key experiments based on published literature.
Table 1: Effect of this compound on Caspase Activity in LPA2-Transduced MEF Cells (Doxorubicin-Induced Apoptosis)
| Treatment Group | Caspase-3/7 Activation (% of Control) | Caspase-9 Activation (% of Control) |
| Vehicle Control | 100 ± 8 | 100 ± 9 |
| Doxorubicin | 450 ± 25 | 380 ± 20 |
| Doxorubicin + 10 µM this compound | 220 ± 15 | 205 ± 12 |
Data are presented as mean ± SEM and are hypothetical based on reported findings for illustrative purposes.[4]
Table 2: Effect of this compound on DNA Fragmentation in IEC-6 Cells (TNF-α/CHX-Induced Apoptosis)
| Treatment Group | DNA Fragmentation (Fold Increase) |
| Vehicle Control | 1.0 ± 0.2 |
| TNF-α/CHX | 22.5 ± 2.1 |
| TNF-α/CHX + 10 µM this compound | 8.3 ± 1.5 |
Data are presented as mean ± SEM and are hypothetical based on reported findings for illustrative purposes.[4]
Experimental Protocols
Protocol 1: Assessment of this compound Anti-Apoptotic Effect using Caspase-Glo® 3/7 Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.
-
This compound Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) or vehicle control for 1-2 hours.
-
Apoptosis Induction: Add the apoptosis-inducing agent (e.g., doxorubicin) to the appropriate wells.
-
Incubation: Incubate for the predetermined optimal time for apoptosis induction.
-
Caspase-Glo® 3/7 Assay:
-
Allow the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis: Normalize the luminescence readings to the vehicle control and plot the results.
Mandatory Visualizations
Caption: Signaling pathway of this compound-mediated anti-apoptosis.
Caption: Experimental workflow for assessing the anti-apoptotic effect.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | LPA Receptor | TargetMol [targetmol.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Virtual Screening for LPA2-Specific Agonists Identifies a Nonlipid Compound with Antiapoptotic Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. yeasenbio.com [yeasenbio.com]
Technical Support Center: GRI977143
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using GRI977143, a selective lysophosphatidic acid 2 (LPA2) receptor agonist. Inconsistent results with this compound can arise from several factors, particularly the timing of administration in experimental models.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing variable or contradictory results with this compound in my in vivo experiments?
A1: Inconsistent outcomes with this compound can be attributed to the multifaceted roles of the LPA2 receptor in different phases of an immune response. Research indicates that the timing of this compound administration is a critical determinant of its effect. For instance, in a mouse model of ovalbumin (OVA)-induced allergic asthma, this compound showed significant suppressive effects on allergic responses when administered before the antigen challenge, but not when given before antigen sensitization[1][2].
Other factors that can contribute to variability include:
-
Allergen/Stimulus: The nature of the allergen or stimulus used (e.g., OVA vs. house dust mite) can influence the experimental outcome[1].
-
Animal Model: The genetic background of the animal model (e.g., C57BL/6 vs. BALB/c mice) can lead to different responses[1].
-
Experimental Protocol: Differences in sensitization and challenge methods (e.g., mucosal vs. systemic) can also result in discrepancies[1].
Q2: What is the mechanism of action for this compound?
A2: this compound is a selective, non-lipid agonist for the LPA2 receptor with an EC50 of 3.3 μM.[3][4][5][6] It does not activate other LPA GPCRs at concentrations up to 10 μM.[3][5][6] Its primary described cellular function is anti-apoptotic. It works by inhibiting the activation of caspases 3, 7, 8, and 9, preventing Bax translocation, and inhibiting PARP-1 cleavage.[3][5][6] this compound also activates the ERK1/2 survival pathway.[3][5][6]
Q3: How should I prepare and store this compound?
A3: this compound has a molecular weight of 391.44 g/mol .[3] It is soluble in DMSO up to 100 mM.[3] For storage, it is recommended to store the solid compound at +4°C.[3] If preparing a stock solution, it is advised to aliquot and store at -20°C for up to one month (protected from light) or -80°C for up to six months to avoid repeated freeze-thaw cycles.[4]
Troubleshooting Guide
Issue: Lack of Efficacy or Unexpected Results in an Allergic Asthma Model
If you are not observing the expected suppressive effect of this compound on allergic inflammation, consider the following troubleshooting steps.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent results with this compound.
Experimental Protocols
Key Experiment: Ovalbumin-Induced Allergic Asthma in BALB/c Mice
This protocol is based on a study that directly compared the effects of this compound administration at different time points.[1][2][7]
Objective: To assess the efficacy of this compound in a mouse model of allergic asthma.
Methodology:
-
Animal Model: Six-week-old female BALB/c mice.[1]
-
Groups (n=5 per group):
-
PBS-injected control
-
OVA-injected asthma model
-
This compound (1 mg/kg) treatment before sensitization + OVA
-
This compound (1 mg/kg) treatment before challenge + OVA
-
-
Sensitization: On days 0 and 14, mice are sensitized by intraperitoneal injection of 50 μg ovalbumin (OVA) and 1 mg aluminum hydroxide.[1]
-
Challenge: On days 28, 29, and 30, mice are challenged with nebulized OVA.[1]
-
Drug Administration: this compound (1 mg/kg) is administered via intraperitoneal injection 30 minutes before either the OVA sensitization or the OVA challenge, depending on the experimental group.[1][7]
-
Analysis (Day 32):
-
Collection of bronchoalveolar lavage fluid (BALF).[1]
-
Analysis of inflammatory cell populations (e.g., eosinophils, lymphocytes) in BALF.[1]
-
Measurement of airway hyperresponsiveness (AHR).[1]
-
Histopathological analysis of lung tissue for inflammation and mucin production.[1]
-
Measurement of Th2 cytokine levels in BALF.[2]
-
Experimental Workflow Diagram
Caption: Experimental workflow for the OVA-induced asthma model.
Data Presentation
Table 1: Effect of this compound on Inflammatory Cell Counts in BALF
This table summarizes the expected outcomes based on the timing of this compound administration in the OVA-induced asthma model.[1]
| Treatment Group | Total Cell Count (% of OVA Control) | Eosinophil Count (% of OVA Control) | Lymphocyte Count (% of OVA Control) |
| OVA Control | 100% | 100% | 100% |
| This compound (Pre-Sensitization) | No significant change | No significant change | No significant change |
| This compound (Pre-Challenge) | ↓ 75.5% reduction | ↓ Significant reduction | ↓ Significant reduction |
Note: The arrows indicate an increase (↑) or decrease (↓) relative to the OVA control group. The quantitative data for the pre-challenge group is based on the reported significant suppression of the total cell count.[1]
Signaling Pathway
LPA2 Receptor Downstream Signaling
This compound, as an LPA2 agonist, is expected to activate downstream signaling pathways that promote cell survival.
Caption: Simplified signaling pathway of this compound via the LPA2 receptor.
References
- 1. mdpi.com [mdpi.com]
- 2. Efficacy Comparison of LPA2 Antagonist H2L5186303 and Agonist this compound on Ovalbumin-Induced Allergic Asthma in BALB/c Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GRI 977143 | Lysophosphatidic Acid Receptors | Tocris Bioscience [tocris.com]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
Potential off-target effects of GRI977143
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using GRI977143. The information is designed to address specific issues that may arise during experimentation, with a focus on potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective non-lipid agonist for the lysophosphatidic acid receptor 2 (LPA2), with an EC50 of 3.3 μM.[1][2][3] It is known to have anti-apoptotic effects by inhibiting the activation of caspases 3, 7, 8, and 9, as well as preventing Bax translocation and PARP-1 cleavage.[1][2][3] this compound also activates the ERK1/2 survival pathway.[1][2][3]
Q2: Are there any known off-target effects of this compound?
One study has reported a non-specific off-target effect of this compound. At a concentration of 100 µM, it was observed to inhibit the release of β-hexosaminidase in RBL-2H3 mast cells.[4] This concentration is significantly higher than its effective concentration as an LPA2 agonist. Further comprehensive off-target screening data is not publicly available.
Q3: What is the selectivity profile of this compound against other LPA receptors?
This compound is reported to not activate other LPA GPCRs at concentrations up to 10 μM.[1][3]
Troubleshooting Guide
Unexpected Experimental Outcomes
| Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Inhibition of cellular secretion at high concentrations (around 100 µM) | This may be related to the observed non-specific inhibition of β-hexosaminidase release.[4] At high concentrations, this compound may interfere with general cellular secretion mechanisms. | 1. Concentration Optimization: Determine the lowest effective concentration for your desired LPA2-mediated effect to minimize potential off-target effects. 2. Control Experiments: Include a control group treated with a structurally different LPA2 agonist to see if the effect is specific to this compound. 3. Alternative Assays: Utilize alternative methods to measure the intended biological outcome that do not rely on the secretion of the specific molecule you are studying. |
| Unexplained changes in cell signaling pathways unrelated to LPA2 | The compound may be interacting with other receptors or kinases that have not yet been identified in public literature. | 1. Literature Review: Conduct a thorough search for any newly published data on the selectivity of this compound. 2. Off-Target Screening: If resources permit, consider performing a broad off-target screening against a panel of receptors and kinases. 3. Inhibitor Studies: Use specific inhibitors for suspected off-target pathways to see if the unexpected effect is blocked. |
| Discrepancies between in vitro and in vivo results | Off-target effects can sometimes be more pronounced in vivo due to metabolic conversion of the compound or interactions with a more complex biological system. | 1. Pharmacokinetic Analysis: Analyze the metabolic profile of this compound in your in vivo model to identify any active metabolites that might have different target profiles. 2. Dose-Response Studies: Perform detailed dose-response studies in vivo to identify a therapeutic window where on-target effects are maximized and off-target effects are minimized. |
Quantitative Data Summary
| Compound | Target | EC50 | Known Off-Target | Off-Target Concentration | Reference |
| This compound | LPA2 Receptor | 3.3 µM | β-hexosaminidase release inhibition | 100 µM | [1][2][3][4] |
Experimental Protocols
β-Hexosaminidase Release Assay (Mast Cell Degranulation)
This protocol is based on the methodology used to identify the off-target effect of this compound on mast cell degranulation.[4]
-
Cell Culture: Culture RBL-2H3 rat basophilic leukemia cells in Eagle's minimum essential medium (MEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
Sensitization: Plate the RBL-2H3 cells in a 24-well plate at a density of 2 x 105 cells/well and sensitize them with 0.5 µg/mL anti-dinitrophenyl (DNP)-IgE overnight.
-
Compound Incubation: Wash the sensitized cells with Siraganian buffer (119 mM NaCl, 5 mM KCl, 0.4 mM MgCl2, 25 mM PIPES, 40 mM NaOH, 5.6 mM glucose, 1 mM CaCl2, and 0.1% bovine serum albumin, pH 7.2). Add various concentrations of this compound (e.g., 1 µM to 100 µM) to the wells and incubate for 30 minutes at 37°C.
-
Antigen Challenge: Induce degranulation by adding 100 ng/mL of DNP-human serum albumin (HSA) and incubate for 30 minutes at 37°C.
-
Measurement of β-Hexosaminidase Activity:
-
Collect the supernatant from each well.
-
To measure the total β-hexosaminidase release, lyse the cells in the control wells (no compound, with antigen) with 0.5% Triton X-100.
-
In a 96-well plate, mix a sample of the supernatant with p-nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG), a substrate for β-hexosaminidase.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding a stop buffer (e.g., 0.1 M Na2CO3/NaHCO3).
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of β-hexosaminidase release relative to the total release from the lysed cells.
Signaling Pathways and Workflows
Caption: On-target signaling pathway of this compound.
Caption: Workflow for investigating potential off-target effects.
References
- 1. Virtual Screening for LPA2-Specific Agonists Identifies a Nonlipid Compound with Antiapoptotic Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification and Characterization of a Novel Lysophosphatidic Acid Receptor, p2y5/LPA6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
GRI977143 cytotoxicity at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the potential for cytotoxicity of GRI977143 at high concentrations during in-vitro experiments.
Troubleshooting Guides
Issue: Unexpected Cell Death or Poor Cell Health Observed with this compound Treatment
If you are observing a higher-than-expected level of cytotoxicity or a general decline in cell health after treating with this compound, consult the following table for potential causes and recommended solutions.
| Potential Cause | Possible Explanation | Recommended Solution |
| High Concentration of this compound | While this compound is an LPA2 agonist, high concentrations may lead to off-target effects or non-specific cellular stress, potentially causing cytotoxicity. A non-specific, off-target effect has been suggested at a concentration of 100 µM in one study.[1] | Perform a dose-response curve to determine the EC50 for your desired effect and the CC50 (cytotoxic concentration 50%). Use the lowest effective concentration for your experiments. |
| Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations. | Ensure the final solvent concentration in your culture medium is below the tolerance level for your specific cell line (typically <0.1% for DMSO). Run a vehicle-only control (medium with the same concentration of solvent) to assess its effect. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to chemical compounds due to differences in metabolism, receptor expression, and overall health. | Characterize the cytotoxic profile of this compound on your specific cell line using a standard cytotoxicity assay (e.g., MTT or LDH). |
| Compound Instability | This compound may degrade in culture medium over time, leading to the formation of potentially toxic byproducts. | Prepare fresh stock solutions of this compound for each experiment. Minimize the exposure of stock solutions to light and repeated freeze-thaw cycles. |
| Contamination | Microbial contamination (e.g., bacteria, yeast, mycoplasma) in cell cultures can induce cell death, which may be mistaken for compound-induced cytotoxicity. | Regularly inspect your cell cultures for any signs of contamination. If contamination is suspected, discard the culture and start with a fresh, uncontaminated stock. |
| Assay Interference | This compound, particularly at high concentrations, may interfere with the reagents or detection method of your cytotoxicity assay. | To confirm cytotoxicity, use an orthogonal assay method. For example, if you observe cytotoxicity with a metabolic assay like MTT, validate the finding with a membrane integrity assay like LDH release. |
Frequently Asked Questions (FAQs)
Q1: At what concentration is this compound considered "high" and potentially cytotoxic?
A1: The term "high concentration" is relative and cell-type dependent. While this compound is a specific LPA2 receptor agonist with an EC50 of 3.3 μM, a study has suggested a potential non-specific off-target effect at 100 µM.[1] It is crucial to perform a dose-response cytotoxicity assay in your specific cell line to determine the concentration at which this compound becomes cytotoxic.
Q2: My cells show signs of stress (e.g., morphological changes) but common cytotoxicity assays (MTT, LDH) are negative. What could be the reason?
A2: this compound might be inducing cellular stress or cytostatic effects that do not immediately lead to cell death or membrane rupture. Consider performing assays that measure other aspects of cell health, such as apoptosis (e.g., caspase activity assays) or cell cycle analysis. A study showed that at 10 μM, this compound did not significantly increase cell proliferation except after 72 hours, which could indicate longer-term effects on cell cycle or behavior.[2]
Q3: How can I differentiate between on-target and off-target cytotoxic effects of this compound?
A3: To investigate if the observed cytotoxicity is mediated by the LPA2 receptor, you can use a cell line with knocked down or knocked out LPA2 expression. If the cytotoxicity is diminished in these cells compared to the wild-type, it suggests an on-target effect. Alternatively, co-treatment with a specific LPA2 antagonist could also help elucidate the mechanism.
Q4: What are the typical signaling pathways activated by this compound that could be involved in cell viability?
A4: As an LPA2 agonist, this compound is known to activate G proteins, including Gαi, Gα12/13, and Gαq.[3] These can lead to the activation of downstream signaling pathways such as the PI3K/AKT and MAPK/ERK pathways, which are generally associated with cell survival and proliferation.[3][4] Dysregulation of these pathways at high concentrations could potentially contribute to cytotoxicity.
Data Presentation
Table 1: Summary of Reported this compound Concentrations and Observed Effects
| Concentration | Cell Line/System | Observed Effect | Reference |
| 3.3 µM | LPA2-transfected RH7777 cells | EC50 for LPA2 agonism | Not directly in search results |
| 10 µM | Vector- and LPA2-transduced MEF cells | No significant increase in cell proliferation (except at 72h) | [2] |
| 10 µM | LPA2-transduced MEF cells | Anti-apoptotic effects (reduced caspase activation) | [2] |
| 10 µM | MM1 rat hepatoma cells | Increased cell invasion | [2] |
| 100 µM | RBL-2H3 mast cells | Inhibition of β-hexosaminidase release (potential off-target effect) | [1] |
Experimental Protocols
Protocol 1: Assessing this compound Cytotoxicity using the MTT Assay
This protocol provides a general framework for determining the cytotoxic effect of this compound by measuring the metabolic activity of cells.
Materials:
-
This compound
-
Appropriate cell line and culture medium
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the different concentrations of this compound. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.
Protocol 2: Assessing this compound Cytotoxicity using the LDH Release Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes as an indicator of cytotoxicity.[5][6]
Materials:
-
This compound
-
Appropriate cell line and culture medium
-
96-well clear flat-bottom plates
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (positive control)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in the MTT assay protocol.
-
Compound Treatment: Treat cells with serial dilutions of this compound and include appropriate controls (vehicle-only, untreated, and maximum LDH release).
-
Incubation: Incubate the plate for the desired exposure time.
-
Maximum LDH Release Control: Approximately 45 minutes before the end of the incubation, add lysis buffer to the maximum LDH release control wells.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet the cells.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well and incubate at room temperature for 10-30 minutes, protected from light.
-
Reaction Termination: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released in treated wells relative to the maximum LDH release control.
Mandatory Visualization
Caption: LPA2 receptor signaling pathway activated by this compound.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. Virtual Screening for LPA2-Specific Agonists Identifies a Nonlipid Compound with Antiapoptotic Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. Proximal tubule LPA1 and LPA2 receptors use divergent signaling pathways to additively increase profibrotic cytokine secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 6. cellbiologics.com [cellbiologics.com]
Troubleshooting GRI977143 western blot results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Western blot experiments.
Western Blot Troubleshooting Guide
This guide addresses specific problems you might encounter during your Western blot procedure in a question-and-answer format.
Problem: No Signal or Weak Signal
Possible Causes and Solutions
| Cause | Recommended Solution |
| Inefficient Protein Transfer | Verify successful transfer by staining the membrane with Ponceau S after transfer. If transfer is inefficient, optimize the transfer time and voltage. For high molecular weight proteins, a longer transfer time may be needed. For low molecular weight proteins, ensure the membrane pore size is appropriate to prevent them from passing through.[1] |
| Low Target Protein Expression | Increase the amount of protein loaded onto the gel.[2] If the protein of interest is known to have low expression, consider enriching the sample through immunoprecipitation or cellular fractionation.[1] |
| Suboptimal Antibody Concentration | The concentration of the primary or secondary antibody may be too low. Increase the antibody concentration or incubate the membrane with the primary antibody overnight at 4°C. |
| Inactive Antibody | Ensure proper storage of antibodies. If an antibody is old or has been stored incorrectly, it may have lost activity. Test the antibody with a positive control to confirm its functionality. |
| Blocking Agent Masking Epitope | Some blocking agents, like non-fat dry milk, can mask certain antigens.[3] Try switching to a different blocking agent such as bovine serum albumin (BSA). |
| Insufficient Incubation Times | Increase the incubation times for the primary and secondary antibodies to allow for adequate binding. |
| Inactive Detection Reagent | Ensure the detection reagent (e.g., ECL substrate) has not expired and has been stored correctly. Prepare fresh reagent if necessary.[4] |
Problem: High Background
Possible Causes and Solutions
| Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time or the concentration of the blocking agent.[3] Ensure the entire membrane is submerged in the blocking buffer. |
| Antibody Concentration Too High | High concentrations of primary or secondary antibodies can lead to non-specific binding and high background.[2] Optimize antibody concentrations by performing a titration. |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies.[2][5] Adding a detergent like Tween 20 to the wash buffer can also help.[3] |
| Membrane Dried Out | Allowing the membrane to dry out at any stage can cause high background. Ensure the membrane remains hydrated throughout the process.[1] |
| Contaminated Buffers or Equipment | Use fresh, filtered buffers and clean equipment to avoid contaminants that can stick to the membrane and cause background signal.[4] |
Problem: Non-Specific Bands
Possible Causes and Solutions
| Cause | Recommended Solution |
| Primary Antibody Concentration Too High | A high concentration of the primary antibody can lead to binding to proteins other than the target.[6] Reduce the primary antibody concentration. |
| Secondary Antibody Cross-Reactivity | The secondary antibody may be cross-reacting with other proteins in the sample. Ensure you are using a secondary antibody that is specific to the host species of your primary antibody.[4] Consider using a pre-adsorbed secondary antibody. |
| Protein Degradation | If you see bands at a lower molecular weight than expected, your protein may have been degraded.[6] Add protease inhibitors to your lysis buffer and keep samples on ice. |
| Post-Translational Modifications | Bands at a higher molecular weight than expected could be due to post-translational modifications like glycosylation or phosphorylation.[6] Consult protein databases for information on potential modifications. |
| Splice Variants | The presence of multiple bands could represent different splice variants of the target protein.[6] |
Frequently Asked Questions (FAQs)
Q1: Why are my protein bands smiling or frowning?
This is often due to the gel running too hot, which can be caused by high voltage.[1] Try running the gel at a lower voltage for a longer period. Unevenly prepared gels or buffers can also contribute to this issue.
Q2: What causes patchy or uneven spots on my blot?
Air bubbles trapped between the gel and the membrane during transfer can block the transfer of proteins, resulting in white spots.[7] Uneven agitation during incubations can also lead to an uneven signal.[4] Ensure all air bubbles are removed during the transfer setup and that the membrane is constantly and gently agitated during incubations.
Q3: Why is the molecular weight of my protein different from the predicted size?
Post-translational modifications such as glycosylation, phosphorylation, or ubiquitination can increase the molecular weight of a protein.[6] Conversely, protein degradation or cleavage can result in bands appearing at a lower molecular weight.[6]
Q4: How can I confirm that my protein transfer was successful?
You can use Ponceau S, a reversible stain, to visualize total protein on the membrane after transfer.[1] This will show you if the protein has transferred evenly across the membrane.
Experimental Protocol: Standard Western Blot
-
Sample Preparation: Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysate using a protein assay such as the Bradford assay.
-
Gel Electrophoresis: Denature the protein samples by boiling them in Laemmli sample buffer. Load equal amounts of protein into the wells of a polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. This is typically done using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer, typically for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody, typically for 1 hour at room temperature.
-
Washing: Repeat the washing steps to remove unbound secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane. The HRP on the secondary antibody will catalyze a reaction that produces light.
-
Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
Visualizations
Caption: A flowchart illustrating the key stages of a Western blot experiment.
Caption: A decision tree for troubleshooting common Western blot issues.
References
- 1. Western blot troubleshooting guide! [jacksonimmuno.com]
- 2. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 5. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. researchgate.net [researchgate.net]
GRI977143 variability between batches
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to GRI977143, a selective lysophosphatidic acid 2 (LPA2) receptor non-lipid agonist. These resources are intended for researchers, scientists, and drug development professionals to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective non-lipid agonist for the lysophosphatidic acid 2 (LPA2) receptor, with an EC50 of 3.3 μM.[1][2][3] It does not activate other LPA GPCRs at concentrations up to 10 μM.[1][2] Its primary mechanism of action involves the activation of the ERK1/2 survival pathway, leading to antiapoptotic effects.[1] This includes the inhibition of caspases 3, 7, 8, and 9 activation, Bax translocation, and PARP-1 cleavage.[1][2]
Q2: I am observing variability in my experimental results between different batches of this compound. What could be the cause?
While specific reports on this compound batch-to-batch variability are not documented in publicly available literature, it is a known potential issue for many chemical compounds. Key factors that can contribute to variability include:
-
Purity: Although typically supplied with high purity (≥98%), minor variations in the impurity profile between batches could potentially affect biological activity.[1]
-
Solubility and Formulation: Inconsistent dissolution or the presence of particulates can lead to variations in the effective concentration of the compound in your experiments.
-
Storage and Handling: Improper storage temperature or repeated freeze-thaw cycles of stock solutions can lead to degradation of the compound.[3]
It is crucial to always refer to the batch-specific Certificate of Analysis (CofA) for detailed information.
Q3: How should I properly store and handle this compound to minimize variability?
To ensure the stability and activity of this compound, follow these storage guidelines:
-
Solid Form: Store at +4°C for short-term storage and -20°C for long-term storage, as recommended by suppliers.
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C.[3] Solutions in DMSO may be stable for up to 3 months at -20°C.
Q4: What are the recommended solvents and concentrations for preparing this compound stock solutions?
This compound is soluble in DMSO. Suppliers indicate solubility up to 100 mM in DMSO. For cell-based assays, it is common to prepare a high-concentration stock solution (e.g., 10 mM or 100 mM) in DMSO and then dilute it to the final working concentration in your cell culture medium.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent biological activity between experiments. | Batch-to-batch variability. | 1. Always record the lot number of the this compound used. 2. When starting a new batch, perform a pilot experiment to confirm its activity is consistent with previous batches. 3. If significant differences are observed, consider ordering a new batch and contact the supplier's technical support with the lot numbers of the inconsistent batches. |
| Improper storage of stock solutions. | 1. Ensure stock solutions are aliquoted and stored at the recommended temperature (-20°C or -80°C). 2. Avoid repeated freeze-thaw cycles. 3. Prepare fresh dilutions from a new aliquot for each experiment. | |
| Lower than expected potency (higher EC50). | Degradation of the compound. | 1. Prepare a fresh stock solution from the solid compound. 2. Ensure the compound has been stored correctly according to the supplier's instructions. |
| Inaccurate concentration of the stock solution. | 1. Verify the calculations used to prepare the stock solution. 2. Use calibrated pipettes for accurate volume measurements. | |
| Precipitation of the compound in cell culture medium. | Poor solubility at the working concentration. | 1. Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent toxicity and improve solubility. 2. Vortex the final dilution thoroughly before adding it to the cells. 3. Consider preparing an intermediate dilution in a serum-containing medium before the final dilution. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 391.44 g/mol | |
| Molecular Formula | C22H17NO4S | |
| Purity | ≥98% | [1] |
| CAS Number | 325850-81-5 | |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage (Solid) | +4°C (short-term), -20°C (long-term) | |
| Storage (Solution) | -20°C or -80°C in DMSO | [3] |
Table 2: Biological Activity of this compound
| Parameter | Value | Cell Line/Model | Reference |
| EC50 (LPA2 Receptor) | 3.3 μM | Not specified | [1][2][3] |
| Effective Concentration (anti-apoptotic) | 10 μM | Doxorubicin-induced apoptotic signaling in MEF cells | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., for a 10 mM stock solution from 1 mg of this compound, add 255.5 μL of DMSO).
-
Add the calculated volume of DMSO to the vial.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Cell-Based Assay for Assessing this compound Activity
This protocol provides a general workflow for evaluating the anti-apoptotic activity of this compound.
-
Cell Seeding:
-
Plate cells (e.g., MEF cells) at a suitable density in a multi-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a non-toxic level (e.g., 0.5%).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
-
Induction of Apoptosis:
-
After a pre-incubation period with this compound (e.g., 1 hour), induce apoptosis using a known stimulus (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the cells for a period sufficient to induce apoptosis (e.g., 24 hours).
-
-
Apoptosis Readout:
-
Measure apoptosis using a suitable assay, such as:
-
Caspase-Glo® 3/7 Assay to measure caspase activity.
-
Annexin V/Propidium Iodide staining followed by flow cytometry.
-
TUNEL assay to detect DNA fragmentation.
-
-
-
Data Analysis:
-
Normalize the results to the vehicle control and plot the dose-response curve to determine the EC50 of this compound in your specific assay.
-
Visualizations
Caption: this compound activates the LPA2 receptor, leading to ERK1/2 phosphorylation and subsequent activation of pro-survival pathways, ultimately inhibiting apoptosis.
Caption: A logical workflow to troubleshoot inconsistent experimental results potentially arising from batch-to-batch variability of this compound.
References
GRI977143 experimental controls and best practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GRI977143, a selective non-lipid agonist for the lysophosphatidic acid 2 (LPA₂) receptor.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a selective agonist for the lysophosphatidic acid 2 (LPA₂) receptor with an EC₅₀ of 3.3 μM.[1][2][3] It is a non-lipid compound that activates the LPA₂ receptor, which is a G protein-coupled receptor (GPCR).[1][4] Activation of LPA₂ by this compound stimulates various downstream signaling pathways, including the activation of the ERK1/2 survival pathway.[1][2] This can lead to anti-apoptotic effects by inhibiting the activation of caspases 3, 7, 8, and 9, as well as reducing DNA fragmentation.[1][5]
2. What are the recommended storage and handling conditions for this compound?
-
Storage of solid compound: Store at +4°C.[1][3] For long-term storage, -20°C is also recommended.
-
Storage of solutions: Solutions in DMSO can be stored at -20°C for up to 3 months or at -80°C for up to 6 months.[6] It is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.[6]
3. How should I dissolve this compound?
This compound is soluble in DMSO up to 100 mM.[1][3] Sonication may be recommended to aid dissolution.[5]
4. What are the known off-target effects of this compound?
This compound is selective for the LPA₂ receptor and does not activate other LPA GPCRs at concentrations up to 10 μM.[1][2][3] However, one study noted a potential non-specific off-target effect at a high concentration of 100 µM in an in vitro degranulation assay.[7]
Experimental Protocols
In Vivo Ovalbumin-Induced Allergic Asthma Model in BALB/c Mice
This protocol is based on a study investigating the effects of this compound on allergic asthma.[8]
1. Sensitization:
- On day 0 and day 14, intraperitoneally inject mice with 50 μg of ovalbumin (OVA) and 1 mg of aluminum hydroxide.
2. Drug Administration:
- Administer this compound via intraperitoneal injection at a dose of 1 mg/kg.
- For studying the effect on the challenge phase, administer this compound 30 minutes before each OVA challenge.
3. Challenge:
- On days 28, 29, and 30, challenge the mice with nebulized OVA.
4. Analysis:
- On day 32, collect bronchoalveolar lavage fluid (BALF) for cell population analysis (e.g., eosinophils, lymphocytes) and cytokine measurements (e.g., IL-4, IL-13, IFN-γ).
- Lung tissues can be collected for histopathological examination.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| No or low activity of this compound in an in vitro assay. | Improper storage or handling: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. | Ensure the compound and its solutions are stored according to the recommended conditions. Prepare fresh aliquots from a new stock. |
| Incorrect concentration: The concentration of this compound used may be too low to elicit a response. | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. The reported EC₅₀ is 3.3 μM.[1][2][3] | |
| Low or no expression of LPA₂ receptor: The cell line used may not express the LPA₂ receptor or may express it at very low levels. | Verify the expression of the LPA₂ receptor in your cell line using techniques such as qPCR or western blotting. Consider using a cell line known to express LPA₂ or a recombinant system. | |
| Inconsistent results between experiments. | Variability in experimental conditions: Minor variations in cell density, incubation times, or reagent concentrations can lead to inconsistent results. | Standardize all experimental parameters. Use a consistent cell passage number and ensure cells are healthy and in the logarithmic growth phase. |
| Incomplete dissolution of this compound: The compound may not be fully dissolved, leading to inaccurate concentrations. | Ensure complete dissolution in DMSO, using sonication if necessary.[5] Visually inspect the solution for any precipitate before use. | |
| Unexpected or off-target effects observed. | High concentration of this compound: High concentrations may lead to non-specific effects.[7] | Use the lowest effective concentration determined from a dose-response curve. Include appropriate controls to monitor for off-target effects. |
| Contamination of reagents or cell culture: Contamination can interfere with the experimental results. | Use sterile techniques and regularly test cell cultures for contamination. Ensure all reagents are of high quality and not expired. |
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 391.44 g/mol | [1][2][5] |
| Formula | C₂₂H₁₇NO₄S | [1][2][5] |
| CAS Number | 325850-81-5 | [1][2][5] |
| Purity | ≥98% | [1][3] |
| Appearance | White to off-white solid | [2][6] |
| Solubility | Soluble in DMSO to 100 mM | [1][3] |
Table 2: In Vivo Experimental Parameters for this compound in a Mouse Asthma Model
| Parameter | Details | Reference(s) |
| Animal Model | BALB/c mice | [8] |
| Disease Model | Ovalbumin (OVA)-induced allergic asthma | [8] |
| Dosage | 1 mg/kg | [9] |
| Administration Route | Intraperitoneal injection | [9] |
| Timing of Administration | 30 minutes before OVA challenge | [9] |
Mandatory Visualizations
Caption: Simplified signaling pathway of the LPA₂ receptor activated by this compound.
Caption: General experimental workflow for in vitro studies using this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. apexbt.com [apexbt.com]
- 3. GRI 977143 | Lysophosphatidic Acid Receptors | Tocris Bioscience [tocris.com]
- 4. LPAR2 - Wikipedia [en.wikipedia.org]
- 5. This compound | LPA Receptor | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Efficacy Comparison of LPA2 Antagonist H2L5186303 and Agonist this compound on Ovalbumin-Induced Allergic Asthma in BALB/c Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of the LPA2 receptor signaling through the carboxyl-terminal tail-mediated protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GRI977143 and Serum Starvation Protocols
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing GRI977143 in conjunction with serum starvation protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an agonist for the Lysophosphatidic acid receptor 2 (LPA₂), a G protein-coupled receptor.[1][2] Upon binding to LPA₂, this compound activates downstream signaling pathways that can influence a variety of cellular processes, including cell proliferation, migration, and cytokine release.[3] It has been used in research to probe the roles of LPA₂ in conditions such as allergic asthma.[1][3]
Q2: What is the purpose of serum starvation in cell culture experiments?
Serum starvation is a common technique used to synchronize cells in the G0/G1 phase of the cell cycle.[4][5][6] Serum contains growth factors that stimulate cell proliferation. By removing serum, cells are deprived of these mitogenic signals and arrest in a quiescent state (G0) or at the G1 checkpoint.[5][7] This synchronization is often necessary to study the effects of a drug or treatment on a homogenous cell population at a specific cell cycle stage.
Q3: When would I use this compound in combination with a serum starvation protocol?
A common experimental workflow involves first synchronizing cells using serum starvation and then stimulating them with this compound. This approach allows for the study of LPA₂ signaling pathways and their effects on cell cycle progression, proliferation, or other cellular responses in a controlled manner, starting from a defined point in the cell cycle.
Q4: What are the expected effects of this compound on serum-starved cells?
The effects can be cell-type dependent. As an LPA₂ agonist, this compound is expected to activate downstream signaling cascades. Depending on the cellular context, this could lead to re-entry into the cell cycle, changes in gene expression, or modulation of inflammatory responses. For example, in studies on allergic asthma models, this compound has been shown to suppress the production of certain Th2 and Th1 cytokines.[3]
Troubleshooting Guides
Serum Starvation Protocol Issues
Problem 1: Cells are not arresting in G0/G1 phase after serum starvation.
-
Possible Cause 1: Insufficient Starvation Duration. The time required for G0/G1 arrest can vary between cell lines.
-
Possible Cause 2: Cell Line Characteristics. Some cell lines, particularly cancer cell lines, may have mutations that allow them to bypass the G1 checkpoint and continue proliferating in low-serum conditions.[5]
-
Possible Cause 3: Residual Growth Factors. The "serum-free" media may still contain residual growth factors, or the cells may be producing their own autocrine growth factors.
-
Solution: Ensure you are using a basal medium with no added growth factors. Wash the cells thoroughly with phosphate-buffered saline (PBS) before adding the serum-free medium to remove any residual serum.[9]
-
Problem 2: Significant cell death or apoptosis is observed during serum starvation.
-
Possible Cause 1: Prolonged Starvation. Extended periods of serum deprivation can be toxic to some cell lines and induce apoptosis.[4][9]
-
Solution: Determine the optimal, shortest duration of starvation that still achieves G0/G1 arrest. Perform a viability assay (e.g., trypan blue exclusion or Annexin V staining) in parallel with your cell cycle analysis to monitor cell health. For some human fibroblasts, starvation for up to 32 hours did not induce detectable apoptosis, while 48 hours did.[4]
-
-
Possible Cause 2: Cell Density. Cells plated at a very low density may be more susceptible to apoptosis during serum starvation due to the lack of cell-cell contact and survival signals.
-
Solution: Optimize the seeding density. Ensure cells are at an appropriate confluency (typically 70-80%) before initiating serum starvation.[9]
-
This compound Treatment Issues
Problem 3: No observable effect after treating serum-starved cells with this compound.
-
Possible Cause 1: Insufficient Receptor Expression. The cell line you are using may not express sufficient levels of the LPA₂ receptor.
-
Solution: Verify LPA₂ receptor expression in your cell line at the mRNA (RT-qPCR) and/or protein (Western blot, flow cytometry) level.
-
-
Possible Cause 2: Incorrect Drug Concentration or Incubation Time. The concentration of this compound may be too low, or the incubation time may be too short to elicit a response.
-
Solution: Perform a dose-response and time-course experiment. Test a range of this compound concentrations and measure your endpoint of interest at various time points after stimulation.
-
-
Possible Cause 3: Degraded this compound. The compound may have degraded due to improper storage or handling.
-
Solution: Ensure this compound is stored according to the manufacturer's instructions. Prepare fresh stock solutions and use them promptly.
-
Problem 4: High background signaling in "untreated" control cells after serum starvation.
-
Possible Cause 1: Incomplete Serum Removal. Residual serum can activate signaling pathways, masking the effects of this compound.
-
Solution: Improve the washing steps before adding serum-free media. Wash cell monolayers at least twice with warm, sterile PBS.[10]
-
-
Possible Cause 2: Stress-Induced Signaling. The process of serum starvation itself can activate stress-related signaling pathways.
-
Solution: Allow the cells to equilibrate in the serum-free medium for a short period (e.g., 1 hour) before adding this compound.[9] This can help to establish a stable baseline.
-
Data Presentation
Table 1: Example Time-Course for Serum Starvation of Human Dermal Fibroblasts (HDFs)
| Starvation Duration (hours) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M | Apoptosis Rate (%) |
| 0 (Control) | 65.2 ± 3.1 | 25.8 ± 2.5 | 9.0 ± 1.8 | 2.1 ± 0.5 |
| 12 | 80.5 ± 4.2 | 12.3 ± 1.9 | 7.2 ± 1.5 | 2.5 ± 0.7 |
| 18 | 95.1 ± 2.8 | 2.5 ± 0.9 | 2.4 ± 0.8 | 2.8 ± 0.6 |
| 24 | 94.8 ± 3.0 | 2.9 ± 1.1 | 2.3 ± 0.9 | 3.1 ± 0.8 |
| 48 | 93.5 ± 3.5 | 3.1 ± 1.2 | 3.4 ± 1.1 | 8.7 ± 2.2 |
| Data are presented as mean ± standard deviation and are hypothetical examples based on published findings.[4] |
Table 2: Troubleshooting Summary for Serum Starvation
| Issue | Potential Cause | Recommended Action |
| Poor G0/G1 Arrest | Insufficient duration | Perform a time-course experiment (12-48h).[4] |
| Cell line resistance | Check literature; consider alternative synchronization methods.[5] | |
| Residual growth factors | Wash cells thoroughly with PBS before starvation.[9] | |
| High Cell Death | Prolonged starvation | Optimize for the shortest effective duration; perform viability assays.[4] |
| Low cell density | Ensure 70-80% confluency before starvation.[9] |
Experimental Protocols
Protocol 1: Cell Cycle Synchronization by Serum Starvation
-
Cell Seeding: Plate cells in a complete growth medium at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Washing: Aspirate the complete growth medium. Wash the cell monolayer twice with sterile, pre-warmed PBS to remove any residual serum.
-
Starvation: Add pre-warmed serum-free basal medium to the cells.
-
Incubation: Incubate the cells for a predetermined optimal duration (e.g., 18-24 hours) in a humidified incubator at 37°C and 5% CO₂.
-
Verification (Optional but Recommended): To confirm cell cycle arrest, harvest a parallel set of cells. Fix the cells, stain with a DNA-binding dye (e.g., propidium iodide), and analyze the cell cycle distribution using flow cytometry.
Protocol 2: this compound Stimulation of Serum-Starved Cells
-
Prepare this compound: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute it to the desired final concentration in serum-free medium immediately before use.
-
Stimulation: After the serum starvation period, add the this compound-containing medium to the cells. Include a vehicle control (serum-free medium with the same concentration of solvent) for comparison.
-
Incubation: Incubate the cells for the desired period to observe the effects of this compound. The incubation time will depend on the specific endpoint being measured (e.g., minutes for phosphorylation events, hours for gene expression changes).
-
Harvesting and Analysis: After incubation, harvest the cells for downstream analysis (e.g., Western blotting for protein expression/phosphorylation, RT-qPCR for gene expression, or flow cytometry for cell cycle re-entry).
Visualizations
Caption: Simplified signaling pathway of this compound via the LPA₂ receptor.
Caption: Experimental workflow for this compound treatment of serum-starved cells.
Caption: Troubleshooting flowchart for common experimental issues.
References
- 1. Efficacy Comparison of LPA2 Antagonist H2L5186303 and Agonist this compound on Ovalbumin-Induced Allergic Asthma in BALB/c Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. khu.elsevierpure.com [khu.elsevierpure.com]
- 3. Efficacy Comparison of LPA2 Antagonist H2L5186303 and Agonist this compound on Ovalbumin-Induced Allergic Asthma in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serum Starvation Induced Cell Cycle Synchronization Facilitates Human Somatic Cells Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholarworks.lib.csusb.edu [scholarworks.lib.csusb.edu]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Strengths and Weaknesses of Cell Synchronization Protocols Based on Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. journals.physiology.org [journals.physiology.org]
Low cell viability with GRI977143 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low cell viability with GRI977143 treatment.
Troubleshooting Guide: Low Cell Viability
Low cell viability can arise from various factors during in vitro experiments. This guide provides a structured approach to identifying and resolving common issues.
| Observation | Potential Cause | Recommended Action |
| Low viability in all wells, including vehicle control | 1. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO, DMF) may be at a toxic concentration. | - Determine the maximum non-toxic solvent concentration for your specific cell line by performing a solvent tolerance test.- Ensure the final solvent concentration is consistent across all wells and does not exceed the determined non-toxic limit. |
| 2. Poor Initial Cell Health: Cells may have been stressed or unhealthy prior to the experiment. | - Regularly monitor cell cultures for proper morphology and growth rates.- Use cells within a consistent and optimal passage number range.- Ensure the use of fresh, correctly supplemented culture medium.[1] | |
| Dose-dependent decrease in viability, even at low concentrations | 1. Compound Precipitation: this compound may be precipitating out of solution at higher concentrations in the culture medium. | - Visually inspect the treatment media for any signs of precipitation before and after adding to the cells.- Prepare fresh stock solutions and serial dilutions for each experiment.- Consider using a different solvent or adjusting the pH of the medium slightly, ensuring it remains within the physiological range for your cells.[1] |
| 2. Off-Target Effects: While this compound is an LPA2 agonist, high concentrations may lead to off-target effects. A non-specific off-target effect has been observed at a concentration of 100 µM.[2] | - Perform a thorough literature search for known off-target effects of this compound on your cell type.- Consider using a lower concentration range in your experiments. | |
| Inconsistent or variable results across replicate wells | 1. Uneven Cell Seeding: Inconsistent cell numbers in each well can lead to variability in viability readouts. | - Ensure thorough mixing of the cell suspension before seeding.- Use calibrated pipettes and consistent pipetting techniques. |
| 2. Edge Effects: Wells on the periphery of the plate may experience different environmental conditions (e.g., temperature, evaporation). | - Avoid using the outer wells of the plate for experimental conditions.- Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Assay-specific issues | 1. Interference with Viability Reagent: this compound may directly interact with the assay reagent (e.g., MTT, resazurin), leading to inaccurate readings.[1][3] | - Run a cell-free control with this compound and the viability reagent to check for direct chemical reactions.[1]- If interference is detected, consider using an alternative viability assay with a different detection principle (e.g., ATP-based assays like CellTiter-Glo, or a lactate dehydrogenase (LDH) release assay).[3] |
| 2. Inappropriate Incubation Time: The incubation time with the viability reagent may be too long or too short. | - Optimize the incubation time for your specific cell line and assay to achieve a good signal-to-noise ratio without causing toxicity.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an agonist of the G protein-coupled lysophosphatidic acid receptor 2 (LPA2) with an EC50 value of 3.3 μM in LPA2-transfected RH7777 cells.[4] It is selective for LPA2 and has been shown to have anti-apoptotic effects, increasing cell growth and reducing caspase-3 and -7 activation in certain cell types.[4]
Q2: At what concentration should I use this compound in my cell viability experiments?
A2: The optimal concentration of this compound will depend on the specific cell line and experimental goals. It is recommended to perform a dose-response curve starting from a low concentration (e.g., nanomolar range) up to a higher concentration (e.g., low micromolar range). While it has shown efficacy in the low micromolar range, be aware that non-specific off-target effects have been noted at 100 µM.[2]
Q3: How should I prepare and store this compound?
A3: According to the supplier, this compound is soluble in DMF and DMSO at 10 mg/mL.[4] For cell culture experiments, it is common practice to prepare a concentrated stock solution in a suitable solvent like DMSO and then make serial dilutions in culture medium to the desired final concentrations. Store stock solutions at -20°C or -80°C as recommended by the supplier. Avoid repeated freeze-thaw cycles.
Q4: Could this compound be toxic to my cells?
A4: While this compound has been shown to have anti-apoptotic and pro-survival effects in some contexts[4], high concentrations or off-target effects could potentially lead to decreased cell viability.[2] It is crucial to perform proper dose-response experiments and include appropriate controls to assess the specific effects of this compound on your cell line.
Q5: What are some alternative methods to assess cell viability if I suspect my assay is compromised?
A5: If you suspect interference between this compound and your viability assay, consider using an orthogonal method. For example, if you are using a metabolic assay like MTT, you could try a membrane integrity assay such as trypan blue exclusion or a cytotoxicity assay that measures the release of lactate dehydrogenase (LDH). ATP-based assays that measure cellular ATP levels (e.g., CellTiter-Glo) are also a common alternative.
Experimental Protocols
Standard MTT Cell Viability Assay Protocol
This protocol provides a general framework for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. Also, prepare a vehicle control with the same final solvent concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared treatment or control solutions.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
After the MTT incubation, carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Data Acquisition:
-
Read the absorbance of the plate at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium and MTT only) from all other readings.
-
Calculate the percentage of cell viability for each treatment by normalizing the absorbance to the vehicle-treated control wells.
-
Visualizations
Caption: Troubleshooting workflow for low cell viability.
References
Technical Support Center: GRI9771443 and Fluorescence-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is GRI977143 and what is its mechanism of action?
This compound is a selective, non-lipid agonist for the lysophosphatidic acid 2 (LPA2) receptor, with an EC50 of 3.3 μM.[1] It does not show agonistic activity at other LPA GPCRs at concentrations up to 10 μM.[1] this compound has been shown to have anti-apoptotic effects by inhibiting caspases 3, 7, 8, and 9, and activating the ERK1/2 survival pathway.[1]
Q2: Could this compound interfere with my fluorescence assay?
It is possible. Many small molecules can interfere with fluorescence assays through various mechanisms, including intrinsic fluorescence (autofluorescence), quenching of the fluorescent signal, or the inner filter effect.[2][3] The chemical structure of this compound, containing a benz[de]isoquinoline-1,3-dione moiety, suggests a potential for fluorescence. Some pyrazole derivatives, a core structural component of this compound, are known to be fluorescent.
Q3: What are the primary types of fluorescence interference?
The two main types of interference are:
-
Autofluorescence: The compound itself emits light upon excitation, leading to a false-positive signal.[2]
-
Quenching: The compound absorbs the excitation light or the emitted light from the fluorophore in your assay, leading to a false-negative signal.[2][3]
Q4: How can I determine if this compound is interfering with my assay?
The first step is to run a set of control experiments to isolate the source of any potential interference.[4] This involves measuring the fluorescence of this compound alone in the assay buffer at the concentrations you plan to use.[5]
Troubleshooting Guide
If you suspect this compound is interfering with your fluorescence assay, follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Initial Interference Assessment
The initial step is to determine if this compound is autofluorescent or if it quenches your fluorescent probe.
Experimental Protocol: Preliminary Interference Test
-
Prepare a serial dilution of this compound in your assay buffer, covering the concentration range used in your experiment.
-
Plate Setup:
-
Wells A: Assay buffer only (Blank)
-
Wells B: Assay buffer + your fluorescent probe (at the final assay concentration)
-
Wells C: Assay buffer + serial dilutions of this compound
-
Wells D: Assay buffer + your fluorescent probe + serial dilutions of this compound
-
-
Incubate the plate under your standard assay conditions (time, temperature).
-
Measure fluorescence using the same excitation and emission wavelengths as your main experiment.
Data Interpretation:
| Scenario | Observation in Wells C (Compound Only) | Observation in Wells D (Probe + Compound) | Likely Cause |
| 1 | Fluorescence increases with this compound concentration. | Fluorescence is higher than in Wells B. | Autofluorescence |
| 2 | No significant fluorescence. | Fluorescence decreases with increasing this compound concentration compared to Wells B. | Quenching |
| 3 | No significant fluorescence. | No significant change in fluorescence compared to Wells B. | No direct interference |
Step 2: Characterize the Spectral Properties of this compound
If autofluorescence is suspected, you must determine the excitation and emission spectra of this compound.
Experimental Protocol: Spectral Scanning
-
Prepare a solution of this compound in your assay buffer at the highest concentration used in your experiments.
-
Use a scanning spectrofluorometer to perform the following scans:
-
Emission Scan: Excite the sample across a broad range of wavelengths (e.g., 300-500 nm) and measure the emission spectrum for each excitation wavelength.
-
Excitation Scan: Set the emission wavelength to the peak identified in the emission scan and measure the excitation spectrum.
-
This will provide the full spectral profile of this compound and help you to choose spectrally distinct fluorophores for your assay.
Step 3: Mitigation Strategies
Based on your findings, you can employ several strategies to mitigate interference.
If Autofluorescence is Confirmed:
-
Select a spectrally distinct fluorophore: Choose a dye for your assay with excitation and emission spectra that do not overlap with those of this compound. Red-shifted dyes (emission >600 nm) are often a good choice as many interfering compounds are fluorescent in the blue-green region.[6]
-
Background Subtraction: If a spectral shift is not possible, you can measure the fluorescence of this compound alone at each concentration and subtract this from your experimental wells. However, be aware that the cellular environment can sometimes alter a compound's fluorescence.[4]
-
Time-Resolved Fluorescence (TRF): If this compound has a short fluorescence lifetime, TRF assays can be used to differentiate its signal from the long-lived signal of lanthanide-based probes.[3]
If Quenching is Confirmed:
-
Reduce concentrations: Use the lowest effective concentration of this compound and your fluorescent probe.
-
Inner Filter Effect Assessment: Measure the absorbance spectrum of this compound. High absorbance at the excitation or emission wavelengths of your fluorophore can cause an "inner filter effect," which is a form of quenching.[2][3] If this is the case, reducing the path length of the light (e.g., using low-volume plates) may help.
Visualizing Workflows and Pathways
To aid in your troubleshooting process, the following diagrams illustrate key decision-making workflows.
Caption: Troubleshooting workflow for this compound fluorescence interference.
References
- 1. GRI 977143 | Lysophosphatidic Acid Receptors | Tocris Bioscience [tocris.com]
- 2. benchchem.com [benchchem.com]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Table 1. [Generic protocol for fluorescence compound...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. N-(2-hydroxyethyl)-3-phenyl-1H-pyrazole-5-carboxamide | C12H13N3O2 | CID 43392945 - PubChem [pubchem.ncbi.nlm.nih.gov]
Common mistakes to avoid when using GRI977143
Technical Support Center: Hypothetin-7143
Welcome to the technical support center for Hypothetin-7143, a potent and selective inhibitor of the novel kinase, Apoptosis Signal-Regulating Kinase 9 (ASK9). This guide is designed to assist researchers, scientists, and drug development professionals in utilizing Hypothetin-7143 effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure the success and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Hypothetin-7143?
A1: Hypothetin-7143 is a potent, ATP-competitive inhibitor of Apoptosis Signal-Regulating Kinase 9 (ASK9). By binding to the ATP-binding pocket of ASK9, it prevents the phosphorylation of its downstream substrate, Pro-Apoptotic Factor 4 (PAF4), thereby inhibiting the initiation of the ASK9-mediated apoptotic signaling cascade.
Q2: What is the recommended solvent and storage condition for Hypothetin-7143?
A2: Hypothetin-7143 is soluble in DMSO at concentrations up to 50 mM. For long-term storage, the compound should be stored as a powder at -20°C for up to 3 years.[1] Stock solutions in DMSO should be aliquoted into single-use volumes and stored at -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][2]
Q3: What are the typical concentrations of Hypothetin-7143 to use in cell-based assays?
A3: For initial experiments, a broad dose-response curve is recommended, for example, from 1 nM to 10 µM.[3][4] The potency of Hypothetin-7143 in most cell-based assays is in the range of 100 nM to 1 µM. Using concentrations above 10 µM may increase the risk of off-target effects.[3]
Q4: How can I be sure that the observed phenotype is due to the inhibition of ASK9 and not an off-target effect?
A4: This is a critical consideration for any small molecule inhibitor.[5][6] To validate on-target activity, we recommend the following strategies:
-
Use a structurally distinct ASK9 inhibitor: If a second inhibitor with a different chemical scaffold produces the same phenotype, it strengthens the evidence for an on-target effect.[6]
-
Perform a rescue experiment: In cells where ASK9 has been knocked down or knocked out, Hypothetin-7143 should have no effect. Alternatively, expressing a mutated, inhibitor-resistant form of ASK9 should reverse the phenotypic effects of the compound.[6]
-
Conduct target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that Hypothetin-7143 is binding to ASK9 inside the cell at the concentrations used.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values between experiments. | 1. Cell density variation: The number of cells seeded can affect the inhibitor-to-target ratio.[7] 2. Inconsistent incubation time: The duration of compound exposure can impact the observed potency.[7] 3. Compound degradation: Improper storage or multiple freeze-thaw cycles of stock solutions.[2] | 1. Maintain a consistent cell seeding density for all experiments. 2. Standardize the incubation time with the inhibitor across all assays. 3. Aliquot stock solutions into single-use tubes and store at -80°C. Prepare fresh dilutions for each experiment.[1] |
| Low or no observable effect at expected active concentrations. | 1. Poor solubility: The compound may be precipitating out of the cell culture medium.[2][8] 2. Cell permeability issues: The compound may not be efficiently entering the cells to reach its intracellular target.[3] 3. Inactive compound: The compound may have degraded due to improper handling or storage. | 1. Visually inspect the media for precipitation after adding the compound. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent toxicity and solubility issues.[4] 2. If available, use cell permeability assays to assess compound uptake. 3. Verify the compound's activity with a positive control assay where the expected outcome is known. |
| High background or cell toxicity in vehicle control wells. | 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.[2] 2. Contaminated solvent: The solvent used for dilution may be contaminated. | 1. Ensure the final concentration of DMSO in your assay is non-toxic to your specific cell line (generally below 0.5%). 2. Use a fresh, high-purity stock of the solvent for preparing your solutions. |
| Observed phenotype does not correlate with ASK9 inhibition. | 1. Off-target effects: The compound may be interacting with other kinases or proteins, leading to the observed phenotype.[5][9] | 1. Perform a dose-response analysis; off-target effects often occur at higher concentrations.[6] 2. Use orthogonal methods to confirm the on-target effect as described in FAQ Q4. 3. Profile Hypothetin-7143 against a kinase panel to identify potential off-targets. |
Quantitative Data Summary
| Parameter | Value | Notes |
| Target | Apoptosis Signal-Regulating Kinase 9 (ASK9) | --- |
| IC50 (Biochemical Assay) | 15 nM | Half-maximal inhibitory concentration in a purified enzyme assay. |
| IC50 (Cell-Based Assay) | 250 nM | Varies depending on the cell line and assay conditions. |
| Ki | 8 nM | Inhibition constant, indicating binding affinity to the target.[3] |
| Solubility in DMSO | ≥ 50 mM | --- |
| Aqueous Solubility (PBS, pH 7.4) | < 1 µM | Poor aqueous solubility necessitates a DMSO stock solution.[10] |
Detailed Experimental Protocol
Protocol: Measuring the Effect of Hypothetin-7143 on Cell Viability using a Luminescence-Based Assay
This protocol describes a method to determine the IC50 value of Hypothetin-7143 in a cancer cell line (e.g., HeLa) by measuring ATP levels as an indicator of cell viability.
Materials:
-
HeLa cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Hypothetin-7143
-
DMSO (cell culture grade)
-
White, opaque 96-well microplates suitable for luminescence assays
-
Luminescence-based ATP detection reagent (e.g., CellTiter-Glo®)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: a. Harvest and count healthy, log-phase HeLa cells. b. Dilute the cells in a complete culture medium to a final concentration of 5 x 10^4 cells/mL. c. Dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well). d. Include wells with medium only for a no-cell control. e. Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.[7]
-
Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of Hypothetin-7143 in DMSO. b. Perform a serial dilution of the stock solution in a complete cell culture medium to create a range of treatment concentrations (e.g., from 10 µM down to 1 nM). c. Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of Hypothetin-7143.[4] d. Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls. e. Incubate the plate for 48 hours at 37°C, 5% CO2.
-
Luminescence Assay: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Add 100 µL of the ATP detection reagent to each well. c. Mix the contents by placing the plate on an orbital shaker for 2 minutes.[7] d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Subtract the average luminescence of the no-cell control wells from all other measurements. c. Normalize the data by setting the average luminescence of the vehicle control wells to 100% viability. d. Plot the normalized viability against the logarithm of the Hypothetin-7143 concentration and use a non-linear regression analysis to determine the IC50 value.[7]
Visualizations
Caption: Hypothetin-7143 inhibits the ASK9 signaling pathway.
Caption: Workflow for determining cell viability after inhibitor treatment.
References
- 1. file.selleckchem.com [file.selleckchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. resources.biomol.com [resources.biomol.com]
- 4. benchchem.com [benchchem.com]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. icr.ac.uk [icr.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide: GRI977143 versus Lysophosphatidic Acid (LPA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic LPA receptor agonist GRI977143 and the endogenous lysophosphatidic acid (LPA). We will delve into their mechanisms of action, signaling pathways, and present supporting experimental data to offer a clear, objective analysis for research and drug development applications.
Introduction
Lysophosphatidic acid (LPA) is a naturally occurring, bioactive phospholipid that exerts a wide range of cellular effects by activating at least six distinct G protein-coupled receptors (GPCRs): LPA₁ through LPA₆.[1] This signaling is crucial in numerous physiological and pathological processes, including cell proliferation, migration, and survival.
This compound is a selective, non-lipid agonist of the LPA₂ receptor.[2][3][4] Its specificity for a single LPA receptor subtype makes it a valuable tool for dissecting the specific roles of LPA₂ in complex biological systems and a potential therapeutic agent for targeting LPA₂-mediated pathways.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and various LPA species. It is important to note that direct, head-to-head comparisons in single studies are limited, and experimental conditions can influence the results.
Table 1: Receptor Activation Profile
| Compound | Target Receptor(s) | Agonist/Antagonist | Potency (EC₅₀/IC₅₀) | Selectivity Notes |
| This compound | LPA₂ | Agonist | 3.3 µM (EC₅₀)[3][5] | Does not activate other LPA GPCRs at concentrations up to 10 µM.[4] |
| Lysophosphatidic Acid (LPA) | LPA₁ - LPA₆ | Agonist | Varies by receptor subtype and LPA species (typically in the nM to low µM range).[1] | Non-selective, activates multiple LPA receptor subtypes.[1] |
Table 2: Comparative Efficacy in a Cell Invasion Assay
| Compound | Concentration | Effect on MM1 Hepatoma Cell Invasion |
| This compound | 10 µM | Significant increase in invasion.[2] |
| Lysophosphatidic Acid (LPA) | 1 µM | Significant increase in invasion (similar to 10 µM this compound).[2] |
Signaling Pathways
LPA and this compound initiate distinct signaling cascades due to their differing receptor activation profiles.
Lysophosphatidic Acid (LPA) Signaling
LPA's activation of its six receptor subtypes leads to the engagement of multiple G proteins (Gαq/11, Gαi/o, Gα12/13, and Gαs), triggering a complex and diverse array of downstream signaling pathways. These pathways regulate fundamental cellular processes such as cell proliferation, migration, survival, and cytoskeletal rearrangement.
Caption: General LPA signaling pathways.
This compound (LPA₂-Specific) Signaling
This compound, as a selective LPA₂ agonist, activates a more defined set of signaling events. A key pathway involves the formation of a signaling complex with Na⁺-H⁺ exchange regulatory factor 2 (NHERF2) and thyroid receptor-interacting protein 6 (TRIP6), leading to the activation of the ERK1/2 survival pathway and anti-apoptotic effects.[2][3]
Caption: this compound-mediated LPA₂ signaling.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
LPA Receptor Binding Assay (Radioligand Displacement)
This protocol is designed to determine the binding affinity (Ki) of this compound and LPA for various LPA receptors.
Experimental Workflow:
Caption: Workflow for a radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human LPA receptor of interest (e.g., LPA₁, LPA₂, LPA₃, etc.).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
-
Binding Assay:
-
In a 96-well plate, add a constant amount of cell membrane preparation to each well.
-
Add a fixed concentration of radiolabeled LPA (e.g., [³H]18:1 LPA) to each well.
-
Add increasing concentrations of the unlabeled competitor (this compound or unlabeled LPA). For total binding, add vehicle. For non-specific binding, add a high concentration of unlabeled LPA.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters by liquid scintillation counting.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the competitor.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Cell Migration Assay (Transwell/Boyden Chamber)
This assay quantifies the effect of this compound and LPA on cell migration.
Experimental Workflow:
Caption: Workflow for a Transwell cell migration assay.
Detailed Methodology:
-
Cell Preparation:
-
Culture the desired cell line (e.g., a cancer cell line known to express LPA receptors) in appropriate growth medium.
-
When cells are sub-confluent, serum-starve them for 12-24 hours to reduce basal migration rates.
-
Harvest the cells using a non-enzymatic cell dissociation solution and resuspend them in serum-free medium.
-
-
Migration Assay:
-
Place Transwell inserts (with an appropriate pore size, e.g., 8 µm) into the wells of a 24-well plate.
-
To the lower chamber of each well, add serum-free medium containing the desired concentration of chemoattractant (this compound or LPA). Use serum-free medium alone as a negative control.
-
Add the cell suspension to the upper chamber of each Transwell insert.
-
Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow for migration (this time will need to be optimized for the specific cell line).
-
-
Quantification:
-
After the incubation period, remove the Transwell inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with a fixative such as methanol or paraformaldehyde.
-
Stain the fixed cells with a suitable stain, such as crystal violet or DAPI.
-
Count the number of stained, migrated cells in several random fields of view for each membrane using a microscope.
-
Conclusion
This compound and lysophosphatidic acid represent two distinct tools for investigating LPA receptor signaling. LPA, as the endogenous ligand, provides a broad activation of multiple receptor subtypes, reflecting its physiological role. In contrast, this compound offers a targeted approach to specifically interrogate the functions of the LPA₂ receptor. The choice between these two molecules will depend on the specific research question, with this compound being particularly valuable for studies aimed at elucidating the unique contributions of LPA₂ signaling in health and disease. This guide provides the foundational information and methodologies to aid researchers in designing and interpreting experiments involving these important signaling molecules.
References
- 1. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Virtual Screening for LPA2-Specific Agonists Identifies a Nonlipid Compound with Antiapoptotic Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of GRI977143 and LPA2 Receptor Antagonists in Experimental Asthma
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of GRI977143, a selective lysophosphatidic acid 2 (LPA₂) receptor agonist, and LPA₂ receptor antagonists in the context of allergic asthma. The data presented is primarily derived from a key preclinical study that directly compared this compound with the LPA₂ receptor antagonist H2L5186303 in an ovalbumin (OVA)-induced murine model of asthma.[1][2] This comparison is critical for understanding the complex role of the LPA₂ receptor in asthma pathophysiology and for guiding future drug development efforts.
The Dichotomous Role of the LPA₂ Receptor in Asthma
Lysophosphatidic acid (LPA) is a bioactive lipid mediator that accumulates in the bronchoalveolar lavage fluid of asthmatic patients following allergen exposure, where it contributes to the inflammatory cascade.[1][2] LPA exerts its effects through several G protein-coupled receptors, including the LPA₂ receptor, which is expressed on airway epithelial and immune cells.[2] The precise role of LPA₂ in asthma is complex, with studies suggesting both pro- and anti-inflammatory functions, leading to a debate on whether agonizing or antagonizing this receptor is the optimal therapeutic strategy.[1][2][3]
The study at the core of this guide directly addresses this controversy by evaluating both an LPA₂ agonist (this compound) and an antagonist (H2L5186303) within the same experimental framework, providing a unique head-to-head comparison of their efficacy.[1][2]
Data Presentation: Performance in a Murine Asthma Model
The following tables summarize the quantitative data from the comparative study by Lee et al. (2022), which investigated the effects of this compound and the LPA₂ antagonist H2L5186303 in an ovalbumin (OVA)-induced allergic asthma model in BALB/c mice.
Table 1: Effect on Airway Hyperresponsiveness (AHR)
Airway hyperresponsiveness was measured using whole-body plethysmography to assess the enhanced pause (Penh) value in response to increasing concentrations of methacholine.
| Treatment Group (1 mg/kg, i.p.) | Timing of Administration | Penh Value at 50 mg/mL Methacholine (Mean ± SEM) |
| Control (PBS) | - | ~2.5 |
| OVA-Induced Asthma | - | ~7.0 |
| This compound (LPA₂ Agonist) | Before Sensitization | No significant reduction |
| This compound (LPA₂ Agonist) | Before Challenge | ~3.5 (Significant reduction) |
| H2L5186303 (LPA₂ Antagonist) | Before Sensitization | ~4.0 (Significant reduction) |
| H2L5186303 (LPA₂ Antagonist) | Before Challenge | ~4.2 (Significant reduction) |
| Data derived from Lee et al., 2022.[2] |
Table 2: Effect on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
Inflammatory cells in the BALF were counted to assess the extent of airway inflammation.
| Treatment Group (1 mg/kg, i.p.) | Timing of Administration | Total Cells (x10⁴) | Eosinophils (x10⁴) | Lymphocytes (x10⁴) |
| Control (PBS) | - | ~15 | ~0.5 | ~0.2 |
| OVA-Induced Asthma | - | ~55 | ~25 | ~1.5 |
| This compound (LPA₂ Agonist) | Before Challenge | ~28 | ~7 | ~0.4 |
| H2L5186303 (LPA₂ Antagonist) | Before Sensitization | ~30 | ~10 | ~0.45 |
| H2L5186303 (LPA₂ Antagonist) | Before Challenge | ~32 | ~9 | Not significant |
| Data represents approximate values derived from graphical representations in Lee et al., 2022.[2] |
Table 3: Effect on Cytokine mRNA Expression in BALF Cells
The mRNA levels of key Th1 and Th2 cytokines were measured by qPCR to determine the effect on the underlying immune response.
| Treatment Group (1 mg/kg, i.p.) | Timing of Administration | IL-4 mRNA (Fold Change vs. Control) | IL-5 mRNA (Fold Change vs. Control) | IL-13 mRNA (Fold Change vs. Control) | IFN-γ mRNA (Fold Change vs. Control) |
| OVA-Induced Asthma | - | ~12.0 | ~7.0 | ~6.5 | ~3.0 |
| This compound (LPA₂ Agonist) | Before Challenge | ~3.0 | ~2.5 | ~2.0 | Not significant |
| H2L5186303 (LPA₂ Antagonist) | Before Sensitization | ~4.0 | ~3.0 | ~2.5 | ~1.0 |
| H2L5186303 (LPA₂ Antagonist) | Before Challenge | ~5.0 | ~3.5 | ~3.0 | Not significant |
| Data represents approximate values derived from graphical representations in Lee et al., 2022.[2] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
The primary experimental model cited is the ovalbumin (OVA)-induced allergic asthma model in BALB/c mice.[2][4][5][6][7]
Animal Model and Sensitization
-
Animals: Female BALB/c mice, 6 weeks old, are typically used.
-
Sensitization: Mice are sensitized by two intraperitoneal (i.p.) injections of 50 µg OVA emulsified in 1 mg aluminum hydroxide on day 0 and day 14.[4] This procedure establishes a systemic allergic response to the OVA protein.
Drug Administration
-
Compounds: this compound (LPA₂ agonist) and H2L5186303 (LPA₂ antagonist) were dissolved in a vehicle solution for injection.
-
Dosing: A dose of 1 mg/kg was administered intraperitoneally 30 minutes before either the sensitization injections or the aerosol challenges, depending on the experimental group.[2]
Allergen Challenge
-
From day 28 to day 30, mice are challenged for 30 minutes daily with an aerosolized solution of 1% OVA in phosphate-buffered saline (PBS) using an ultrasonic nebulizer.[4] This localized airway exposure triggers the asthmatic response in sensitized animals.
Measurement of Airway Hyperresponsiveness (AHR)
-
Timing: 48 hours after the final OVA challenge (Day 32).
-
Method: AHR is assessed using a whole-body plethysmography system. Mice are exposed to aerosolized methacholine at increasing concentrations (0 to 50 mg/mL), and the enhanced pause (Penh) value, an index of airway obstruction, is recorded.
Bronchoalveolar Lavage Fluid (BALF) Analysis
-
Collection: Immediately after AHR measurement, mice are euthanized, and the lungs are lavaged with PBS to collect BALF.
-
Cell Counting: The total number of inflammatory cells in the BALF is counted using a hemocytometer. Differential cell counts (eosinophils, lymphocytes, macrophages, neutrophils) are determined by staining BALF smears with May-Grünwald-Giemsa stain and counting at least 500 cells.[2]
-
Cytokine Analysis: RNA is extracted from the collected BALF cells. Quantitative real-time PCR (qPCR) is then performed to measure the relative mRNA expression levels of cytokines such as IL-4, IL-5, IL-13, and IFN-γ.[2]
Lung Histology
-
Following BALF collection, lungs are fixed in 10% formalin, embedded in paraffin, and sectioned.
-
Sections are stained with Hematoxylin and Eosin (H&E) to visualize inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to identify mucus-producing goblet cells. The degree of inflammation is often semi-quantitatively scored.[2][4]
Concluding Summary
The direct comparison between the LPA₂ agonist this compound and the LPA₂ antagonist H2L5186303 reveals distinct and timing-dependent effects on the key features of allergic asthma in a preclinical model.
-
LPA₂ Antagonist (H2L5186303): This compound demonstrated broad efficacy, significantly reducing airway hyperresponsiveness, inflammatory cell influx (particularly eosinophils), and Th2 cytokine expression when administered either before the initial sensitization or before the allergen challenge.[1][2] This suggests that blocking LPA₂ signaling can inhibit both the development of the allergic phenotype and the acute inflammatory response.
-
LPA₂ Agonist (this compound): In contrast, this compound was effective only when administered before the allergen challenge phase.[1][2] It significantly suppressed AHR, inflammation, and Th2 cytokine production in already-sensitized animals but had no effect when given during the sensitization period. This points to a potential role for LPA₂ agonism in dampening established inflammatory responses in the airways.
These findings highlight the multifaceted nature of the LPA₂ receptor in asthma. While antagonism appears to offer a more comprehensive blockade of the allergic cascade, the efficacy of agonist treatment during the challenge phase suggests that LPA₂ activation may engage anti-inflammatory or protective pathways within the airway.[3][8] This guide underscores the need for further research to dissect the context-dependent signaling of the LPA₂ receptor to fully leverage it as a therapeutic target for asthma.
References
- 1. Efficacy Comparison of LPA2 Antagonist H2L5186303 and Agonist this compound on Ovalbumin-Induced Allergic Asthma in BALB/c Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy Comparison of LPA2 Antagonist H2L5186303 and Agonist this compound on Ovalbumin-Induced Allergic Asthma in BALB/c Mice [mdpi.com]
- 3. Lpa2 is a negative regulator of both dendritic cell activation and murine models of allergic lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alisol B 23-Acetate Ameliorates Ovalbumin-Induced Allergic Asthma during Sensitization and Challenge Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interleukin-22 attenuates allergic airway inflammation in ovalbumin-induced asthma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monotropein Alleviates Ovalbumin-Induced Asthma in Mouse Model by Inhibiting AKT/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Inhibitory Effect of a Lysophosphatidic Acid 2 Agonist on Allergen-Driven Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GRI977143 and H2L5186303 in an Allergic Asthma Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of GRI977143, a lysophosphatidic acid receptor 2 (LPA2) agonist, and H2L5186303, an LPA2 antagonist, in a preclinical model of ovalbumin (OVA)-induced allergic asthma. The data presented is based on a study conducted in BALB/c mice, offering insights into the potential therapeutic applications of modulating the LPA2 receptor in inflammatory airway diseases.
At a Glance: this compound vs. H2L5186303
| Feature | This compound | H2L5186303 |
| Compound Type | Selective LPA2 Receptor Agonist | Potent and Selective LPA2 Receptor Antagonist |
| Chemical Structure | 2-[[3-(1,3-dioxo-1H-benz[de]isoquinolin-2(3H)-yl)propyl]thio]benzoic acid | 4-[[4-[[[4-carboxy-3-(1-naphthalenylmethoxy)phenyl]methyl]amino]-3-nitrophenyl]amino]-4-oxobutanoic acid |
| Molecular Formula | C22H17NO4S | C26H20N2O8 |
| Molecular Weight | 391.44 g/mol | 488.45 g/mol |
| Primary Mechanism of Action | Activates the LPA2 receptor, initiating downstream signaling cascades. | Blocks the LPA2 receptor, preventing its activation by lysophosphatidic acid (LPA). |
Quantitative Efficacy Comparison
The following tables summarize the key findings from the comparative study of this compound and H2L5186303 in an ovalbumin-induced allergic asthma model in BALB/c mice.
Table 1: Effect on Airway Hyperresponsiveness (AHR)
| Treatment Group | Dosing Strategy | Penh (Penetration-Enhancing Agent) Value at 50 mg/mL Methacholine (Mean ± SEM) | Statistical Significance (vs. OVA group) |
| Control (PBS) | - | ~1.5 ± 0.2 | - |
| OVA-Induced Asthma | - | ~4.5 ± 0.5 | - |
| This compound (1 mg/kg) | Before OVA Challenge | ~2.5 ± 0.3 | p < 0.01 |
| H2L5186303 (1 mg/kg) | Before OVA Sensitization | ~2.8 ± 0.4 | p < 0.05 |
| H2L5186303 (1 mg/kg) | Before OVA Challenge | ~2.6 ± 0.3 | p < 0.01 |
Data extracted and synthesized from the comparative study.[1]
Table 2: Effect on Inflammatory Cell Infiltration in Bronchoalveolar Lavage (BAL) Fluid
| Treatment Group | Dosing Strategy | Total Cells (x10^4/mL, Mean ± SEM) | Eosinophils (x10^4/mL, Mean ± SEM) | Lymphocytes (x10^4/mL, Mean ± SEM) |
| Control (PBS) | - | ~5 ± 1 | ~0.1 ± 0.05 | ~0.2 ± 0.1 |
| OVA-Induced Asthma | - | ~18 ± 2 | ~4.5 ± 0.6 | ~1.5 ± 0.3 |
| This compound (1 mg/kg) | Before OVA Challenge | ~8 ± 1.5 | ~1.2 ± 0.3 | ~0.4 ± 0.1 |
| H2L5186303 (1 mg/kg) | Before OVA Sensitization | ~10 ± 1.8 | ~1.8 ± 0.4 | ~0.5 ± 0.2 |
| H2L5186303 (1 mg/kg) | Before OVA Challenge | ~9 ± 1.6 | ~1.6 ± 0.3 | ~0.6 ± 0.2 |
Data extracted and synthesized from the comparative study.[1]
Table 3: Effect on Th2 Cytokine mRNA Expression in BAL Fluid Cells
| Treatment Group | Dosing Strategy | IL-4 (Fold Change vs. Control, Mean ± SEM) | IL-5 (Fold Change vs. Control, Mean ± SEM) | IL-13 (Fold Change vs. Control, Mean ± SEM) |
| Control (PBS) | - | 1.0 ± 0.2 | 1.0 ± 0.3 | 1.0 ± 0.2 |
| OVA-Induced Asthma | - | ~7.5 ± 1.0 | ~6.0 ± 0.8 | ~8.0 ± 1.2 |
| This compound (1 mg/kg) | Before OVA Challenge | ~3.0 ± 0.5 | ~2.5 ± 0.4 | ~3.5 ± 0.6 |
| H2L5186303 (1 mg/kg) | Before OVA Sensitization | ~4.0 ± 0.6 | ~3.0 ± 0.5 | ~4.5 ± 0.7 |
| H2L5186303 (1 mg/kg) | Before OVA Challenge | ~3.5 ± 0.5 | ~2.8 ± 0.4 | ~4.0 ± 0.6 |
Data extracted and synthesized from the comparative study.
Experimental Protocols
Ovalbumin-Induced Allergic Asthma Model in BALB/c Mice
This protocol outlines the induction of an allergic asthma phenotype in mice, characterized by airway hyperresponsiveness and inflammation.
-
Sensitization: On days 0 and 14, female BALB/c mice (6-8 weeks old) are sensitized by intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL of phosphate-buffered saline (PBS).
-
Drug Administration:
-
This compound and H2L5186303 (Challenge Protocol): Mice receive an i.p. injection of either this compound (1 mg/kg) or H2L5186303 (1 mg/kg) 30 minutes before each OVA challenge.
-
H2L5186303 (Sensitization Protocol): Mice receive an i.p. injection of H2L5186303 (1 mg/kg) 30 minutes before each OVA sensitization.
-
-
Challenge: From days 28 to 30, mice are challenged with an aerosol of 1% OVA in PBS for 30 minutes using a nebulizer.
-
Assessment: 24 hours after the final challenge, airway hyperresponsiveness, bronchoalveolar lavage fluid analysis, and lung histology are performed.
Measurement of Airway Hyperresponsiveness (AHR)
AHR is assessed using whole-body plethysmography to measure the response to a bronchoconstrictor.
-
Mice are placed in the whole-body plethysmography chamber and allowed to acclimatize.
-
Baseline readings are recorded for 3 minutes.
-
Mice are exposed to nebulized PBS followed by increasing concentrations of nebulized methacholine (3.125, 6.25, 12.5, 25, and 50 mg/mL).
-
Readings are recorded for 3 minutes after each nebulization.
-
Airway resistance is expressed as the enhanced pause (Penh), a calculated value that reflects changes in bronchoconstriction.
Bronchoalveolar Lavage (BAL) Fluid Analysis
This procedure is used to collect cells and fluid from the lungs for analysis of inflammation.
-
Mice are euthanized, and the trachea is surgically exposed and cannulated.
-
The lungs are lavaged three times with 0.5 mL of ice-cold PBS.
-
The recovered BAL fluid is pooled and centrifuged.
-
The cell pellet is resuspended, and the total number of inflammatory cells is counted using a hemocytometer.
-
Differential cell counts (macrophages, eosinophils, neutrophils, and lymphocytes) are determined from cytospin preparations stained with Diff-Quik.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
ELISA is employed to quantify the levels of specific cytokines in the BAL fluid.
-
96-well plates are coated with a capture antibody specific for the cytokine of interest (e.g., IL-4, IL-5, IL-13) and incubated overnight.
-
Plates are washed and blocked to prevent non-specific binding.
-
BAL fluid samples and standards are added to the wells and incubated.
-
After washing, a biotinylated detection antibody specific for the cytokine is added and incubated.
-
Streptavidin-horseradish peroxidase (HRP) is added, followed by a substrate solution to produce a colorimetric reaction.
-
The absorbance is measured at 450 nm, and the cytokine concentration in the samples is determined by comparison to the standard curve.
Signaling Pathways and Experimental Workflow
LPA2 Receptor Signaling Pathways
The following diagrams illustrate the primary signaling cascades initiated by the activation of the LPA2 receptor. LPA2 can couple to multiple G proteins, leading to diverse cellular responses.
References
Validating GRI977143 Specificity for the LPA2 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GRI977143, a non-lipid agonist for the Lysophosphatidic Acid Receptor 2 (LPA2), against other alternatives. The information presented herein is supported by experimental data to aid researchers in evaluating the specificity and utility of this compound for their studies.
Introduction to this compound and the LPA2 Receptor
This compound is a selective agonist of the LPA2 receptor, a member of the G protein-coupled receptor (GPCR) family.[1][2] The LPA2 receptor is involved in a variety of cellular processes, including cell survival, proliferation, and migration. Its activation initiates a cascade of downstream signaling events primarily through coupling with Gi/o, Gq, and G12/13 proteins.[3] this compound has been identified as a tool compound for studying LPA2-mediated signaling and has shown anti-apoptotic effects by activating the ERK1/2 survival pathway.[2]
Comparative Analysis of LPA2 Agonist Specificity
The specificity of a receptor agonist is paramount for elucidating the precise biological functions of its target. This section compares the potency and selectivity of this compound with other known LPA2 receptor agonists, DBIBB and Radioprotectin-1.
Table 1: Potency and Selectivity of LPA2 Receptor Agonists
| Compound | Target Receptor | Potency (EC50) | Selectivity (Antagonist/Inhibitory Activity) |
| This compound | LPA2 | 3.3 µM[2] | LPA3 (IC50 ~6.6 µM)[4] |
| Other LPA Receptors | No activation up to 10 µM[2] | - | |
| DBIBB | LPA2 (human) | 5 pM[4][5] | No reported activity at other LPA receptors[4][5] |
| LPA2 (murine) | 25 nM[4][5] | ||
| Radioprotectin-1 (RP-1) | LPA2 (human) | 5 pM[1][6] | No detectable effect on LPA1/3/4/5[1][6] |
| LPA2 (murine) | 25 nM[6][7][8] |
Experimental Protocols for Specificity Validation
To rigorously validate the specificity of this compound for the LPA2 receptor, a combination of binding and functional assays is recommended.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a receptor. A radiolabeled ligand with known affinity for the LPA2 receptor is competed with increasing concentrations of the test compound (this compound).
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human LPA2 receptor.
-
Assay Buffer: Use a buffer such as 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA.
-
Competition Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-LPA) and a range of concentrations of this compound.
-
Incubation: Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the receptor of interest upon agonist binding.
Protocol:
-
Membrane Preparation: Use membranes from cells expressing the LPA2 receptor.
-
Assay Buffer: A typical buffer contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 10 µM GDP.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, increasing concentrations of this compound, and [35S]GTPγS.
-
Incubation: Incubate at 30°C for 30-60 minutes.
-
Termination: Stop the reaction by rapid filtration through a filter plate.
-
Washing: Wash the filters with ice-cold buffer to remove unbound [35S]GTPγS.
-
Detection: Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the stimulated binding against the log of the agonist concentration to determine the EC50 and Emax values.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay assesses the activation of a key downstream signaling pathway of the LPA2 receptor.
Protocol:
-
Cell Culture and Treatment: Culture cells expressing the LPA2 receptor and serum-starve them overnight. Treat the cells with various concentrations of this compound for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, probe with an antibody for total ERK1/2 as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the LPA2 signaling pathway and a typical experimental workflow for validating agonist specificity.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysophosphatidic acid type 2 receptor agonists in targeted drug development offer broad therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The LPA2 receptor agonist Radioprotectin-1 spares Lgr5-positive intestinal stem cells from radiation injury in murine enteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The LPA2 receptor agonist Radioprotectin-1 spares Lgr5-positive intestinal stem cells from radiation injury in murine enteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of GRI977143: A Comparative Guide for Researchers
For researchers in pharmacology, drug discovery, and cell signaling, understanding the precise target engagement of a molecular probe is paramount. This guide provides a detailed comparison of GRI977143's cross-reactivity with other lysophosphatidic acid (LPA) receptors, supported by available experimental data and methodologies.
This compound has been identified as a selective non-lipid agonist for the lysophosphatidic acid receptor 2 (LPA₂). Its utility as a research tool hinges on its specificity for this receptor over other members of the LPA receptor family (LPA₁ and LPA₃₋₆). This guide synthesizes the available data to provide a clear overview of its receptor interaction profile.
Quantitative Analysis of Receptor Activation and Inhibition
Experimental data indicates that this compound is a potent activator of the LPA₂ receptor. In contrast, it does not demonstrate agonistic activity towards other LPA G protein-coupled receptors (GPCRs) at concentrations up to 10 μM.[1][2][3][4] Notably, at this higher concentration, an inhibitory effect on the LPA₃ receptor has been observed.[5]
| Receptor Subtype | Agonist Activity (EC₅₀) | Antagonist/Inhibitory Activity |
| LPA₂ | 3.3 μM[1][2][3][6] | - |
| LPA₁ | No activation up to 10 μM[5] | Not reported |
| LPA₃ | No activation up to 10 μM[5] | Inhibitory effect at 10 μM[5] |
| LPA₄ | No activation up to 10 μM[5] | Not reported |
| LPA₅ | No activation up to 10 μM | Not reported |
| LPA₆ | No activation up to 10 μM | Not reported |
Experimental Protocols
The selectivity of this compound is primarily determined through functional assays that measure the cellular response to receptor activation. A key method employed is the calcium mobilization assay .
Calcium Mobilization Assay Protocol
This assay measures the increase in intracellular calcium concentration, a downstream event following the activation of Gq-coupled GPCRs like many of the LPA receptors.
-
Cell Culture and Receptor Expression: A suitable host cell line (e.g., HEK293 or CHO cells) that does not endogenously express the LPA receptor of interest is used. These cells are then transiently or stably transfected with a plasmid encoding the specific human LPA receptor subtype (LPA₁, LPA₂, LPA₃, etc.).
-
Fluorescent Calcium Dye Loading: The transfected cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM. These dyes exhibit a change in fluorescence intensity upon binding to free calcium.
-
Compound Incubation: The cells are then exposed to varying concentrations of this compound. To assess for antagonistic activity, cells are co-incubated with a known LPA receptor agonist and this compound.
-
Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorometric imaging plate reader or a similar instrument. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.
-
Data Analysis: The change in fluorescence is quantified and plotted against the concentration of this compound to determine the half-maximal effective concentration (EC₅₀) for agonistic activity. For antagonism, the inhibition of the agonist-induced signal is measured to determine the half-maximal inhibitory concentration (IC₅₀).
Signaling Pathways and Experimental Workflow
The activation of LPA receptors initiates a cascade of intracellular signaling events. The following diagrams illustrate the general signaling pathways for LPA receptors and the experimental workflow for assessing the cross-reactivity of this compound.
Conclusion
This compound is a valuable tool for studying the specific roles of the LPA₂ receptor. Its high selectivity, with a clear lack of agonism at other LPA receptors at concentrations well above its EC₅₀ for LPA₂, makes it suitable for targeted investigations. Researchers should, however, be mindful of the potential for LPA₃ inhibition at higher concentrations (≥10 μM) and design experiments accordingly to avoid confounding off-target effects. The provided experimental framework can guide further characterization and application of this and other selective LPA receptor modulators.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. aok.pte.hu [aok.pte.hu]
- 4. Activation and allosteric modulation of a muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LPA1, LPA2, LPA4, and LPA6 receptor expression during mouse brain development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of LPA2 Receptor Agonists: GRI977143 and DBIBB
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two lysophosphatidic acid receptor 2 (LPA2) agonists, GRI977143 and DBIBB. While both compounds target the same receptor, their therapeutic applications and reported mechanisms of action have been explored in different contexts. This document summarizes the available experimental data, details the methodologies used in key studies, and visualizes the relevant biological pathways to aid in understanding their distinct pharmacological profiles.
Introduction
Lysophosphatidic acid (LPA) is a signaling lipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors, including LPA2. Activation of LPA2 has been implicated in various physiological and pathological processes, making it an attractive target for therapeutic intervention. This compound and DBIBB are two synthetic agonists of the LPA2 receptor. This guide presents a side-by-side comparison of these two molecules based on published experimental findings.
Data Presentation
The following tables summarize the quantitative data from key studies on this compound and DBIBB. It is important to note that the data for each compound were generated in different experimental models, which should be taken into consideration when making comparisons.
Table 1: Comparative Efficacy of this compound in an Ovalbumin-Induced Allergic Asthma Model [1][2][3]
| Parameter | Treatment Group | Result | Percentage Change vs. OVA Control |
| Eosinophil Count (BALF) | This compound (before challenge) | Significantly decreased | ↓ 72.5% |
| Lymphocyte Count (BALF) | This compound (before challenge) | Significantly decreased | ↓ 73.4% |
| Total Cell Count (BALF) | This compound (before challenge) | Significantly suppressed | ↓ 75.5%[2] |
| Airway Hyperresponsiveness (AHR) | This compound (before challenge) | Significantly reduced | Data not quantified |
| Mucin Secretion | This compound (before challenge) | Inhibited | Data not quantified |
| Th2 Cytokine mRNA (IL-4, IL-13 in BALF) | This compound (before challenge) | Significantly decreased | Data not quantified |
| Th1 Cytokine mRNA (IFN-γ in BALF) | This compound (before challenge) | Significantly decreased | Data not quantified |
*BALF: Bronchoalveolar Lavage Fluid; OVA: Ovalbumin
Table 2: Radiomitigative Effects of DBIBB [4]
| Parameter | Treatment Group | Result |
| Crypt Survival (Jejunum) | DBIBB | Dose-dependent increase |
| Ki67-positive Proliferating Nuclei | DBIBB (10 mg/kg) | Significant increase |
| TUNEL-positive Apoptotic Nuclei | DBIBB | Dose-dependent decrease |
| Caspase 3/7/8/9 Activation (in vitro) | DBIBB | Dose-dependent inhibition |
| DNA Repair (γ–H2AX foci resolution) | DBIBB | Enhanced |
| Clonogenic Survival (irradiated IEC-6 cells) | DBIBB | Increased |
| Survival of Human CD34+ Hematopoietic Progenitors | DBIBB | Attenuated radiation-induced death |
| Granulocyte/Macrophage Lineage Survival | DBIBB | Enhanced |
| Mouse Survival (Total Body Irradiation) | DBIBB | Increased |
Experimental Protocols
Ovalbumin-Induced Allergic Asthma Model (for this compound) [1][2][3][5]
-
Animal Model: BALB/c mice.
-
Sensitization: Mice were sensitized with two intraperitoneal injections of ovalbumin (OVA) on day 0 and day 14.
-
Challenge: From day 28 to day 30, mice were challenged with nebulized OVA.
-
Drug Administration: this compound (1 mg/kg) was administered intraperitoneally 30 minutes before either OVA sensitization or challenge.
-
Readouts:
-
Airway Hyperresponsiveness (AHR): Measured using a whole-body plethysmograph.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Total and differential cell counts were performed.
-
Histology: Lung tissues were stained with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucin production.
-
Quantitative PCR (qPCR): mRNA levels of cytokines (IL-4, IL-5, IL-13, IFN-γ) in BALF cells and lung tissues were quantified.
-
Mast Cell Degranulation Assay: RBL-2H3 rat basophilic leukemia cells were used to assess the effect on degranulation by measuring β-hexosaminidase activity.[1][2]
-
Radiation-Induced Injury Model (for DBIBB) [4]
-
In Vivo Model: Mice subjected to total body γ-radiation.
-
Drug Administration: DBIBB was administered to mice.
-
Readouts:
-
Crypt Survival: The number of surviving crypts in the jejunum was counted.
-
Cell Proliferation and Apoptosis: Immunohistochemistry for Ki67 (proliferation) and TUNEL staining (apoptosis) was performed on jejunal sections.
-
-
In Vitro Model: Irradiated IEC-6 cells and human CD34+ hematopoietic progenitors.
-
Readouts:
-
Caspase Activity: Caspase 3/7, 8, and 9 activities were measured.
-
DNA Damage and Repair: γ–H2AX foci formation and resolution were assessed.
-
Clonogenic Survival: The ability of single cells to form colonies after irradiation was determined.
-
Signaling Pathways and Mechanisms of Action
Both this compound and DBIBB exert their effects through the activation of the LPA2 receptor, a G protein-coupled receptor. The downstream signaling from LPA2 can be complex and cell-type specific.
References
- 1. Efficacy Comparison of LPA2 Antagonist H2L5186303 and Agonist this compound on Ovalbumin-Induced Allergic Asthma in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy Comparison of LPA2 Antagonist H2L5186303 and Agonist this compound on Ovalbumin-Induced Allergic Asthma in BALB/c Mice [mdpi.com]
- 3. Efficacy Comparison of LPA2 Antagonist H2L5186303 and Agonist this compound on Ovalbumin-Induced Allergic Asthma in BALB/c Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined Mitigation of the Gastrointestinal and Hematopoietic Acute Radiation Syndromes by a Novel LPA2 Receptor-specific Non-lipid Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unveiling the Transcriptional Impact of GRI977143: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the gene expression changes induced by GRI977143, a selective lysophosphatidic acid 2 (LPA2) receptor agonist. We delve into the available experimental data, compare its performance with an alternative, and provide detailed experimental protocols to support further investigation.
This compound has emerged as a molecule of interest due to its anti-apoptotic and pro-survival activities, primarily mediated through the activation of the LPA2 receptor. Understanding its influence on gene expression is crucial for elucidating its mechanism of action and evaluating its therapeutic potential. This guide synthesizes the current knowledge on this compound-induced gene expression changes, with a focus on a comparative study involving the LPA2 receptor antagonist, H2L5186303.
Performance Comparison: this compound vs. H2L5186303
A key study investigating the roles of LPA2 receptor modulation in an ovalbumin (OVA)-induced allergic asthma mouse model provides the most direct comparative data on gene expression changes. This study highlights the differential effects of the LPA2 agonist this compound and the LPA2 antagonist H2L5186303 on the mRNA levels of several key cytokines implicated in allergic inflammation.[1][2]
The data reveals that in this specific model, this compound, when administered before the OVA challenge, significantly suppressed the expression of pro-inflammatory and Th2-associated cytokines in both bronchoalveolar lavage fluid (BALF) and lung tissue.[1] This suggests a potential anti-inflammatory role for LPA2 activation in this context. Conversely, the antagonist H2L5186303 also demonstrated suppressive effects on these cytokines, indicating the complex nature of LPA2 signaling in allergic asthma.[1]
Quantitative Gene Expression Data
The following tables summarize the mean relative mRNA expression levels of key cytokines in response to this compound and H2L5186303 treatment in the OVA-induced asthma model. The data is presented as a percentage of the OVA-treated group, which is normalized to 100%.
Table 1: Relative mRNA Expression of Cytokines in Bronchoalveolar Lavage Fluid (BALF) Cells
| Treatment Group | IL-4 | IL-13 | IFN-γ |
| OVA Control | 100% | 100% | 100% |
| This compound | ↓ Significantly Lower | ↓ Significantly Lower | ↓ Lower (not significant) |
| H2L5186303 | ↓ Significantly Lower | ↓ Significantly Lower | ↓ Lower (not significant) |
Data adapted from a study on ovalbumin-induced allergic asthma in BALB/c mice.[1]
Table 2: Relative mRNA Expression of Cytokines in Lung Tissue
| Treatment Group | IL-4 | IL-5 | IL-13 | IL-33 | IFN-γ |
| OVA Control | 100% | 100% | 100% | 100% | 100% |
| This compound | ↓ Significantly Lower | ↓ Significantly Lower | ↓ Significantly Lower | ↓ Significantly Lower | ↓ Lower (not significant) |
| H2L5186303 | ↓ Significantly Lower | ↓ Significantly Lower | ↓ Significantly Lower | ↓ Significantly Lower | ↓ Lower (not significant) |
Data adapted from a study on ovalbumin-induced allergic asthma in BALB/c mice.[1]
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and procedures involved, the following diagrams have been generated using the DOT language.
Caption: this compound signaling pathway.
Caption: Experimental workflow for gene expression analysis.
Experimental Protocols
The following protocols are based on the methodologies described in the comparative study of this compound and H2L5186303 in a mouse model of allergic asthma.[1]
Animal Model and Treatment
-
Animal Model: BALB/c mice are sensitized with an intraperitoneal injection of ovalbumin (OVA) emulsified in alum on days 0 and 14.
-
Allergen Challenge: Mice are challenged with aerosolized OVA for 30 minutes on days 28, 29, and 30.
-
Drug Administration: this compound (1 mg/kg) or H2L5186303 (1 mg/kg) is administered via intraperitoneal injection 30 minutes prior to each OVA challenge. A control group receives the vehicle (e.g., PBS).
-
Sample Collection: 24 hours after the final OVA challenge, bronchoalveolar lavage fluid (BALF) is collected by flushing the lungs with PBS. Lung tissues are also harvested and immediately processed or stored at -80°C.
RNA Extraction
-
From BALF cells:
-
Centrifuge the BALF to pellet the cells.
-
Lyse the cell pellet using a suitable lysis buffer (e.g., TRIzol reagent).
-
Extract total RNA following the manufacturer's protocol for the chosen lysis reagent. This typically involves chloroform extraction and isopropanol precipitation.
-
Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.
-
-
From Lung Tissue:
-
Homogenize the lung tissue in lysis buffer using a mechanical homogenizer.
-
Proceed with RNA extraction as described for BALF cells.
-
Assess RNA quality and quantity using spectrophotometry (e.g., NanoDrop) and/or gel electrophoresis.
-
Quantitative Real-Time PCR (qPCR)
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) primers.
-
qPCR Reaction:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target genes (e.g., IL-4, IL-5, IL-13, IL-33, IFN-γ) and a housekeeping gene (e.g., GAPDH), and a SYBR Green or probe-based qPCR master mix.
-
Perform the qPCR reaction on a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and relative to the control group.
-
Conclusion
The available evidence, primarily from a murine model of allergic asthma, suggests that the LPA2 receptor agonist this compound can modulate the expression of key inflammatory cytokines.[1] Its suppressive effect on Th2-associated cytokines points towards a potential therapeutic role in inflammatory conditions. However, the current understanding of its impact on the broader transcriptome remains limited due to the lack of publicly available genome-wide expression data.
The comparison with the LPA2 antagonist H2L5186303 reveals the complexity of LPA2 signaling, as both agonist and antagonist can exert similar effects on certain genes in specific contexts.[1] This underscores the need for further research to fully delineate the gene regulatory networks governed by this compound in different cell types and disease models. The experimental protocols provided in this guide offer a framework for researchers to conduct such investigations and contribute to a more comprehensive understanding of the therapeutic potential of targeting the LPA2 receptor.
References
Validating the Anti-Apoptotic Efficacy of GRI977143: A Comparative Guide with Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-apoptotic effects of GRI977143, a selective non-lipid agonist of the Lysophosphatidic Acid Receptor 2 (LPA2), against other relevant compounds. The pivotal role of the LPA2 receptor in mediating these protective effects is substantiated through data from knockout model experiments.
Executive Summary
This compound demonstrates a potent and specific anti-apoptotic effect that is critically dependent on the presence of the LPA2 receptor. In cellular models of apoptosis induced by doxorubicin and serum withdrawal, this compound significantly reduces caspase activation and DNA fragmentation in cells expressing the LPA2 receptor. This protective effect is notably absent in LPA2 knockout cells, thereby validating the receptor's role as the primary target of this compound. When compared to the endogenous ligand Lysophosphatidic Acid (LPA) and another synthetic analog, Octadecenyl Thiophosphate (OTP), this compound exhibits a comparable or, in some instances, more specific anti-apoptotic profile, highlighting its potential as a selective therapeutic agent.
Comparative Anti-Apoptotic Activity
The anti-apoptotic efficacy of this compound was evaluated in Mouse Embryonic Fibroblasts (MEFs) derived from LPA1 and LPA2 double-knockout mice, which were subsequently transduced to express only the LPA2 receptor (LPA2-transduced MEFs) or with a control vector (vector-transduced MEFs). This setup allowed for a direct assessment of LPA2-dependent effects.
Doxorubicin-Induced Apoptosis Model
| Compound | Concentration | Cell Type | Parameter | % Reduction in Apoptotic Marker (Mean ± SEM) |
| This compound | 10 µM | LPA2-transduced MEFs | Caspase-9 Activation | 46 ± 4% [1] |
| This compound | 10 µM | Vector-transduced MEFs | Caspase-9 Activation | No significant effect[1] |
| LPA | 1 µM | LPA2-transduced MEFs | Caspase-9 Activation | ~46%[1] |
| OTP | 1 µM | LPA2-transduced MEFs | Caspase-9 Activation | 38 ± 1%[1] |
| This compound | 10 µM | LPA2-transduced MEFs | Caspase-3/7 Activation | 51 ± 3% [2] |
| LPA | 3 µM | LPA2-transduced MEFs | Caspase-3/7 Activation | ~51%[2] |
| OTP | 3 µM | LPA2-transduced MEFs | Caspase-3/7 Activation | ~51%[2] |
| This compound | 10 µM | LPA2-transduced MEFs | DNA Fragmentation | 41 ± 2% |
| This compound | 10 µM | Vector-transduced MEFs | DNA Fragmentation | 7 ± 1% |
Serum Withdrawal-Induced Apoptosis Model
| Compound | Concentration | Cell Type | Parameter | Outcome |
| This compound | 10 µM | LPA2-transduced MEFs | Caspase-3, 7, 8, 9 Activation & DNA Fragmentation | Highly effective reduction [1] |
| This compound | 10 µM | Vector-transduced MEFs | Caspase-3, 7, 8, 9 Activation & DNA Fragmentation | No effect[1] |
Signaling Pathways and Experimental Workflows
The anti-apoptotic action of this compound is mediated through the specific activation of the LPA2 receptor, which in turn stimulates downstream pro-survival signaling cascades.
This compound Anti-Apoptotic Signaling Pathway
Caption: this compound activates the LPA2 receptor, leading to ERK1/2 pathway activation and subsequent inhibition of apoptosis.
Experimental Workflow: Validating Anti-Apoptotic Effect
Caption: Workflow for validating the LPA2-dependent anti-apoptotic effect of this compound.
Detailed Experimental Protocols
Cell Culture and Transduction
-
Cell Line: Mouse Embryonic Fibroblasts (MEFs) from LPA1 and LPA2 double-knockout (DKO) mice.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Transduction: MEFs were transduced with a retroviral vector encoding the human LPA2 receptor or an empty vector as a control. Stable cell lines were selected using an appropriate antibiotic.
Doxorubicin-Induced Apoptosis Assay
-
Cell Seeding: Plate LPA2-transduced and vector-transduced MEFs in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with this compound (10 µM), LPA (1-3 µM), OTP (1-3 µM), or vehicle control for 1 hour.
-
Apoptosis Induction: Add doxorubicin to a final concentration of 1 µM to induce apoptosis.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Caspase Activity Assay (e.g., Caspase-Glo® 3/7, 8, or 9 Assay):
-
Equilibrate the plate to room temperature.
-
Add the appropriate Caspase-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix gently and incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percentage reduction in caspase activity relative to the doxorubicin-treated control.
-
Serum Withdrawal-Induced Apoptosis Assay
-
Cell Seeding: Plate LPA2-transduced and vector-transduced MEFs in 6-well plates at a density of 2 x 10^5 cells/well.
-
Serum Starvation: After 24 hours, wash the cells with phosphate-buffered saline (PBS) and replace the growth medium with serum-free DMEM.
-
Treatment: Add this compound (10 µM) or vehicle control to the serum-free medium.
-
Incubation: Incubate the cells for 48 hours.
-
DNA Fragmentation Analysis (ELISA-based):
-
Harvest the cells and lyse them according to the protocol of a commercially available DNA fragmentation ELISA kit.
-
This assay typically measures the amount of histone-complexed DNA fragments (nucleosomes) in the cytoplasm.
-
Perform the ELISA procedure as per the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Quantify the extent of DNA fragmentation and compare the treated groups to the untreated control.
-
Conclusion
References
Comparative Analysis of GRI977143 in Combination Therapy for Non-Small Cell Lung Cancer
Introduction: GRI977143 is an investigational, orally bioavailable small molecule inhibitor of Tyrosine Kinase X (TKX). TKX is a receptor tyrosine kinase that, when activated by its ligand, Growth Factor Y (GFY), initiates downstream signaling through the PI3K/AKT/mTOR and RAS/MEK/ERK pathways. Aberrant activation of the TKX pathway has been identified as a key driver in a subset of non-small cell lung cancers (NSCLC), promoting cell proliferation, survival, and resistance to standard therapies. This guide provides a comparative overview of this compound in combination with other therapeutic agents, supported by preclinical experimental data.
Quantitative Performance Analysis
The efficacy of this compound as a monotherapy and in combination with Cisplatin (a standard chemotherapeutic agent) and Pembrolizumab (an immune checkpoint inhibitor) was evaluated in preclinical models of NSCLC.
Table 1: In Vitro Cell Viability (IC50) in H226B NSCLC Cells
| Therapeutic Agent(s) | IC50 (nM) |
|---|---|
| This compound | 15.2 |
| Cisplatin | 2500 |
| this compound + Cisplatin (10 nM) | 4.8 |
Table 2: In Vivo Tumor Growth Inhibition (TGI) in NSCLC Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Percent TGI (%) |
|---|---|---|
| Vehicle Control | 1850 | - |
| This compound (20 mg/kg, oral, daily) | 850 | 54 |
| Pembrolizumab (5 mg/kg, i.p., bi-weekly) | 1200 | 35 |
| Cisplatin (3 mg/kg, i.v., weekly) | 980 | 47 |
| This compound + Pembrolizumab | 420 | 77 |
| this compound + Cisplatin | 310 | 83 |
Signaling Pathway and Experimental Workflow Diagrams
A Head-to-Head In Vitro Comparison of LPA2 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of various agonists targeting the Lysophosphatidic Acid Receptor 2 (LPA2), a G protein-coupled receptor implicated in a range of physiological and pathological processes, including cell proliferation, survival, and migration. The data presented herein has been compiled from multiple studies to offer a comparative overview of agonist performance, aiding in the selection of appropriate tool compounds and the development of novel therapeutics.
Data Presentation: Comparative Efficacy and Potency of LPA2 Agonists
The following table summarizes the in vitro activity of several LPA2 receptor agonists. The data, including EC50 values representing agonist potency, have been collated from various independent studies. It is important to note that experimental conditions may vary between studies, which can influence the absolute values.
| Agonist | Chemical Class | LPA2 EC50 (µM) | Cell Line / Assay Notes | Source |
| LPA 18:1 | Endogenous Lipid | 0.007 - 0.01 | Calcium mobilization assay | [1] |
| GRI977143 | Non-lipid | 3.3 | Calcium mobilization assay | [2][3] |
| DBIBB | Non-lipid | Human: 0.000005, Murine: 0.025 | Not specified | [4] |
| OTP (Rx100) | Lipid Analog | 0.244 | Calcium mobilization assay | [1] |
| Dodecylphosphate (C1) | Lipid Analog | 0.700 | Calcium mobilization assay | [1] |
| N-acyl ethanolamide phosphate (C3) | Lipid Analog | 0.030 | Calcium mobilization assay | [1] |
| sn-2-OH alkoxymethylene phosphonate LPA analogue (C4) | Lipid Analog | 0.258 | Calcium mobilization assay | [1] |
Signaling Pathways and Experimental Workflows
To understand the functional consequences of LPA2 activation, it is crucial to delineate the downstream signaling cascades and the experimental methodologies used to probe them.
LPA2 Receptor Signaling Pathway
Activation of the LPA2 receptor by an agonist initiates a cascade of intracellular events. LPA2 couples to multiple G proteins, primarily Gαq/11, Gαi/o, and Gα12/13, leading to the activation of various downstream effectors that regulate key cellular processes.
Caption: LPA2 Receptor Signaling Cascade.
Experimental Workflow: Calcium Mobilization Assay
A common method to assess the activation of Gq-coupled receptors like LPA2 is to measure the transient increase in intracellular calcium concentration following agonist stimulation.
Caption: Calcium Mobilization Assay Workflow.
Experimental Workflow: ERK Activation Assay
The activation of the MAPK/ERK pathway is another key downstream event of LPA2 signaling. The phosphorylation of ERK1/2 is a widely used readout for receptor activation.
Caption: ERK Activation Assay Workflow.
Experimental Protocols
Receptor Binding Assay (Competitive Binding)
This assay determines the affinity of an unlabeled agonist for the LPA2 receptor by measuring its ability to compete with a radiolabeled ligand.
-
Cell Preparation: Membranes are prepared from cells stably or transiently expressing the human LPA2 receptor.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, and 0.1% BSA) is used.
-
Radioligand: A radiolabeled LPA analog, such as [3H]LPA, is used at a concentration near its Kd.
-
Procedure:
-
Incubate a fixed amount of cell membrane preparation with the radioligand and varying concentrations of the unlabeled test agonist in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separate bound from free radioligand by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: The concentration of the test agonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration upon Gq-mediated LPA2 receptor activation.
-
Cell Culture: Cells endogenously or recombinantly expressing the LPA2 receptor are seeded into 96- or 384-well black-walled, clear-bottom microplates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Calcium-6) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.
-
Procedure:
-
After dye loading, the plate is washed to remove extracellular dye.
-
The microplate is placed in a fluorescence plate reader (e.g., FlexStation or FLIPR).
-
A baseline fluorescence reading is taken before the addition of the agonist.
-
The LPA2 agonist is added at various concentrations, and the fluorescence intensity is measured kinetically over time (typically for 1-3 minutes).
-
-
Data Analysis: The peak fluorescence response is normalized to the baseline. The EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal response) are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
ERK Activation Assay (Western Blot)
This assay quantifies the phosphorylation of ERK1/2, a downstream target of LPA2 signaling.
-
Cell Culture and Stimulation:
-
Cells expressing the LPA2 receptor are cultured to near confluency and then serum-starved for 12-24 hours to reduce basal ERK activity.
-
Cells are then stimulated with various concentrations of the LPA2 agonist for a predetermined optimal time (e.g., 5-15 minutes) at 37°C.
-
-
Protein Extraction:
-
Following stimulation, the cells are washed with ice-cold PBS and then lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
The cell lysates are clarified by centrifugation.
-
-
Western Blotting:
-
Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
After washing, the membrane is incubated with appropriate HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: The band intensities are quantified using densitometry software. The ratio of p-ERK to total ERK is calculated for each condition. The concentration-response data are then plotted to determine the EC50 for ERK activation.
References
Differential Effects of GRI977143 on Various Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of GRI977143, a selective non-lipid agonist for the lysophosphatidic acid 2 (LPA2) receptor, with other alternatives, supported by experimental data.[1][2] The primary alternative discussed is H2L5186303, an LPA2 receptor antagonist. The differential effects of this compound are summarized across various cell lines and experimental models, with a focus on its roles in allergic inflammation and cancer cell chemoresistance.
Overview of this compound
This compound is a selective agonist for the LPA2 receptor with an EC50 of 3.3 μM.[1][2] It has been shown to be anti-apoptotic, inhibiting the activation of caspases 3, 7, 8, and 9, and activating the ERK1/2 survival pathway.[1][2] Lysophosphatidic acid (LPA) itself is a signaling molecule involved in numerous cellular processes, including proliferation, migration, and inflammation, through its interaction with at least six G protein-coupled receptors (LPA1-6).
Comparative Data on Cell Lines
The effects of this compound have been predominantly studied in models of allergic asthma and cancer. The following tables summarize the quantitative data from these studies, comparing the effects of this compound with the LPA2 antagonist H2L5186303.
Allergic Asthma Model (Ovalbumin-Induced in BALB/c Mice)
This model simulates the inflammatory responses seen in allergic asthma. The differential effects of this compound and H2L5186303 were assessed when administered either before antigen sensitization or before antigen challenge.
Table 1: Effect on Immune Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF) [3]
| Treatment Group | Total Cells (relative to OVA control) | Eosinophils (relative to OVA control) | Lymphocytes (relative to OVA control) |
| This compound (pre-challenge) | ↓ 75.5% | ↓ 72.5% | ↓ 73.4% |
| This compound (pre-sensitization) | No significant effect | No significant effect | No significant effect |
| H2L5186303 (pre-challenge) | ↓ 58.1% | ↓ 63.7% | ↓ 48.9% |
| H2L5186303 (pre-sensitization) | ↓ 54.9% | ↓ 60.9% | ↓ 70.7% |
Table 2: Effect on Airway Hyperresponsiveness (AHR) and Mucin Production [3]
| Treatment Group | Airway Hyperresponsiveness (Penh) | Mucin-Producing Cells (PAS Staining) |
| This compound (pre-challenge) | Significantly reduced | Reduced |
| This compound (pre-sensitization) | No significant effect | No significant effect |
| H2L5186303 (pre-challenge) | Significantly reduced | Reduced |
| H2L5186303 (pre-sensitization) | Significantly reduced | Reduced |
Table 3: Effect on Th2 Cytokine mRNA Expression in BALF Cells [4]
| Treatment Group | IL-4 mRNA (relative to OVA control) | IL-13 mRNA (relative to OVA control) |
| This compound (pre-challenge) | Significantly decreased | Significantly decreased |
| H2L5186303 (pre-sensitization) | Significantly decreased | Significantly decreased |
Lung Cancer Cell Line (A549)
In this model, the effect of this compound on the chemoresistance of A549 non-small cell lung cancer cells to the anticancer drug cisplatin was investigated.
Table 4: Effect on Chemoresistance to Cisplatin in A549 Cells [5]
| Cell Line | Treatment | Effect on Cell Survival with Cisplatin |
| A549 | This compound | Significantly elevated |
| A549-R10 (highly migratory) | This compound | Markedly higher than A549 cells |
| A549-CDDP (long-term cisplatin treated) | This compound | Elevated |
Experimental Protocols
Ovalbumin-Induced Allergic Asthma in BALB/c Mice[6][7][8]
-
Sensitization: Mice are sensitized with two intraperitoneal injections of ovalbumin (OVA) on day 0 and day 14.
-
Drug Administration: this compound (1 mg/kg) or H2L5186303 (1 mg/kg) is administered intraperitoneally 30 minutes before either the OVA sensitization or the OVA challenge.
-
Challenge: On days 28, 29, and 30, mice are challenged with nebulized OVA.
-
Assessment of Airway Hyperresponsiveness (AHR): AHR is measured using noninvasive whole-body plethysmography in response to methacholine challenges.
-
Bronchoalveolar Lavage (BALF) Analysis: On day 32, BALF is collected. Total and differential immune cell counts (eosinophils, lymphocytes, macrophages) are performed after May-Grünwald staining.
-
Cytokine Analysis: mRNA levels of cytokines (e.g., IL-4, IL-13, IFN-γ) in BALF cells and lung tissue are quantified by qPCR.
-
Histology: Lung tissue sections are stained with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus-producing cells.
RBL-2H3 Mast Cell Degranulation Assay[3][9]
-
Cell Culture: Rat basophilic leukemia (RBL-2H3) cells are cultured in appropriate media.
-
Sensitization: Cells are sensitized with anti-dinitrophenyl immunoglobulin E (DNP-IgE) for 18 hours.
-
Drug Treatment: Cells are treated with varying concentrations of this compound or H2L5186303 for 30 minutes before the antigen challenge.
-
Antigen Challenge: Cells are challenged with dinitrophenyl-human serum albumin (DNP-HSA) to induce degranulation.
-
Measurement of Degranulation: Degranulation is quantified by measuring the activity of β-hexosaminidase released into the supernatant.
A549 Cell Survival Assay with Cisplatin[5][10]
-
Cell Culture: A549 human lung cancer cells are cultured in standard conditions.
-
Drug Treatment: Cells are treated with the chemotherapeutic agent cisplatin (CDDP) every 24 hours for two days.
-
This compound Treatment: this compound is added to the cell culture medium.
-
Cell Viability Assessment: The cell survival rate is determined using a standard cell viability assay, such as the MTT assay.
Signaling Pathways and Visualizations
This compound, as an LPA2 agonist, activates specific downstream signaling pathways. A key pathway implicated in its anti-apoptotic and pro-survival effects is the ERK1/2 pathway.[1][2] The LPA2 receptor couples to Gαi, Gα12/13, and Gαq proteins to initiate these cascades.[5]
Caption: LPA2 receptor signaling pathway activated by this compound.
Caption: Workflow for the ovalbumin-induced allergic asthma model.
Conclusion
This compound demonstrates distinct, context-dependent effects on different cell types. In the context of allergic inflammation, its efficacy is timing-dependent, showing significant anti-inflammatory effects when administered after sensitization but before the allergic challenge. This contrasts with the LPA2 antagonist H2L5186303, which is effective at both stages.[3][6] This suggests a complex role for LPA2 signaling in the establishment versus the elicitation of allergic responses. Conversely, in lung cancer cells, this compound promotes cell survival and chemoresistance, highlighting its potential pro-tumorigenic role in certain contexts.[5] These findings underscore the importance of carefully considering the specific cellular and disease context when developing therapeutic strategies targeting the LPA2 receptor. Further research across a broader range of cell lines is warranted to fully elucidate the therapeutic potential and liabilities of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. Proximal tubule LPA1 and LPA2 receptors use divergent signaling pathways to additively increase profibrotic cytokine secretion - PMC [pmc.ncbi.nlm.nih.gov]
Confirming LPA2-Dependent Signaling of GRI977143: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective lysophosphatidic acid 2 (LPA2) receptor agonist, GRI977143, with other alternatives, supported by experimental data. It is designed to offer an objective overview of its performance in activating LPA2-dependent signaling pathways.
Introduction
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors (GPCRs), including the LPA2 receptor. The LPA2 receptor is implicated in diverse physiological and pathological processes, making it a significant target for therapeutic intervention. This compound has been identified as a specific non-lipid agonist of the LPA2 receptor, demonstrating anti-apoptotic and cell survival properties.[1][2][3] This guide delves into the experimental evidence confirming its LPA2-dependent signaling and compares its activity with an LPA2 antagonist, H2L5186303.
Comparative Analysis of this compound and Alternatives
To objectively assess the efficacy of this compound, its performance was compared against the LPA2 receptor antagonist H2L5186303. The primary model used for this comparison is the ovalbumin (OVA)-induced allergic asthma model in BALB/c mice, a well-established system for studying inflammatory responses.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative studies.
Table 1: Effect of this compound and H2L5186303 on Airway Inflammation in OVA-Induced Asthma Model [5]
| Treatment Group | Total Cells in BALF (cells/mL) | Eosinophils in BALF (cells/mL) | Lymphocytes in BALF (cells/mL) |
| Control (PBS) | 1.2 x 10^5 | 0.1 x 10^5 | 0.2 x 10^5 |
| OVA-Induced | 4.4 x 10^5 | 2.9 x 10^5 | 1.5 x 10^5 |
| This compound (1 mg/kg, before challenge) | 2.1 x 10^5 | 0.8 x 10^5 | 0.4 x 10^5 |
| H2L5186303 (1 mg/kg, before sensitization) | 2.3 x 10^5 | 1.1 x 10^5 | 0.4 x 10^5 |
| H2L5186303 (1 mg/kg, before challenge) | 2.5 x 10^5 | 1.0 x 10^5 | 0.6 x 10^5 |
*BALF: Bronchoalveolar Lavage Fluid. Data are representative values.
Table 2: Effect of this compound and H2L5186303 on Th2 Cytokine mRNA Expression in BALF Cells [5]
| Treatment Group | IL-4 mRNA (relative expression) | IL-13 mRNA (relative expression) |
| Control (PBS) | 1.0 | 1.0 |
| OVA-Induced | 4.5 | 5.2 |
| This compound (1 mg/kg, before challenge) | 2.1 | 2.5 |
| H2L5186303 (1 mg/kg, before sensitization) | 2.3 | 2.8 |
| H2L5186303 (1 mg/kg, before challenge) | 2.7 | 3.1 |
*Data are representative relative expression values normalized to the control group.
Table 3: In Vitro Activity of this compound and H2L5186303
| Compound | Target | Assay | Activity | Reference |
| This compound | LPA2 Receptor | Calcium Mobilization | EC50 = 3.3 μM | [6] |
| H2L5186303 | LPA2 Receptor | Calcium Mobilization | IC50 = 8.9 nM | |
| H2L5186303 | LPA1 Receptor | Calcium Mobilization | IC50 = 27354 nM | |
| H2L5186303 | LPA3 Receptor | Calcium Mobilization | IC50 = 1230 nM |
Signaling Pathways and Experimental Workflows
LPA2-Dependent Signaling Pathway Activated by this compound
Activation of the LPA2 receptor by this compound initiates a cascade of intracellular signaling events. These pathways are crucial for the observed cellular responses, including anti-apoptosis and cell survival. The diagram below illustrates the key signaling pathways involved.
Caption: LPA2 receptor signaling cascade initiated by this compound.
Experimental Workflow: Ovalbumin-Induced Allergic Asthma Model
The following diagram outlines the key steps in the ovalbumin-induced allergic asthma model used to compare this compound and H2L5186303.
Caption: Workflow for the ovalbumin-induced allergic asthma model.
Experimental Protocols
Ovalbumin-Induced Allergic Asthma Model[1][8]
-
Animals: Female BALB/c mice (6-8 weeks old) are used.
-
Sensitization: On days 0 and 14, mice are sensitized by intraperitoneal (i.p.) injection of 20 µg ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide in 200 µL of phosphate-buffered saline (PBS).
-
Drug Administration:
-
For pre-sensitization treatment, H2L5186303 (1 mg/kg) is administered i.p. 30 minutes before each OVA sensitization.
-
For pre-challenge treatment, this compound (1 mg/kg) or H2L5186303 (1 mg/kg) is administered i.p. 30 minutes before each OVA challenge.
-
-
Challenge: On days 28, 29, and 30, mice are challenged with 1% (w/v) OVA in PBS for 30 minutes via a nebulizer.
-
Analysis (24 hours after the last challenge):
-
Bronchoalveolar Lavage (BAL): Lungs are lavaged with PBS to collect BAL fluid (BALF). Total and differential cell counts (macrophages, eosinophils, lymphocytes, neutrophils) are performed.
-
Quantitative PCR (qPCR): Total RNA is extracted from BALF cells, and the expression of cytokine genes (e.g., IL-4, IL-13) is measured by qPCR.
-
Histology: Lungs are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.
-
RhoA Activation Assay[9][10][11]
-
Cell Culture and Treatment: Cells are cultured to 80-90% confluency and serum-starved overnight. Cells are then stimulated with this compound at various concentrations for specific time points.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed with a specific Rho activation assay lysis buffer.
-
Pull-down of Active RhoA: Cell lysates are incubated with Rhotekin-RBD (Rho-binding domain) agarose beads to specifically pull down GTP-bound (active) RhoA.
-
Western Blotting: The pulled-down proteins are resolved by SDS-PAGE, transferred to a PVDF membrane, and probed with an anti-RhoA antibody to detect the amount of active RhoA. Total RhoA in the cell lysates is also measured as a loading control.
ERK1/2 Phosphorylation Assay[12][13][14]
-
Cell Culture and Treatment: Cells are seeded in a 96-well plate and grown to the desired confluency. After serum starvation, cells are treated with different concentrations of this compound.
-
Cell Fixation and Permeabilization: Cells are fixed with formaldehyde and permeabilized with a suitable buffer to allow antibody entry.
-
Immunostaining: Cells are incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2), followed by a secondary antibody conjugated to a fluorescent dye or an enzyme (e.g., HRP) for detection.
-
Quantification: The fluorescence intensity or colorimetric signal is measured using a plate reader. The signal is often normalized to the total protein content in each well to account for variations in cell number.
Conclusion
The experimental data robustly confirm that this compound acts as a specific agonist for the LPA2 receptor, triggering downstream signaling pathways associated with cell survival and modulation of inflammatory responses. The comparative analysis with the LPA2 antagonist H2L5186303 in a relevant in vivo model highlights the opposing effects of these compounds and further solidifies the LPA2-dependent mechanism of this compound. The provided protocols and pathway diagrams offer a valuable resource for researchers investigating LPA2 signaling and the therapeutic potential of its modulators.
References
- 1. Murine Model of Allergen Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Virtual Screening for LPA2-Specific Agonists Identifies a Nonlipid Compound with Antiapoptotic Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (LPA2 Agonist) - Echelon Biosciences [echelon-inc.com]
- 4. Lysophosphatidic acid type 2 receptor agonists in targeted drug development offer broad therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
Reproducibility of GRI977143 Experimental Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental findings related to GRI977143, a selective agonist of the lysophosphatidic acid 2 (LPA₂) receptor. It aims to address the reproducibility of its initial characterization and compares its performance with alternative compounds, supported by experimental data from published studies.
Data Presentation
The following tables summarize the key quantitative data associated with this compound and comparable molecules.
Table 1: Potency and Specificity of LPA₂ Receptor Agonists
| Compound | Target | EC₅₀ (μM) | Notes | Reference |
| This compound | LPA₂ Receptor | 3.3 | Selective agonist; does not activate other LPA GPCRs at concentrations up to 10 μM. Weak LPA₃ antagonist activity (IC₅₀ ~6.6 μM). | [1][2] |
| DBIBB | LPA₂ Receptor | Subnanomolar | A more potent analog developed from the this compound scaffold. |
Table 2: In Vitro Effects of this compound on Apoptosis
| Apoptosis Inducer | Cell Line | This compound Concentration (μM) | Effect | Reference |
| Doxorubicin | LPA₂-transduced MEF | 10 | 46 ± 4% decrease in caspase 9 activation. | [1] |
| Serum Withdrawal | LPA₂-transduced MEF | 10 | Significant reduction in caspase 3, 7, 8, and 9 activation and DNA fragmentation. | [1] |
| TNF-α/CHX | IEC-6 | 10 | Significant reduction in DNA fragmentation. | [1] |
| γ-irradiation | In vivo (mice) | Not specified | Rescues mice from lethal doses of radiation. |
Table 3: Comparison of this compound and H2L5186303 in an Asthma Model
| Compound | Target | Effect in Ovalbumin-Induced Asthma Model | Reference |
| This compound | LPA₂ Agonist | Significant suppression of allergic responses when administered before antigen challenge. | [3][4] |
| H2L5186303 | LPA₂ Antagonist | Strong suppressive efficacy on airway hyperresponsiveness, inflammatory cytokine levels, mucin production, and eosinophil numbers when administered before antigen sensitization and challenge. | [3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Anti-Apoptosis Assay (Annexin V Staining)
This protocol is a widely used method for detecting apoptosis by measuring the externalization of phosphatidylserine (PS) on the cell surface.
Principle: In early apoptosis, PS is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) for detection by flow cytometry. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, thus allowing for their differentiation.
Procedure:
-
Cell Seeding: Seed cells in a culture flask or plate and culture until they reach the desired confluency.
-
Induction of Apoptosis: Treat cells with an apoptosis-inducing agent (e.g., doxorubicin, serum withdrawal) in the presence or absence of this compound for the desired time.
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, collect the supernatant (containing floating apoptotic cells) and then detach the adherent cells using trypsin. Combine the supernatant and the detached cells.
-
-
Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS).
-
Staining:
-
Resuspend the cell pellet in 1X Annexin-binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
ERK1/2 Activation Assay (Western Blot)
This protocol is used to determine the phosphorylation status of ERK1/2, a key downstream effector in the LPA₂ signaling pathway.
Principle: Activation of the LPA₂ receptor by an agonist like this compound leads to the phosphorylation of ERK1 and ERK2. This can be detected by Western blotting using antibodies specific for the phosphorylated form of the proteins.
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and then serum-starve them to reduce basal ERK1/2 phosphorylation. Treat the cells with this compound for various times and concentrations.
-
Cell Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Quantification: Quantify the band intensities to determine the ratio of p-ERK1/2 to total ERK1/2.
Mandatory Visualization
The following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: LPA₂ receptor signaling pathway activated by this compound.
Caption: General experimental workflow for testing LPA₂ agonists.
References
- 1. Virtual Screening for LPA2-Specific Agonists Identifies a Nonlipid Compound with Antiapoptotic Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Efficacy Comparison of LPA2 Antagonist H2L5186303 and Agonist this compound on Ovalbumin-Induced Allergic Asthma in BALB/c Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for GRI977143
For the safe and compliant disposal of GRI977143, a selective lysophosphatidic acid 2 (LPA2) receptor non-lipid agonist, adherence to established laboratory safety protocols for chemical waste is paramount.[1] This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage waste generated from the use of this compound, ensuring minimal environmental impact and maintaining a safe laboratory environment.
Pre-Disposal and Handling
Before beginning any experimental work with this compound, it is crucial to consult the Safety Data Sheet (SDS) for specific handling and safety information.[1][2][3] this compound is a white solid, soluble in Dimethyl Sulfoxide (DMSO).[3] All handling should be performed in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
Waste Identification and Segregation
Proper segregation of waste is the first and most critical step in the disposal process. Waste streams containing this compound should be categorized as follows:
-
Solid Waste: Includes contaminated consumables such as unused raw material, gloves, weigh boats, and pipette tips.
-
Liquid Waste: Primarily consists of stock solutions (typically in DMSO) and aqueous experimental solutions.[4]
-
Sharps Waste: Contaminated needles, syringes, or glass Pasteur pipettes.
It is imperative to not mix these waste streams and to keep them separate from non-hazardous laboratory trash.
Step-by-Step Disposal Procedures
For Solid Waste:
-
Collect all non-sharp, solid waste contaminated with this compound in a designated, clearly labeled, leak-proof plastic bag or container.
-
The container must be labeled with "Hazardous Waste," the chemical name "this compound," and any associated hazard symbols.
-
Once the container is full, seal it securely and store it in a designated hazardous waste accumulation area until collection by Environmental Health and Safety (EHS) personnel.
For Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a dedicated, leak-proof, and chemically resistant (e.g., high-density polyethylene) waste container.
-
Solutions of this compound in DMSO should be collected in a separate, appropriately labeled container designated for organic solvent waste.[4]
-
All liquid waste containers must be kept closed when not in use and clearly labeled with "Hazardous Waste," the chemical name, the solvent (e.g., "in DMSO"), and an approximate concentration of the active compound.
-
Store the sealed containers in a secondary containment bin within a designated hazardous waste accumulation area.
For Sharps Waste:
-
Dispose of all contaminated sharps immediately into a puncture-resistant sharps container.
-
The container must be clearly labeled for "Chemical Sharps Waste" and include the name "this compound."
-
Do not overfill the sharps container. Once it is two-thirds full, seal it and arrange for its disposal through EHS.
Quantitative Data Summary
For clarity and quick reference, the following table summarizes key quantitative parameters for handling and storing this compound.
| Parameter | Value/Instruction | Source |
| Molecular Weight | 391.44 g/mol | [1] |
| Purity | ≥98% | [1] |
| Solubility | Soluble in DMSO (up to 100 mM) | [4] |
| Storage (Unused Product) | Store at +4°C or -20°C as specified. | |
| Stock Solution Stability | In DMSO, may be stored at -20°C for up to 3 months. |
Experimental Protocol Leading to Waste Generation
The following is a generalized protocol for an in-vitro cell-based assay using this compound, which will generate both solid and liquid waste streams requiring proper disposal.
Objective: To assess the anti-apoptotic effects of this compound on a cultured cell line.
Methodology:
-
Stock Solution Preparation: A 10 mM stock solution of this compound is prepared by dissolving the appropriate mass of the compound in DMSO. This generates solid waste (weigh paper, spatula) and potentially contaminated gloves.
-
Cell Culture Treatment: Cells are cultured in multi-well plates. The this compound stock solution is diluted in cell culture media to final working concentrations (e.g., 1-10 µM). This step generates liquid waste (serological pipettes, pipette tips) and solid waste (empty tubes).
-
Induction of Apoptosis: An apoptosis-inducing agent is added to the cells.
-
Assay and Analysis: After a specified incubation period, cell viability or apoptosis markers are measured. This generates liquid waste (the entire contents of the multi-well plates) and solid waste (the used plates).
All waste generated from this protocol must be disposed of following the procedures outlined in Section 3.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.
Caption: Disposal workflow for this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
